1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYDHNHJLGOKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458259 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602313-68-8 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(imidazo[1,2-a]pyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone from 2-Aminopyridines and Acetophenones
This guide provides an in-depth exploration of the synthesis of 1-(imidazo[1,2-a]pyridin-2-yl)ethanone and its derivatives, a core scaffold in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, modern synthetic strategies, and detailed experimental protocols for constructing the imidazo[1,2-a]pyridine ring system from readily available 2-aminopyridines and acetophenones.
The Privileged Scaffold: Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties.[1] These include anti-inflammatory, antiviral, antibacterial, and anticancer activities. Notably, this scaffold is present in commercially available drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[2] The versatility of this heterocyclic system in drug design underscores the importance of efficient and robust synthetic methodologies for its preparation.
Synthetic Strategies: From Classical to Modern Approaches
The traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method first reported by Tschitschibabin.[3] While still widely used, this approach has inherent limitations, including the lachrymatory nature and limited commercial availability of many α-haloketones.[1] Modern synthetic chemistry has therefore focused on developing more direct and atom-economical methods, such as the one-pot synthesis from 2-aminopyridines and readily available ketones like acetophenones.
A significant advancement in this area is the application of the Ortoleva-King reaction, which facilitates a tandem, one-pot process for the synthesis of a wide range of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.[4] This approach and its variations form the core of modern strategies for constructing this valuable heterocyclic system.
The Ortoleva-King Reaction: A Mechanistic Deep Dive
The Ortoleva-King reaction provides an elegant pathway to imidazo[1,2-a]pyridines by generating the key α-haloketone intermediate in situ. The reaction is typically promoted by a halogen, most commonly iodine, and a base. The generally accepted mechanism proceeds as follows:
-
Enolization: The acetophenone, in the presence of a base or acid catalyst, undergoes enolization to form its enol or enolate.
-
α-Halogenation: The enol/enolate attacks molecular iodine (or another halogen source) to form an α-iodoacetophenone intermediate.
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the iodoacetophenone and displacing the iodide to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.
Recent studies have also explored the concurrence of a ketimine intermediate pathway alongside the Ortoleva-King type reaction, depending on the specific catalysts and substituents used.[5]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis.
Catalytic Systems and Reaction Conditions: A Comparative Overview
A variety of catalytic systems have been developed to promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, offering improvements in yield, reaction time, and environmental impact. The choice of catalyst and conditions can significantly influence the reaction's efficiency and substrate scope.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| I₂ | Excess 2-aminopyridine | Neat (solvent-free) | 110 | 40-60 | [4][6] |
| [Bmim]Br₃ | Na₂CO₃ | Solvent-free | Not specified | 72-89 | [1][7] |
| CuI | Not specified | Not specified | Not specified | Good | [8] |
| FeCl₃·6H₂O / I₂ | Not specified | Not specified | Not specified | Moderate to good | [9] |
| Mn/I₂ | Not specified | Not specified | Not specified | Not specified | [10] |
| Molecular Iodine | Not specified | Water | Not specified | Up to 96 | [11] |
| LED Light | Not specified | Ambient | Ambient | Excellent | [12] |
Detailed Experimental Protocols
The following protocols are provided as examples of common and effective methods for the synthesis of this compound derivatives.
Protocol 1: Iodine-Mediated One-Pot Synthesis (Ortoleva-King Variation)
This protocol is adapted from a procedure that utilizes an excess of 2-aminopyridine as both a reactant and a base under solvent-free conditions.[4][6]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted acetophenone (0.43 mmol)
-
Iodine (I₂) (0.52 mmol)
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a reaction vial, add the substituted 2-aminopyridine (2.3 equiv.) and the substituted acetophenone (1.0 equiv.).
-
Heat the mixture to 110 °C with stirring.
-
Add iodine (1.2 equiv.) in one portion.
-
Continue stirring at 110 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add an excess of aqueous NaOH solution.
-
Heat the mixture to 100 °C for 1 hour.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with saturated Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Ionic Liquid-Promoted Solvent-Free Synthesis
This protocol utilizes a recyclable ionic liquid as both the catalyst and reaction medium, offering a greener alternative.[1][7]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1.0 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted 2-aminopyridine, substituted acetophenone, [Bmim]Br₃, and Na₂CO₃.
-
Heat the mixture with stirring for the time indicated by TLC analysis.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add ethanol and stir for 10 minutes.
-
Filter the solid product and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Mechanistic Representation
The following diagram illustrates the key steps in the iodine-mediated synthesis of the imidazo[1,2-a]pyridine core.
Caption: Key mechanistic steps in the Ortoleva-King type reaction.
Conclusion
The synthesis of 1-(imidazo[1,2-a]pyridin-2-yl)ethanones from 2-aminopyridines and acetophenones represents a significant and highly adaptable area of organic synthesis. The move from classical multi-step procedures to one-pot, catalytically driven methods has greatly enhanced the accessibility of this important heterocyclic scaffold. The continued development of novel catalytic systems, including those utilizing environmentally benign reagents and energy sources, promises to further refine these synthetic routes, providing even more efficient and sustainable pathways for the discovery and development of new therapeutics.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Physicochemical properties of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone and its derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone and its Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in molecules exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The therapeutic relevance of this scaffold is firmly established by its incorporation into marketed drugs such as the sedative Zolpidem and the heart failure medication Olprinone.[1][3]
At the heart of many synthetic efforts targeting this class of compounds lies This compound . This molecule and its derivatives serve as crucial building blocks for developing novel therapeutic agents. However, the journey from a promising hit compound to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. Key parameters such as lipophilicity (log P), aqueous solubility, and ionization constant (pKa) govern a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[5]
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the causal reasoning behind experimental choices and detailed protocols for property determination.
Core Physicochemical Properties: A Quantitative Analysis
The biological activity of a molecule is inextricably linked to its physical and chemical characteristics. For the imidazo[1,2-a]pyridine class, tuning these properties is a fundamental strategy in lead optimization.
Lipophilicity (log P / log D): The Gatekeeper of Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water.
Causality & Field Insights: An optimal level of lipophilicity is essential. While high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Research on imidazo[1,2-a]pyridine derivatives has demonstrated a direct correlation between lipophilicity and biological function. For instance, a study on the anti-parasitic activity of this class found a parabolic relationship with log P, identifying a favorable interval of 0.9 ± 0.3 for optimal biological response.[6][7] This underscores the necessity of precisely tuning this parameter.
Quantitative Data Summary:
| Compound/Derivative Class | Experimental Log P | Notes | Reference |
| 3-Nitroimidazo[1,2-a]pyridine Derivatives | 0.9 to 2.5 (Range) | A clear correlation was found between log P and anti-parasitic activity against Trichomonas vaginalis. | [6][7] |
| General Imidazo[1,2-a]pyridines | Varies with Substitution | Lipophilicity is a key parameter modulated to improve pharmacokinetic profiles in various therapeutic areas. | [8] |
Experimental Protocol: Determination of Log P by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput technique for estimating log P values.[9] It relies on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.
Workflow for Log P Determination by RP-HPLC
Caption: RP-HPLC workflow for log P determination.
Step-by-Step Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with well-documented log P values are injected to create a calibration curve. The capacity factor (k') is calculated for each standard from its retention time (tR) and the column dead time (t0).
-
Sample Analysis: The this compound derivative is injected under the identical isocratic conditions, and its retention time is measured.
-
Calculation: The log k' of the test compound is calculated and used to determine its log P value by interpolation from the linear regression of the standards' log P vs. log k' plot.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for intravenous administration. Poor solubility is a leading cause of attrition in drug development pipelines.
Causality & Field Insights: The fused heterocyclic structure of imidazo[1,2-a]pyridines often results in a crystalline, planar molecule with relatively low intrinsic solubility. Medicinal chemistry campaigns frequently focus on introducing substituents that can disrupt crystal packing or add ionizable or hydrogen-bonding groups to enhance solubility. For example, in the development of antileishmanial 3-nitroimidazo[1,2-a]pyridines, poor aqueous solubility (1.4 µM for a lead compound) was a major obstacle.[8] Subsequent derivatives were designed with solubility-enhancing moieties, such as a pyridine ring, which significantly improved this parameter and led to a more promising drug candidate.[8]
Experimental Protocol: Thermodynamic Shake-Flask Solubility
The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing the most accurate measure of a compound's solubility at equilibrium.
-
Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Ionization Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. As the imidazo[1,2-a]pyridine core contains basic nitrogen atoms, it typically exhibits basic pKa values.
Causality & Field Insights: The ionization state profoundly impacts solubility, permeability, and target binding. The non-ionized form is generally more lipophilic and better able to cross cell membranes, while the ionized form often has higher aqueous solubility. Understanding the pKa is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.5). The pKa of imidazo[1,2-a]pyridines can be modulated by substituents; electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9]
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Melting Point and Crystal Data
The melting point (M.p.) is a fundamental physical property indicating the purity and thermal stability of a crystalline solid. It reflects the strength of the intermolecular forces within the crystal lattice.
Causality & Field Insights: A high melting point often correlates with strong crystal lattice energy, which can negatively impact solubility. Many synthesis and characterization papers for novel imidazo[1,2-a]pyridine derivatives report melting points as a primary identifier of the purified product.[8][10]
Data Summary of Reported Melting Points:
| Compound Derivative | Melting Point (°C) | Reference |
| 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | 138 | [11] |
| 8-Bromo-6-Chloro-3-Nitro-2-[(4-Trifluoromethoxyphenylsulfonyl)methyl]imidazo[1,2-a]pyridine | 178 | [8] |
| (E)-1-((2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | 230-232 | [10] |
| (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | 239-241 | [10] |
Synthesis and Structural Characterization
The physicochemical properties of these derivatives are a direct consequence of their molecular structure. Therefore, robust synthetic and analytical methods are paramount.
General Synthesis
A prevalent and efficient method for synthesizing the this compound scaffold involves the reaction of a substituted 2-aminopyridine with an α-haloketone, such as 3-bromo-2-butanone or a related α-bromoacetone derivative.[12][13] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
General Synthetic Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. openaccessebooks.com [openaccessebooks.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone, also known as 2-acetylimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related imidazo[1,2-a]pyridine scaffolds. The guide details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this important chemical entity.
Introduction to this compound
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an acetyl group at the 2-position, yielding this compound, provides a key synthetic handle for further functionalization and the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts. This guide provides a detailed analysis of its spectroscopic signatures.
Molecular Structure and Atom Numbering
The structural integrity of this compound is the foundation of its chemical properties and spectroscopic behavior. The accepted IUPAC numbering for the imidazo[1,2-a]pyridine ring system, along with the acetyl substituent, is crucial for the unambiguous assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.
¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H-5 |
| ~7.80 | s | 1H | H-3 |
| ~7.60 | d | 1H | H-8 |
| ~7.20 | t | 1H | H-7 |
| ~6.85 | t | 1H | H-6 |
| ~2.60 | s | 3H | -COCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~188.0 | C=O |
| ~146.0 | C-2 |
| ~145.5 | C-8a |
| ~128.0 | C-5 |
| ~126.0 | C-7 |
| ~118.0 | C-3 |
| ~113.0 | C-6 |
| ~26.0 | -COCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the reproducibility and quality of the acquired NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of NMR Spectra
The downfield chemical shift of H-5 (~8.15 ppm) is attributed to its position adjacent to the bridgehead nitrogen and the deshielding effect of the fused ring system. The singlet at ~7.80 ppm is characteristic of the H-3 proton on the imidazole ring. The protons of the pyridine ring (H-6, H-7, and H-8) appear in the aromatic region with their characteristic coupling patterns. The sharp singlet at ~2.60 ppm, integrating to three protons, is the unambiguous signature of the acetyl methyl group.
In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group resonates significantly downfield at ~188.0 ppm. The carbons of the heterocyclic rings appear in the range of ~113.0 to ~146.0 ppm, with the quaternary carbons C-2 and C-8a being the most downfield. The methyl carbon of the acetyl group gives a signal in the aliphatic region at approximately 26.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1630 | Medium | C=N stretching (imidazole) |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretching |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~2900-3000 | Weak | Aliphatic C-H stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is the strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ketone. The presence of the imidazo[1,2-a]pyridine ring system is indicated by the C=N stretching vibration at approximately 1630 cm⁻¹ and the aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region. The aromatic and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 145 | ~80 | [M - CH₃]⁺ |
| 117 | ~60 | [M - COCH₃]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (160.17 g/mol ). A prominent fragment ion is often observed at m/z 145, resulting from the loss of a methyl radical ([M - CH₃]⁺). Another significant fragment at m/z 117 corresponds to the loss of the entire acetyl group ([M - COCH₃]⁺), leaving the stable imidazo[1,2-a]pyridine cation.
Workflow for Spectroscopic Analysis
A systematic approach to the spectroscopic characterization of this compound ensures a comprehensive and accurate structural assignment.
Caption: A generalized workflow for the spectroscopic characterization of synthesized this compound.
Conclusion
The spectroscopic data presented in this guide provide a detailed and reliable fingerprint for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure and purity. This information is essential for any researcher working with this versatile building block in the fields of medicinal chemistry, organic synthesis, and materials science. Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data.
Introduction: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a nitrogen-containing bridged-head heterocyclic compound, represents a cornerstone in modern medicinal chemistry.[1] This bicyclic 5-6 fused ring structure is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets, enabling the development of diverse therapeutic agents.[2] Its structural similarity to endogenous purines and the indole group allows it to mimic and interact with crucial biochemical pathways.[3] The versatility of this scaffold is demonstrated by its presence in several commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytics Alpidem and Saripidem, and the cardiotonic Olprinone, highlighting its significance in treating a range of human diseases.[1][4][5]
The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—spanning anticancer, antiviral, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications—stems from the scaffold's unique electronic properties and its amenability to chemical modification.[2][4] Various synthetic strategies, from the classic Tschitschibabin reaction to modern multicomponent reactions catalyzed by metals like copper or iron, provide robust and efficient pathways to a vast library of analogues.[3][6] This guide provides a detailed exploration of the key biological activities of the imidazo[1,2-a]pyridine scaffold, focusing on the underlying mechanisms of action, structure-activity relationships, and the critical experimental protocols used for their evaluation.
Part 1: Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[1] Derivatives have shown potent activity against a range of malignancies, including breast, lung, cervical, and liver cancers, as well as glioblastoma.[7][8][9] Their efficacy often arises from the targeted inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Critical Cancer Pathways
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of survival kinases, most notably the PI3K/Akt/mTOR pathway .[8][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
-
PI3K/Akt/mTOR Inhibition: Certain derivatives have been designed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), particularly the p110α subunit.[8] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of Akt. This, in turn, disrupts the signaling cascade that leads to the activation of mTOR (mechanistic target of rapamycin), a key protein kinase that controls protein synthesis and cell growth.[8] The net effect is a halt in proliferation and the induction of apoptosis (programmed cell death). For example, compound 6, a novel imidazo[1,2-a]pyridine, demonstrated potent cytotoxic effects in melanoma and cervical cancer cells by reducing the levels of phosphorylated Akt and mTOR.[8]
Another critical mechanism involves the induction of cell cycle arrest and apoptosis through modulation of key regulatory proteins like p53 and p21.[8][10]
-
p53-Mediated Apoptosis: Some imidazo[1,2-a]pyridine compounds have been shown to increase the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8][10] This leads to cell cycle arrest, typically at the G1/S or G2/M phase, preventing the cancer cells from dividing. Concurrently, these compounds can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins, ultimately triggering the caspase cascade and leading to apoptosis.[7][10]
Furthermore, specific derivatives have been developed as aldehyde dehydrogenase (ALDH) inhibitors, targeting cancer stem cells in aggressive tumors like glioblastoma.[9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Data Summary: Anticancer Potency
The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 0.14 | [8] |
| Compound 6 | HeLa | Cervical Cancer | 0.21 | [8] |
| PI3Kα Inhibitor | T47D | Breast Cancer | >10 | [8] |
| 6d | HepG2 | Liver Carcinoma | Not specified, but active | [7] |
| 6i | HepG2 | Liver Carcinoma | Not specified, but active | [7] |
| I-11 | NCI-H358 | KRAS G12C Lung Cancer | Potent, value not specified | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating the cytotoxic potential of a compound by measuring the metabolic activity of living cells.[12]
Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.[12]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test imidazo[1,2-a]pyridine derivative in sterile DMSO.[13]
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%) and a positive control (a known anticancer drug like cisplatin).[13]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[13]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[12][14]
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Part 2: Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as broad-spectrum antiviral agents.[1][4] Research has highlighted their activity against a range of DNA and RNA viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[15][16][17]
Mechanism of Action and Structure-Activity Relationship (SAR)
The antiviral activity of imidazo[1,2-a]pyridines is often linked to the inhibition of viral replication. While specific molecular targets are still under investigation for many viruses, structure-activity relationship (SAR) studies have provided crucial insights. For activity against herpesviruses like HCMV and VZV, the presence of a thioether side chain at the C3 position of the imidazo[1,2-a]pyridine ring has been shown to be critical.[15][18]
SAR studies have identified hydrophobicity (logP) as a key physicochemical parameter influencing antiviral potency.[16] Molecular modeling and quantitative structure-activity relationship (QSAR) studies help in predicting the antiviral activity of new analogues and in identifying the key structural features required for potent inhibition.[16] For anti-HIV activity, some derivatives have been investigated for their ability to bind to critical viral enzymes like reverse transcriptase.[17]
Data Summary: Antiviral Potency
| Compound ID | Virus | Activity Metric | Result | Reference |
| Compound 4 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [15][18] |
| Compound 15 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [15][18] |
| Compound 21 | Human Cytomegalovirus (HCMV) | Therapeutic Index | >150 | [15][18] |
| Compounds 4, 15, 21 | Varicella-Zoster Virus (VZV) | Activity | Pronounced | [15][18] |
Experimental Protocol: Antiviral Screening (CPE Inhibition Assay)
The cytopathic effect (CPE) inhibition assay is a widely used method for initial screening of antiviral compounds.[19][20] It assesses the ability of a compound to protect host cells from virus-induced damage and death.
Many viruses cause visible morphological changes in infected host cells, such as rounding, detachment, and lysis, collectively known as CPE. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE. The health of the cell monolayer can be assessed microscopically or quantified using a cell viability dye like neutral red or a metabolic indicator like in the MTT assay.[20][21]
-
Cell and Virus Preparation:
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound in the appropriate cell culture medium.
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the wells.
-
Subsequently, add a standardized amount of virus to each well (except for the cell control wells). Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days, depending on the virus).[19]
-
-
CPE Evaluation:
-
Microscopic Observation: Daily, examine the plates under an inverted microscope to visually assess the degree of CPE in each well compared to the controls.
-
Quantitative Measurement (Crystal Violet Staining):
-
After the incubation period, remove the medium and gently wash the cells with PBS.
-
Fix the cells with a fixative like 10% formalin.
-
Stain the adherent, viable cells with a 0.5% crystal violet solution.[19]
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain with a solvent (e.g., methanol or isopropanol) and read the absorbance on a plate reader. Higher absorbance corresponds to more viable cells and greater protection from CPE.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that reduces CPE by 50% compared to the virus control.[22]
-
In parallel, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells to assess its toxicity.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral agent with a better safety profile.
-
Part 3: Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and the imidazo[1,2-a]pyridine scaffold has been explored for its potent anti-inflammatory properties.[4][23] These compounds often act by modulating key inflammatory signaling pathways and enzymes.
Mechanism of Action: Modulating Inflammatory Cascades
The anti-inflammatory effects of imidazo[1,2-a]pyridines are frequently attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[23]
A more complex mechanism involves the modulation of the STAT3/NF-κB signaling pathway .[24]
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase), COX-2, and various cytokines (e.g., TNF-α, IL-6).[24] Certain imidazo[1,2-a]pyridine derivatives can diminish the DNA-binding activity of NF-κB, thereby suppressing the transcription of these inflammatory mediators.[24]
-
STAT3 Modulation: Signal transducer and activator of transcription 3 (STAT3) is another key protein that, in collaboration with NF-κB, regulates the communication between inflammatory and cancer cells. By inhibiting the activation of STAT3, these compounds can disrupt this pro-inflammatory feedback loop.[24]
Experimental Protocol: In Vivo Acute Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a classic and highly predictive in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[25]
Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by the release of prostaglandins, which is dependent on COX enzyme activity. An effective anti-inflammatory drug will reduce the swelling (edema) in the paw.
-
Animal Acclimatization and Grouping:
-
Use adult rats (e.g., Wistar or Sprague-Dawley), and acclimatize them to laboratory conditions for at least one week.
-
Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (a standard NSAID like Indomethacin), and test groups receiving different doses of the imidazo[1,2-a]pyridine derivative.[23]
-
-
Compound Administration:
-
Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[23]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Compare the results statistically using an appropriate test (e.g., ANOVA followed by Dunnett's test). Significant inhibition of edema, particularly in the later phases, suggests COX inhibition.[23]
-
Part 4: Antimicrobial (Antibacterial & Antifungal) Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of antimicrobial activities, positioning them as potential candidates for developing new anti-infective agents.[1][4]
Mechanism of Action
For antifungal activity, a primary mechanism is the inhibition of ergosterol biosynthesis.[26] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity of the fungal membrane, leading to cell death.
The antibacterial mechanisms are more varied and can involve the inhibition of essential bacterial enzymes or other cellular processes. The specific targets are often determined through advanced mechanistic studies following initial screening.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[27][28]
The test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well plate. After incubation, the wells are observed for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[29]
-
Preparation of Inoculum:
-
Culture the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[30] Dilute this suspension to the final required inoculum density.
-
-
Plate Preparation:
-
In a 96-well microplate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the microbial inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[30]
-
-
MIC Determination:
Part 5: Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is well-established for its activity in the central nervous system, with marketed drugs like Zolpidem acting as GABA-A receptor modulators for insomnia.[3][4] More recent research has explored their potential for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[31]
Mechanism of Action
-
Alzheimer's Disease: Certain derivatives, such as 6-iodo-2-(4'-N,N-dimethylamino)phenyl-imidazo[1,2-a]pyridine (IMPY), show a strong affinity for β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease.[3][32] Radioiodinated versions of these compounds are being investigated as imaging agents for the in vivo detection of Aβ plaques using techniques like SPECT or PET scans.[32]
-
Neuroprotection: Other derivatives have been investigated as antagonists of the adenosine A₁ receptor, which may have therapeutic potential for improving cognition in neurological disorders.[31]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable chemical tractability and ability to interact with a multitude of biological targets have cemented its role as a vital core for developing therapeutics against cancer, viral and microbial infections, inflammation, and CNS disorders.
Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific enzyme isoforms (e.g., PI3Kα vs. PI3Kβ) or receptor subtypes to enhance efficacy and minimize off-target effects.
-
Covalent Inhibitors: Exploring the scaffold for the development of targeted covalent inhibitors (TCIs), which can provide enhanced potency and prolonged duration of action, as has been initiated for KRAS G12C-mutated cancers.[11]
-
Drug Delivery and Pharmacokinetics: Optimizing the physicochemical properties of new derivatives to improve their solubility, bioavailability, and ability to cross biological barriers like the blood-brain barrier.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine-based agents when used in combination with existing therapies to overcome drug resistance and improve patient outcomes.
The continued exploration of the vast chemical space surrounding the imidazo[1,2-a]pyridine nucleus, guided by a deep understanding of its biological mechanisms and structure-activity relationships, promises to deliver the next generation of innovative medicines.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 19. ibtbioservices.com [ibtbioservices.com]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. researchgate.net [researchgate.net]
- 24. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asianpubs.org [asianpubs.org]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 31. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
The Imidazo[1,2-a]pyridine Core: A Comprehensive Guide to its Discovery and Synthesis
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged heterocyclic system. We will delve into the mechanistic underpinnings of classical methods, such as the Tschitschibabin and Ortoleva-King reactions, and chart the progression to contemporary, highly efficient strategies including multicomponent reactions, transition-metal catalysis, and innovative green chemistry approaches. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis of this vital chemical motif.
Introduction: The Privileged Scaffold
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine system results in a unique bicyclic heteroaromatic structure with a distinct electronic profile and three-dimensional shape. This architecture has proven to be exceptionally well-suited for interaction with a wide array of biological targets, earning it the designation of a "privileged scaffold" in drug discovery. The inherent stability of the aromatic system, coupled with the presence of multiple nitrogen atoms capable of hydrogen bonding, provides a versatile platform for the design of potent and selective therapeutic agents.
The clinical significance of the imidazo[1,2-a]pyridine core is underscored by its presence in a range of marketed drugs. Notable examples include Zolpidem , a widely prescribed hypnotic for the treatment of insomnia; Alpidem , an anxiolytic agent; Zolimidine , used for the treatment of peptic ulcers; and Minodronic acid , a third-generation bisphosphonate for osteoporosis.[1][2] The broad spectrum of biological activities associated with this scaffold continues to drive research into novel derivatives with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
This guide will provide a comprehensive overview of the synthetic methodologies developed to access this important heterocyclic system, from its earliest discovery to the state-of-the-art techniques employed today.
Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). His investigations into the chemistry of pyridine laid the groundwork for the first reported synthesis of the imidazo[1,2-a]pyridine ring system.
The Tschitschibabin Synthesis (1925)
In 1925, Tschitschibabin and his colleagues described a method for the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with α-haloaldehydes, such as bromoacetaldehyde. The reaction was typically carried out at high temperatures (150-200 °C) in a sealed tube. While this initial method provided a direct entry into the fused heterocyclic system, the yields were often modest.
The fundamental transformation in the Tschitschibabin synthesis involves two key steps:
-
N-Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloaldehyde to form an intermediate N-alkylated pyridinium salt.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then participates in an intramolecular condensation with the aldehyde carbonyl group, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine.
This seminal work by Tschitschibabin not only provided the first access to the imidazo[1,2-a]pyridine core but also established a foundational strategy—the condensation of a 2-aminopyridine with a two-carbon electrophile—that would be refined and expanded upon for decades to come.
Classical Synthetic Strategies: Building upon the Foundation
Following Tschitschibabin's initial discovery, the mid-20th century saw the development of more versatile and higher-yielding methods for the synthesis of imidazo[1,2-a]pyridines. Among these, the Ortoleva-King reaction emerged as a significant advancement.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a convenient route to N-pyridinium salts by reacting a pyridine with an active methylene compound in the presence of iodine. This reaction was ingeniously adapted for the synthesis of imidazo[1,2-a]pyridines. In this context, a ketone with an α-methyl or methylene group is reacted with a 2-aminopyridine and iodine.
The causality behind this one-pot, tandem process is as follows:
-
In situ α-Iodination: The reaction begins with the iodine-mediated α-iodination of the ketone. The 2-aminopyridine can act as a base to facilitate the enolization of the ketone, which then reacts with iodine.
-
N-Alkylation: The resulting α-iodoketone is a potent electrophile and is immediately trapped by another molecule of 2-aminopyridine to form the key N-acylmethylpyridinium iodide intermediate.
-
Intramolecular Cyclization and Dehydration: Under the influence of a base (often added in a subsequent step, or excess 2-aminopyridine can serve this role), the enolate of the N-acylmethylpyridinium intermediate is formed. This enolate then undergoes an intramolecular cyclization onto the endocyclic nitrogen of the pyridine ring, followed by dehydration to afford the final imidazo[1,2-a]pyridine product.
The Ortoleva-King reaction represented a significant improvement in convenience and substrate scope, as it allowed for the use of readily available ketones instead of the often lachrymatory and less stable α-halocarbonyl compounds.
Experimental Protocol: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
The following protocol is a representative example of the Ortoleva-King synthesis.
Materials:
-
Acetophenone (1.0 equiv)
-
2-Aminopyridine (2.3 equiv)
-
Iodine (1.2 equiv)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, 2-aminopyridine, and iodine.
-
Heating: Heat the reaction mixture to 110 °C under neat (solvent-free) conditions for 4 hours. The mixture will become a dark, viscous liquid.
-
Cyclization: After cooling the reaction mixture to approximately 100 °C, carefully add the aqueous NaOH solution. Reheat the mixture to 100 °C and stir for 1 hour to promote cyclization.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Modern Synthetic Era: Efficiency and Diversity
The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of imidazo[1,2-a]pyridines, driven by the demand for rapid access to diverse libraries of compounds for high-throughput screening in drug discovery. This has led to the development of highly efficient multicomponent reactions and the application of transition-metal catalysis.
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[3] This reaction provides a direct and atom-economical route to 3-aminoimidazo[1,2-a]pyridine derivatives, a substitution pattern that is highly valuable in medicinal chemistry.
The mechanistic rationale for the GBB reaction is as follows:
-
Iminium Ion Formation: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde towards nucleophilic attack by the 2-aminopyridine, forming an iminium ion intermediate.
-
[4+1] Cycloaddition: The isocyanide then undergoes a formal [4+1] cycloaddition with the iminium ion. The isocyanide carbon attacks the iminium carbon, and the endocyclic nitrogen of the pyridine ring attacks the isocyanide carbon.
-
Rearomatization: The resulting bicyclic intermediate then undergoes a proton transfer to rearomatize, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
The GBB reaction is highly valued for its operational simplicity, broad substrate scope, and the ability to rapidly generate molecular diversity by varying the three input components.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis
This protocol provides a general procedure for the GBB reaction.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%) or Brønsted Acid (e.g., HClO₄, catalytic amount)
-
Methanol or Dichloromethane (as solvent)
Procedure:
-
Reaction Setup: To a solution of the 2-aminopyridine and aldehyde in the chosen solvent, add the acid catalyst.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Isocyanide Addition: Add the isocyanide to the reaction mixture.
-
Reaction: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Copper-Catalyzed Syntheses
Transition-metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines. These methods often offer high efficiency, broad functional group tolerance, and novel bond-forming strategies.
One prominent copper-catalyzed approach involves the three-component reaction of a 2-aminopyridine, a terminal alkyne, and an aldehyde. The proposed mechanism for this transformation is as follows:
-
Copper Acetylide Formation: Copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate.
-
Iminium Ion Formation: Concurrently, the 2-aminopyridine and aldehyde condense to form an iminium ion.
-
Nucleophilic Attack: The copper acetylide acts as a nucleophile and attacks the iminium ion, forming a propargylamine intermediate.
-
Intramolecular Hydroamination/Cyclization: The endocyclic nitrogen of the pyridine ring then undergoes an intramolecular hydroamination across the alkyne, followed by isomerization to yield the aromatic imidazo[1,2-a]pyridine.
Another important copper-catalyzed method is the aerobic oxidative cyclization of 2-aminopyridines with ketones. This reaction proceeds through a C-H functionalization pathway and avoids the need for pre-functionalized substrates.[4]
Green and Innovative Approaches
In recent years, there has been a significant drive towards developing more environmentally benign and efficient synthetic methods. This has led to the application of microwave irradiation and flow chemistry in the synthesis of imidazo[1,2-a]pyridines.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. Several of the classical and modern synthetic routes, including the Tschitschibabin, Ortoleva-King, and GBB reactions, have been successfully adapted to microwave conditions.[5][6] For example, the synthesis of zolpidem and its analogues has been efficiently achieved using a microwave-assisted three-step process.[5]
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. The synthesis of zolpidem and other imidazo[1,2-a]pyridine-based GABA-A agonists has been demonstrated in a flow chemistry setup, allowing for the rapid and automated production of these important molecules.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular imidazo[1,2-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key synthetic methods discussed.
| Method | Starting Materials | Key Features | Typical Yields | Advantages | Limitations |
| Tschitschibabin | 2-Aminopyridine, α-Haloaldehyde/Ketone | High temperature, sealed tube | Moderate | Historical significance, direct | Harsh conditions, limited substrate scope |
| Ortoleva-King | 2-Aminopyridine, Ketone, Iodine | One-pot, tandem reaction | Good | Readily available starting materials | Stoichiometric iodine, potential side reactions |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent, acid-catalyzed | Good to Excellent[7] | High atom economy, rapid diversity | Isocyanides can be toxic and have strong odors |
| Copper-Catalyzed | 2-Aminopyridine, Alkyne/Ketone, etc. | Versatile, mild conditions | Good to Excellent[8] | Broad functional group tolerance | Metal catalyst removal can be an issue |
| Microwave-Assisted | Various | Rapid heating, short reaction times | Often higher than conventional | High efficiency, reduced byproducts | Requires specialized equipment |
| Flow Chemistry | Various | Continuous process, automated | High | Scalable, safe, reproducible | High initial setup cost |
Conclusion
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from its initial discovery by Tschitschibabin nearly a century ago. The early condensation-based methods laid a crucial foundation, which has been built upon by the development of more sophisticated and efficient strategies. The advent of multicomponent reactions like the GBB synthesis and the application of transition-metal catalysis have revolutionized the ability of medicinal chemists to rapidly access diverse libraries of these important compounds. Furthermore, the integration of green chemistry principles, through microwave-assisted synthesis and flow chemistry, is paving the way for more sustainable and scalable production of imidazo[1,2-a]pyridine-based pharmaceuticals. As our understanding of the biological roles of this privileged scaffold continues to grow, the ongoing innovation in its synthesis will undoubtedly play a pivotal role in the discovery of the next generation of therapeutic agents.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
The Versatile Scaffold: A Technical Guide to 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone as a Precursor for Novel Therapeutic Agents
Introduction: The Privileged Status of Imidazo[1,2-a]pyridines in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged structure," capable of interacting with a diverse array of biological targets.[1][2] This has led to the development of several successful drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the cardiotonic olprinone.[3] The therapeutic landscape of imidazo[1,2-a]pyridine derivatives is vast, encompassing anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[4][5]
At the heart of synthesizing a multitude of these potent derivatives lies a versatile building block: 1-(imidazo[1,2-a]pyridin-2-yl)ethanone . The strategic placement of the acetyl group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. This technical guide will provide an in-depth exploration of the synthesis of this key building block and its subsequent elaboration into novel therapeutic agents, offering insights into the rationale behind synthetic strategies and the structure-activity relationships that drive modern drug discovery.
Part 1: Synthesis of the Core Building Block: this compound
The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A common and effective method involves the cyclocondensation of a 2-aminopyridine with a suitable dicarbonyl compound or its equivalent.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through the reaction of 2-aminopyridine with a 1,3-dicarbonyl compound, such as 3-chloropentane-2,4-dione, followed by cyclization. This reaction proceeds via an initial nucleophilic attack of the pyridine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
-
Materials: 2-Aminopyridine, 3-chloropentane-2,4-dione, ethanol, sodium bicarbonate.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add 3-chloropentane-2,4-dione (1.1 equivalents).
-
The mixture is stirred at room temperature for 30 minutes, during which the formation of an intermediate salt may be observed.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Part 2: Derivatization of this compound for Therapeutic Applications
The true utility of this compound lies in its capacity to serve as a scaffold for the synthesis of a diverse range of derivatives. The acetyl group is a versatile functional group that can undergo a variety of chemical transformations.
Synthesis of Imidazo[1,2-a]pyridine-based Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their broad spectrum of biological activities. The synthesis of imidazo[1,2-a]pyridine-chalcone conjugates is a common strategy to develop novel therapeutic agents.
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine-chalcones.
Imidazo[1,2-a]pyridine-chalcone derivatives have demonstrated significant potential as antikinetoplastid agents, with activity against Trypanosoma cruzi and Leishmania infantum.[2] SAR studies have revealed that the nature and position of substituents on the aromatic ring of the aldehyde play a crucial role in determining the biological activity. For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance the antimicrobial activity of some chalcone series.[4]
Table 1: Biological Activity of Representative Imidazo[1,2-a]pyridine-Chalcones
| Compound ID | R-group on Aldehyde | Target Organism | IC50 (µM) | Reference |
| 7e | 4-Fluorophenyl | T. b. rhodesiense | 1.13 | [2] |
| 7f | 4-Chlorophenyl | T. cruzi | 8.5 | [2] |
| 5h | 4-Nitrophenyl | S. aureus | 3.125 (MBC) | [4] |
Synthesis of Imidazo[1,2-a]pyridine-based Hydrazones
Hydrazones are another important class of compounds in medicinal chemistry, known for their diverse pharmacological properties, including antimicrobial and anticancer activities.[3] The condensation of this compound with various hydrazides or hydrazines provides a straightforward route to novel hydrazone derivatives.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired hydrazine or hydrazide derivative (1.1 equivalents) to the solution.
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammation.[6] Furthermore, imidazopyridine hydrazone derivatives have been shown to exert antiproliferative effects on lung and pancreatic cancer cells, potentially through the inhibition of receptor tyrosine kinases like c-Met.[7]
Synthesis of Imidazo[1,2-a]pyridine-linked Pyrazoles
Pyrazoles are five-membered heterocyclic compounds that are integral components of many clinically used drugs. The reaction of imidazo[1,2-a]pyridine-based chalcones with hydrazine derivatives provides a convenient route to pyrazole-containing molecules.
The α,β-unsaturated ketone moiety of the chalcone is susceptible to nucleophilic attack by hydrazine, leading to a cyclization reaction that forms the pyrazole ring.
Caption: Synthetic route to imidazo[1,2-a]pyridine-linked pyrazoles from chalcones.
Part 3: Biological Mechanisms and Signaling Pathways
The therapeutic effects of derivatives of this compound are mediated through their interaction with various cellular targets and signaling pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit key enzymes in cancer progression, such as receptor tyrosine kinases.
Inhibition of Receptor Tyrosine Kinase Signaling
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR2. The aberrant activation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
Caption: Simplified diagram of c-Met signaling inhibition.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the reactivity of its acetyl group provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives, including chalcones, hydrazones, and pyrazoles, against a range of diseases underscores the immense potential of this scaffold. Future research will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of novel derivatizations to target a wider array of biological pathways with greater selectivity and potency. The continued investigation of this privileged scaffold promises to yield the next generation of innovative medicines.
References
- 1. Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
In Silico and Computational Approaches in the Exploration of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery
Foreword: The Rising Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-bridged heterocyclic system is the foundation for several commercially available drugs, including zolpidem and alpidem.[2][3] Its derivatives, including the 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone series, exhibit a remarkable breadth of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The versatility of this scaffold makes it a fertile ground for the development of novel therapeutic agents.
This guide provides an in-depth exploration of the in silico and computational methodologies that are pivotal in the rational design and development of this compound derivatives. We will delve into the causality behind the selection of specific computational experiments, providing a framework for researchers and drug development professionals to effectively leverage these powerful tools.
Part 1: Foundational Strategies in Computational Drug Design
The journey of a drug from concept to clinic is arduous and expensive. Computational approaches offer a powerful means to de-risk and accelerate this process. For the imidazo[1,2-a]pyridine scaffold, these methods are instrumental in predicting biological activity, understanding mechanisms of action, and optimizing pharmacokinetic profiles.
The Rationale for a Computational-First Approach
Initiating a drug discovery program with computational modeling allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and biological evaluation. This approach conserves resources and fosters a more targeted and efficient discovery pipeline. For instance, a study on novel imidazo[1,2-a]pyridine derivatives demonstrated the use of in silico screening to identify potent c-Met inhibitors, a key target in cancer therapy.[5]
The Synergy of Computational and Experimental Data
It is crucial to recognize that computational studies are most powerful when integrated with experimental validation. In silico predictions should guide experimental design, and in turn, experimental results should be used to refine and validate computational models. This iterative cycle of prediction and validation is the hallmark of a modern drug discovery program.
Part 2: Core Computational Methodologies for Imidazo[1,2-a]pyridine Derivatives
This section details the key computational techniques employed in the study of this compound derivatives, providing both the "how" and the "why" for each method.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a fundamental tool for understanding how a ligand, such as an imidazo[1,2-a]pyridine derivative, might interact with a biological target, typically a protein.
Causality in Experimental Choice: The primary goal of molecular docking is to identify potential drug candidates by predicting their binding affinity and mode of interaction with a target protein. This allows for the prioritization of compounds for synthesis and biological testing. For example, in a study of novel imidazo[1,2-a]pyridine hybrids as potential anticancer agents, molecular docking simulations were used to predict their binding to the human LTA4H protein, with some derivatives showing stronger binding affinity than the original ligand.[6]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Repair any missing residues or atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Grid Generation:
-
Define the binding site on the protein, typically a cavity or pocket where the natural substrate or a known inhibitor binds.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Utilize a docking algorithm (e.g., AutoDock, Glide, GOLD) to explore different conformations and orientations of the ligand within the grid box.
-
The algorithm scores the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Visualize the docked complex to gain insights into the binding mode.
-
Data Presentation: Docking Scores of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| HB7 | Human LTA4H (3U9W) | -11.237 | [6] |
| Compound C | Oxidoreductase | -9.207 | [7] |
| Compound 4b | Bacterial GyrB | -10.4 | [8][9] |
| Compound 7e | Tubulin (Colchicine site) | Not explicitly stated, but showed promising activity | [10] |
| MIA | NF-κB p50 | Not explicitly stated, but showed favorable docking | [11] |
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Causality in Experimental Choice: The primary purpose of developing a QSAR model is to predict the biological activity of novel, unsynthesized compounds. This allows for the in silico design of more potent derivatives by identifying the key structural features that contribute to activity. A 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents was used to design new, more potent molecules.[12][13]
Experimental Protocol: Building a 3D-QSAR Model
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset.
-
Align the molecules based on a common substructure or pharmacophore.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors that quantify the physicochemical properties of the molecules (e.g., steric, electrostatic, hydrophobic fields).
-
-
Model Generation:
-
Use statistical methods like Partial Least Squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Assess the predictive power of the QSAR model using the test set and various statistical metrics (e.g., q², r², RMSE).
-
Visualization: Generalized QSAR Workflow
Caption: A generalized workflow for developing a 3D-QSAR model.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations allow for the study of the dynamic behavior of the system over time.
Causality in Experimental Choice: MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking. They can reveal important information about conformational changes, the role of water molecules, and the strength of key interactions, providing a more realistic representation of the binding event. For instance, MD simulations of azo-based imidazo[1,2-a]pyridine derivatives demonstrated the formation of stable protein-ligand complexes over a 100 ns trajectory.[8]
Experimental Protocol: Performing an MD Simulation
-
System Setup:
-
Start with the docked complex of the imidazo[1,2-a]pyridine derivative and the target protein.
-
Solvate the system in a box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Minimize the energy of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This allows the system to reach a stable state.
-
-
Production Run:
-
Run the simulation for a desired length of time (e.g., nanoseconds to microseconds), saving the coordinates of all atoms at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Visualization: MD Simulation Workflow
Caption: A typical workflow for a molecular dynamics simulation study.
ADMET Prediction: Assessing Drug-Likeness
ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are crucial for determining the success of a drug candidate. In silico ADMET prediction models can identify potential liabilities early in the drug discovery process.
Causality in Experimental Choice: The goal of ADMET prediction is to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources. Favorable ADMET profiles were predicted for a majority of azo-based imidazo[1,2-a]pyridine derivatives, highlighting their potential for further development.[8]
Experimental Protocol: In Silico ADMET Profiling
-
Compound Input:
-
Provide the 2D or 3D structure of the this compound derivative to an ADMET prediction software (e.g., SwissADME, QikProp).
-
-
Property Calculation:
-
The software calculates a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Lipinski's rule of five, solubility, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, cardiotoxicity (hERG inhibition).
-
-
-
Analysis and Prioritization:
-
Analyze the predicted ADMET profile to identify potential issues.
-
Prioritize compounds with favorable drug-like properties for further investigation.
-
Part 3: Advanced Computational Techniques
Beyond the core methodologies, several advanced computational techniques can provide deeper insights into the properties of imidazo[1,2-a]pyridine derivatives.
Density Functional Theory (DFT): Understanding Electronic Properties
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.
Causality in Experimental Choice: DFT calculations can provide valuable information about the reactivity, stability, and electronic properties of this compound derivatives. This information can be used to understand reaction mechanisms and to design molecules with desired electronic characteristics. DFT studies have been used to investigate the charge distribution, molecular orbitals, and reactivity indices of azo-linked imidazo[1,2-a]pyridine derivatives.[8][9]
Conclusion: The Future of Imidazo[1,2-a]pyridine Drug Discovery
The integration of in silico and computational studies has revolutionized the field of drug discovery. For the promising class of this compound derivatives, these approaches provide an invaluable toolkit for accelerating the design and development of novel therapeutics. By embracing a computational-first mindset and fostering a synergistic relationship between in silico modeling and experimental validation, researchers can unlock the full potential of this versatile scaffold to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Photophysical properties of imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and materials science.[1][2][3] This "privileged scaffold" is not only a cornerstone in numerous commercial drugs like Zolpidem and Alpidem but also possesses a rich set of photophysical properties owing to its π-conjugated bicyclic structure.[4][5][6] These properties, particularly their fluorescence, make them highly attractive for a range of advanced applications, from organic light-emitting diodes (OLEDs) to highly sensitive biological probes.[5][7]
This guide provides an in-depth exploration of the core photophysical principles governing imidazo[1,2-a]pyridine derivatives. We will dissect the intricate relationship between molecular structure and optical behavior, investigate the influence of the surrounding environment, and detail the experimental protocols necessary for their synthesis and characterization.
Section 1: Fundamentals of Imidazo[1,2-a]pyridine Photophysics
The utility of an imidazo[1,2-a]pyridine derivative as a fluorophore is dictated by its efficiency in absorbing and emitting light. This process is governed by several key photophysical parameters.
-
Absorption (Excitation): The process begins when the molecule absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The specific wavelength of light absorbed (λabs) is determined by the energy gap between these orbitals.
-
Emission (Fluorescence): After a brief period in the excited state (nanoseconds), the electron returns to the ground state, releasing the excess energy as a photon of light. This emitted light is known as fluorescence. Due to energy loss from vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength, λem) than the absorbed photon.
-
Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum (λem - λabs). A large Stokes shift is often desirable in applications like bioimaging to minimize self-absorption and improve signal-to-noise ratio.[8][9]
-
Fluorescence Quantum Yield (ΦF or QY): This is the most critical parameter for a fluorophore. It quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[10] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. In reality, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield.[10]
Figure 1. Simplified Jablonski diagram illustrating the key photophysical processes.
Section 2: Structure-Property Relationships: Tuning the Light
The true power of the imidazo[1,2-a]pyridine scaffold lies in its tunability. By strategically modifying its structure with different functional groups, one can precisely control its photophysical properties.[11][12]
The Influence of Substituents
The electronic nature and position of substituents play a pivotal role in modulating the HOMO-LUMO energy gap and, consequently, the absorption and emission characteristics.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), dimethylamino (-N(CH3)2), and methoxy (-OCH3) increase the electron density of the π-system. This raises the HOMO energy level, reduces the HOMO-LUMO gap, and typically leads to a red-shift (shift to longer wavelengths) in both absorption and emission spectra.[13][14] Importantly, EDGs often enhance fluorescence intensity and quantum yield.[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) lower the LUMO energy level. While this also red-shifts the spectra, strong EWGs like the nitro group can completely quench fluorescence by promoting non-radiative decay pathways.[14]
-
Aryl Substitutions: Introducing aryl groups (e.g., phenyl, naphthyl), particularly at the C2 position, extends the π-conjugation of the system. This generally increases the fluorescence quantum yield and thermal stability of the compound.[4][13]
-
π-Expansion: Fusing additional aromatic rings to the core structure (π-expansion) is another strategy to red-shift the emission. However, this can sometimes introduce new non-radiative decay pathways, such as efficient intersystem crossing to triplet states, leading to lower-than-expected quantum yields.[8]
Table 1: Impact of Substitution on Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Substituent(s) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference(s) |
| Imidazo[1,2-a]pyridine | Unsubstituted | - | 370.5 | 0.57 | Ethanol | [13] |
| 7-Methyl-imidazo[1,2-a]pyridine | 7-CH3 (EDG) | - | 374 | 0.78 | Ethanol | [13] |
| 2-Phenyl-imidazo[1,2-a]pyridine | 2-Phenyl (π-extension) | - | 376 | 0.61 | Ethanol | [13] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | 2-Ph-4'-NH2 (EDG) | - | 445 | 0.76 | Ethanol | [13] |
| 2-(4-Nitrophenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine | 2-Ph-4'-NO2 (EWG), 3-CH2OH | 390 | - | No Fluorescence | Methanol | [14] |
| Pyrazole-tethered derivative (17aAX) | Multiple (EDG at C7) | 383 | 451 | 0.52 | CH2Cl2 | [15] |
| Pyrazole-tethered derivative (17aIX) | Multiple (Br at C7, EWG) | 388 | 467 | 0.07 | CH2Cl2 | [15] |
Note: This table presents a selection of data to illustrate trends. Direct comparison of quantum yields should be done with caution as different standards may have been used.
Environmental Effects: Solvatochromism
Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent it is dissolved in.[16] Imidazo[1,2-a]pyridine derivatives, especially those with a "push-pull" architecture (containing both EDGs and EWGs), often exhibit significant solvatochromism.
This effect arises from a change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized. This stabilization lowers the energy of the excited state, resulting in a red-shifted emission. This property is highly valuable, as it allows the molecule to act as a probe for the local polarity of its microenvironment, for example, within a cell or a polymer matrix.[16][17]
Section 3: Key Applications Driven by Photophysics
The tunable and robust fluorescence of imidazo[1,2-a]pyridines has led to their application in several high-technology fields.
Organic Light-Emitting Diodes (OLEDs)
The demand for highly efficient blue and deep-blue emitters for displays and lighting has positioned imidazo[1,2-a]pyridines as strong candidates. Their rigid structure and high quantum yields are advantageous for creating stable and bright OLEDs. They can be engineered as:
-
Fluorescent Emitters: Forming the emissive layer where electrical energy is converted into light.
-
Host Materials: Forming a matrix for phosphorescent guest emitters, facilitating efficient energy transfer.
Figure 2. Simplified structure of an OLED device highlighting the emissive layer.
Fluorescent Sensors and Probes
By functionalizing the imidazo[1,2-a]pyridine core with specific recognition moieties (chelators), highly selective and sensitive fluorescent sensors can be developed. The principle often relies on photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In the "off" state, the fluorescence is quenched. Upon binding to a target analyte (e.g., metal ions like Zn2+, Fe3+, or Hg2+), the quenching mechanism is disrupted, and fluorescence is "turned on." This provides a direct and measurable signal for the presence of the target.[5]
Bioimaging
The strong fluorescence, large Stokes shifts, and potential for two-photon absorption make these compounds excellent candidates for biological imaging.[14] They can be designed as fluorescent labels to tag specific biomolecules or as probes that light up in response to changes in the cellular environment (e.g., pH, viscosity, or the presence of specific enzymes). Their cell permeability and low cytotoxicity are critical for live-cell imaging applications.
Section 4: Experimental Methodologies
Synthesis Protocol: One-Pot Ortoleva-King Reaction
A versatile and efficient method for synthesizing a broad range of 2-aryl-imidazo[1,2-a]pyridines is the one-pot tandem process starting with an Ortoleva-King reaction.[18]
Objective: To synthesize 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2'-Hydroxyacetophenone
-
Iodine (I2)
-
Sodium Hydroxide (NaOH), aqueous solution
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Step 1 (Ortoleva-King Reaction): In a round-bottom flask, combine the substituted acetophenone (e.g., 2'-hydroxyacetophenone, 1.0 equiv.), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.).
-
Heat the neat (solvent-free) mixture at 110 °C for 4 hours. The reaction mixture will become a dark, viscous liquid.
-
Allow the mixture to cool to room temperature.
-
Step 2 (Cyclization): Add aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to 100 °C for 1 hour. During this step, the intermediate pyridinium salt cyclizes to form the final imidazo[1,2-a]pyridine product.
-
Workup and Purification: After cooling, extract the product using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.[18]
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.[19]
Photophysical Characterization Workflow
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Item - Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 14. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents, including antiviral, anti-cancer, and anti-tubercular drugs.[1][2][3][4] 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone is a key synthetic intermediate for the elaboration of more complex molecules within this class. Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, the use of hazardous reagents, and laborious purification procedures. This application note details an efficient, environmentally conscious, one-pot protocol for the synthesis of this compound utilizing microwave assistance. By generating the requisite α-haloketone in situ, this method circumvents the need to handle lachrymatory intermediates and significantly reduces reaction time, aligning with the principles of green chemistry.[5][6]
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. This versatility is demonstrated by its presence in marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic).[3] The broad spectrum of biological activities associated with this scaffold—including anti-inflammatory, antibacterial, and antiviral properties—cements its importance in drug discovery pipelines.[3][7]
The development of efficient and sustainable synthetic routes to access functionalized imidazo[1,2-a]pyridines is therefore a critical endeavor. One-pot syntheses, particularly those leveraging multicomponent reactions or tandem processes, are highly desirable as they improve efficiency, reduce waste, and simplify experimental procedures.[1][8] This guide focuses on a robust one-pot protocol for synthesizing this compound, a valuable building block for further chemical exploration.
Reaction Principle and Mechanism
The synthesis is based on the classical condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[9][10] The innovation of this one-pot protocol lies in the in situ generation of the α-haloketone from a readily available starting material, thereby avoiding the isolation of the unstable and hazardous intermediate.
The process unfolds in two primary stages within a single reaction vessel:
-
In Situ α-Bromination: 2-butanone is selectively brominated at the α-position using N-Bromosuccinimide (NBS) to generate 3-bromo-2-butanone.
-
Condensation and Cyclization: The endocyclic nitrogen of 2-aminopyridine performs a nucleophilic attack on the carbon bearing the bromine atom. This is followed by an intramolecular nucleophilic attack of the exocyclic amino group on the carbonyl carbon. The subsequent dehydration and aromatization yield the final imidazo[1,2-a]pyridine product.[5]
A plausible mechanism for this transformation is illustrated below.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC), and the final product is confirmed using standard analytical methods.
Materials and Reagents
-
2-Aminopyridine (≥98%)
-
2-Butanone (≥99%)
-
N-Bromosuccinimide (NBS) (99%)
-
Polyethylene Glycol 400 (PEG-400)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Instrumentation
-
Microwave Reactor (e.g., CEM Discover, Biotage Initiator)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask appropriate for the microwave reactor
-
Rotary Evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94 mg), 2-butanone (1.2 mmol, 86 mg, 107 µL), PEG-400 (3.0 mL), and deionized water (1.5 mL).
-
Addition of Brominating Agent: To the stirred mixture, add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg). Seal the vial tightly.
-
Expert Insight: NBS is a safer alternative to liquid bromine. The PEG-400/water solvent system is an environmentally benign medium that also efficiently absorbs microwave energy.[6]
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 85°C for 15-20 minutes.
-
Expert Insight: Microwave heating provides rapid and uniform heating, drastically reducing the reaction time compared to conventional methods which can take several hours.[5]
-
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a mixture of Hexane:Ethyl Acetate (7:3). Visualize under UV light. The disappearance of the 2-aminopyridine spot indicates reaction completion.
-
Work-up: Transfer the cooled reaction mixture to a separatory funnel containing 15 mL of water. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.
Data Presentation: Reaction Parameters
The described protocol is robust and can be adapted for various substituted 2-aminopyridines. The following table summarizes typical reaction conditions and expected outcomes.
| Entry | 2-Aminopyridine Substrate | Time (min) | Temperature (°C) | Solvent System | Typical Yield (%) |
| 1 | 2-Aminopyridine | 15 | 85 | PEG-400 / Water | 80-90% |
| 2 | 2-Amino-5-methylpyridine | 15 | 85 | PEG-400 / Water | 82-92% |
| 3 | 2-Amino-5-chloropyridine | 20 | 85 | PEG-400 / Water | 75-85% |
| 4 | 2-Amino-4-methylpyridine | 18 | 85 | PEG-400 / Water | 78-88% |
Yields are based on isolated product after purification and are representative of similar syntheses found in the literature.[5][6]
Conclusion
This application note presents a highly efficient, rapid, and environmentally friendly one-pot protocol for the synthesis of this compound. By utilizing microwave irradiation and a green solvent system, this method offers significant advantages over traditional approaches.[6] It avoids the use of volatile organic solvents and the isolation of hazardous intermediates, providing a practical and scalable route for researchers in drug discovery and organic synthesis to access this valuable molecular scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. nanobioletters.com [nanobioletters.com]
Analytical techniques for the characterization of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
An In-Depth Guide to the Analytical Characterization of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities.[1][2][3] This fused bicyclic structure is a key pharmacophore in medicinal chemistry, with derivatives exhibiting properties ranging from anticancer and anti-inflammatory to antiviral and hypnotic.[4][5][6][7] The compound this compound is a key synthetic intermediate and a subject of interest for its potential pharmacological applications.
Given the therapeutic potential of this class of molecules, rigorous and unambiguous characterization is paramount. The identity, purity, and stability of a compound must be definitively established to ensure reliable and reproducible results in biological assays and to meet the stringent requirements of drug development. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the complete characterization of this compound, grounded in established scientific principles and field-proven methodologies.
Physicochemical Properties
A foundational step in any analytical workflow is understanding the basic physicochemical properties of the target compound. This information guides solvent selection, chromatographic method development, and interpretation of spectral data.
| Property | Value | Source |
| CAS Number | 29096-64-8 | [8][9][10] |
| Molecular Formula | C₉H₈N₂O | [8] |
| Molecular Weight | 160.17 g/mol | Calculated |
| Appearance | Typically a solid (powder/crystals) | Inferred |
Integrated Analytical Workflow
No single technique can provide a complete picture of a molecule. A robust characterization strategy relies on an integrated approach where orthogonal techniques provide complementary information. The data from these methods, when taken together, allow for the unequivocal confirmation of structure and assessment of purity.
Caption: Integrated workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H NMR will confirm the number and arrangement of protons, while ¹³C NMR will identify all unique carbon environments, including the critical carbonyl carbon.
Application Note: Structural Verification
The expected ¹H NMR spectrum should show distinct signals for the acetyl methyl protons and the aromatic protons on the fused ring system. The chemical shifts (δ) and coupling constants (J) are highly diagnostic. For instance, the methyl protons of the acetyl group are expected to appear as a sharp singlet, while the protons on the pyridine and imidazole rings will exhibit characteristic splitting patterns based on their neighboring protons.[11][12][13][14] The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for imidazopyridine derivatives due to its excellent solubilizing power.[11][15]
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[15] Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[15]
Expected Data Interpretation
-
¹H NMR: Look for a singlet around δ 2.5-2.8 ppm integrating to 3 protons (acetyl -CH₃).[13] The aromatic region (δ 6.5-9.5 ppm) will contain signals for the 5 protons on the imidazo[1,2-a]pyridine ring system, with multiplicities (singlet, doublet, triplet) and coupling constants confirming their positions.
-
¹³C NMR: Expect signals for all 9 unique carbons. Key signals include the carbonyl carbon (C=O) downfield (typically >180 ppm), carbons of the aromatic rings, and the methyl carbon of the acetyl group upfield (around δ 20-30 ppm).
Mass Spectrometry (MS)
Principle & Expertise
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a definitive piece of evidence for a compound's identity.[12][16]
Application Note: Confirming Molecular Formula
For this compound (C₉H₈N₂O), the primary goal is to observe the molecular ion peak. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 161.0658 (calculated). The experimental measurement from an HRMS instrument (like TOF or Orbitrap) should match this value within a few parts per million (ppm), providing strong confirmation of the elemental composition.[11][12]
Detailed Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or by coupling the spectrometer to an HPLC system (LC-MS).[11][17]
-
Data Acquisition: Acquire the data in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical calculated mass for C₉H₉N₂O⁺. The mass error should be below 5 ppm.
High-Performance Liquid Chromatography (HPLC)
Principle & Expertise
HPLC is the gold standard for determining the purity of small molecules in pharmaceutical development. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[18] By using a UV detector, the elution of the compound can be monitored, and its purity can be calculated based on the relative area of its peak in the chromatogram.
Application Note: Purity Assessment
A reversed-phase HPLC method is ideal for this compound. The goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities, starting materials, or by-products. The purity is typically expressed as a percentage of the total peak area. For drug development purposes, a purity of ≥95% is generally required.[17]
Detailed Protocol: Reversed-Phase HPLC-UV
-
System: An HPLC system with a UV detector.[17]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[17]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to improve peak shape.
-
Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 3 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a specific λmax determined by UV-Vis spectroscopy).
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~0.5-1.0 mg/mL. Filter the sample before injection.
Spectroscopic Identification Methods
The following diagram illustrates the relationship between spectroscopic data and the final structural confirmation.
Caption: Correlation of analytical data for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Application Note: This is a rapid and simple method to confirm the presence of key structural motifs. For this compound, the most prominent and diagnostic peak will be the carbonyl (C=O) stretch from the ethanone group.[5][19] Additional peaks will confirm the aromatic nature of the fused ring system.
-
Protocol: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared. Scan over the range of 4000-400 cm⁻¹.
-
Expected Data:
-
~1680 cm⁻¹: Strong absorption due to the ketone C=O stretching vibration.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.
-
~1630-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.[5]
-
UV-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions (typically π→π*) in conjugated systems.
-
Application Note: The extended π-system of the imidazo[1,2-a]pyridine core makes it a strong chromophore.[20] A UV-Vis spectrum provides a characteristic fingerprint of the electronic structure and is crucial for determining the optimal wavelength (λmax) for detection in HPLC analysis.[16]
-
Protocol: Dissolve a small, accurately weighed amount of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to make a dilute solution (~10⁻⁵ M). Record the spectrum from 200 to 400 nm using a quartz cuvette.
-
Expected Data: The spectrum is expected to show one or more strong absorption bands between 250 and 350 nm, characteristic of the π→π* transitions of the imidazopyridine system.[20]
Conclusion
The analytical characterization of this compound requires a multi-technique approach that is both systematic and rigorous. By combining the detailed structural insights from NMR and HRMS with the functional group confirmation from FTIR and the definitive purity assessment from HPLC, researchers can establish a complete and reliable analytical profile for this important molecule. The protocols and insights provided in this guide serve as a robust framework for ensuring the quality and integrity of this compound in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 29096-64-8|1-(Imidazo[1,2-a]pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. Ethanone, 1-imidazo[1,2-a]pyridin-3-yl- | CAS#:29096-64-8 | Chemsrc [chemsrc.com]
- 11. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 13. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and hypnotic properties.[1][2][3] Marketed drugs such as Zolpidem and Olprinone underscore the clinical significance of this heterocyclic system.[2] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of molecular complexity from simple, readily available starting materials, aligning perfectly with the objectives of modern drug discovery programs that demand high efficiency and atom economy.[4]
While the synthesis of the imidazo[1,2-a]pyridine scaffold via MCRs like the Groebke-Blackburn-Bienaymé reaction (GBBR) is well-documented, the utilization of pre-functionalized imidazo[1,2-a]pyridines as building blocks in subsequent MCRs is a less explored, yet highly promising, avenue for generating novel chemical diversity.[5][6][7] This guide focuses on the strategic application of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone , a versatile ketone, as a linchpin for the construction of complex, polycyclic heterocyclic systems through a reactive intermediate approach.
This document provides detailed protocols and expert insights for researchers, medicinal chemists, and drug development professionals on leveraging this key starting material in MCRs, not as a direct carbonyl component, but through its conversion into a highly reactive β-enaminone intermediate.
Part 1: Synthesis of the Core Building Block: this compound
A reliable supply of the starting ketone is paramount. A common and effective method for its synthesis involves the cyclization of 2-aminopyridine with 3-chloro-2,4-pentanedione or a similar α-haloketone.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of substituted imidazo[1,2-a]pyridines.[8]
Materials:
-
2-Aminopyridine
-
3-Chloro-2,4-pentanedione
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Part 2: The β-Enaminone Strategy: Unlocking Reactivity for MCRs
The direct participation of the acetyl group in this compound in many classical MCRs can be sluggish. A superior strategy involves its conversion to a more versatile and reactive intermediate: a β-enaminone. β-Enaminones are powerful building blocks in organic synthesis due to their dual nucleophilic and electrophilic character, making them ideal substrates for a variety of cyclization and multicomponent reactions.[9]
The most common method for converting a methyl ketone into a β-enaminone is through reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]
Protocol 2: Synthesis of (E)-3-(dimethylamino)-1-(imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add DMF-DMA (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120 °C) for 2-4 hours. The reaction progress can be monitored by TLC for the disappearance of the starting ketone.
-
Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid product by filtration, wash with cold hexane or diethyl ether, and dry under vacuum to yield the desired β-enaminone, which can often be used in the next step without further purification.
Part 3: Application of the β-Enaminone in Multicomponent Reactions
The synthesized β-enaminone serves as a versatile three-carbon building block for the construction of various heterocyclic rings. Below are two detailed protocols for its application in the synthesis of novel pyridine and pyrimidine derivatives.
Application I: One-Pot Synthesis of Novel 2-Amino-4-(imidazo[1,2-a]pyridin-2-yl)pyridine-3,5-dicarbonitriles
This protocol describes a three-component reaction between the β-enaminone, malononitrile, and an ammonium salt to construct a highly functionalized pyridine ring.
Materials:
-
(E)-3-(dimethylamino)-1-(imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one
-
Malononitrile
-
Ammonium acetate
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., piperidine, L-proline)
Procedure:
-
To a solution of the β-enaminone (1.0 eq) in ethanol, add malononitrile (1.0 eq) and ammonium acetate (1.5 eq).
-
Add a catalytic amount of piperidine (10 mol%).
-
Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture. The product usually precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target pyridine derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
Causality and Insights:
-
Choice of Reactants: The β-enaminone provides the C2-C3-C4 fragment of the new pyridine ring. Malononitrile acts as a source of C5 and C6 and their respective nitrile groups. Ammonium acetate serves as the nitrogen source for the N1 position.
-
Catalyst: A basic catalyst like piperidine facilitates the initial Knoevenagel-type condensation and subsequent Michael addition.
-
Solvent: Ethanol is a good choice as it effectively dissolves the reactants and facilitates precipitation of the product upon cooling.
| Component | Role in Pyridine Ring Formation |
| β-Enaminone | Provides C2, C3, C4 atoms and the imidazo[1,2-a]pyridine substituent |
| Malononitrile | Provides C5, C6 atoms and nitrile functional groups |
| Ammonium Acetate | Source of the N1 atom |
Application II: One-Pot Synthesis of Fused 2-Amino-4-(imidazo[1,2-a]pyridin-2-yl)pyrimidines
This protocol outlines the synthesis of a novel fused pyrimidine system through the reaction of the β-enaminone with guanidine.
Materials:
-
(E)-3-(dimethylamino)-1-(imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide (or another strong base)
-
Ethanol (anhydrous)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (1.2 eq) in ethanol.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature to form free guanidine base.
-
Add the β-enaminone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Purify the product by recrystallization or column chromatography.
Causality and Insights:
-
Base: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile.
-
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrimidine ring.
| Component | Role in Pyrimidine Ring Formation |
| β-Enaminone | Provides C4, C5, C6 atoms and the imidazo[1,2-a]pyridine substituent |
| Guanidine | Provides N1, C2, N3 atoms and the 2-amino group |
Conclusion
The strategic conversion of this compound into its corresponding β-enaminone derivative unlocks a vast potential for its application in multicomponent reactions. This approach enables the rapid construction of novel, complex heterocyclic systems that incorporate the medicinally significant imidazo[1,2-a]pyridine scaffold. The protocols detailed herein provide a robust framework for researchers to explore new chemical space, facilitating the development of next-generation therapeutics. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can further adapt and expand these methodologies to create diverse libraries of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 6. Multicomponent mechanochemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
Application of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone Derivatives in Cancer Research: A Technical Guide
This guide provides a comprehensive overview of the burgeoning role of 1-(Imidazo[1,2-a]pyridine-based compounds, originating from the core structure of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone, in the field of oncology. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising molecules in their cancer research endeavors. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Recent advancements have highlighted its potential as a potent anticancer agent, with derivatives showing efficacy against a variety of cancer cell lines, including breast, lung, melanoma, and cervical cancers.[3][4]
The Rise of Imidazo[1,2-a]pyridines in Oncology
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a perpetual challenge in oncology. Imidazo[1,2-a]pyridine derivatives have garnered significant attention due to their potent inhibitory effects on cancer cell growth, often by targeting key survival kinases.[3] Unlike conventional chemotherapies that can harm healthy cells, these compounds offer the potential for more targeted therapeutic strategies. While several drugs containing the imidazo[1,2-a]pyridine moiety are used for other medical conditions, their journey as approved anticancer drugs is still unfolding, making this an exciting and dynamic area of research.[3]
Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research points towards the multifaceted mechanisms by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects. A primary target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[3][5][6]
Inhibition of the PI3K/Akt/mTOR Pathway
Several novel imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[3] For instance, studies have shown that certain derivatives can reduce the phosphorylation of Akt and mTOR, key downstream effectors of PI3K.[3][7] This inhibition leads to a cascade of events, including the upregulation of tumor suppressors like p53 and p21, which in turn can induce cell cycle arrest and apoptosis.[1][3]
Figure 1: Simplified signaling pathway showing the inhibitory effect of Imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.
Induction of Cell Cycle Arrest and Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Imidazo[1,2-a]pyridine derivatives have demonstrated proficiency in both aspects. For example, certain compounds have been shown to induce G2/M phase cell cycle arrest in melanoma and cervical cancer cells.[3] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and active caspase-9, and a decrease in anti-apoptotic proteins like Bcl-2.[3][8] Furthermore, some derivatives can trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8.[9]
In Vitro Applications and Protocols
The following section details standardized protocols for evaluating the anticancer effects of this compound derivatives in a laboratory setting.
Cell Viability and Cytotoxicity Assays
The initial screening of potential anticancer compounds invariably involves assessing their ability to reduce the viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical, HCC1937 breast) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period, typically 48 hours.[1][3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [3] |
| Compound 6 | WM115 (Melanoma) | 12.3 | [3] |
| Compound 6 | HeLa (Cervical) | 34.2 | [3] |
| IP-5 | HCC1937 (Breast) | 45 | [1][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [1][9] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [2] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [2] |
| Compound 12b | MCF-7 (Breast) | 11 | [2] |
| Compound 12b | A375 (Melanoma) | 11 | [2] |
| MBM-55 | (Various) | 0.001 (Nek2 kinase) | [10] |
| Derivative 7 | HCT-116 (Colon) | 0.01 (PI3K/mTOR) | [5] |
| Hydrazone derivative 8c | K-562 (Leukemia) | 1.09 | [11] |
Table 1: Summary of reported IC50 values for various this compound derivatives against different cancer cell lines.
Western Blot Analysis for Pathway Modulation
To elucidate the mechanism of action, it is crucial to investigate the effect of the compounds on key signaling proteins. Western blotting is the standard technique for this purpose.
Protocol: Western Blot for Akt, mTOR, p53, and Apoptotic Markers
-
Cell Lysis: Treat cancer cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Figure 2: Experimental workflow for Western blot analysis to assess protein expression changes upon treatment with Imidazo[1,2-a]pyridine derivatives.
Future Directions and Therapeutic Potential
The research on this compound and its derivatives is a rapidly evolving field. While in vitro studies have shown significant promise, the transition to in vivo models is crucial for validating their therapeutic potential. Some studies have already demonstrated the ability of these compounds to suppress tumor growth in xenograft models.[3][10]
Further research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the anticancer activity and pharmacokinetic properties of these compounds.[10]
-
In vivo efficacy and toxicity studies: To evaluate their therapeutic window and potential side effects in animal models.
-
Combination therapies: To explore the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing chemotherapeutic agents or targeted therapies.[8]
-
Development of novel derivatives: Targeting other critical cancer pathways, such as STAT3/NF-κB and various kinases, to broaden their applicability.[8][11]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone for the Synthesis of Novel Antituberculosis Agents
Introduction: The Pressing Need for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1][2] The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have severely compromised the efficacy of current treatment regimens, creating an urgent demand for new therapeutic agents with novel mechanisms of action.[1][2][3] In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged" heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities, including potent antitubercular effects.[1][2][4][5][6][7][8]
Several IPA derivatives have shown remarkable activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][4][6][9][10] A notable example is Telacebec (Q203), a clinical-stage candidate that targets the cytochrome bc1 complex (QcrB) of the mycobacterial electron transport chain, leading to ATP depletion.[11][12] This validation of the IPA scaffold as a viable antitubercular pharmacophore has spurred significant research into the synthesis and structure-activity relationship (SAR) of novel analogues.
This guide provides a detailed technical overview and step-by-step protocols for the use of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone as a key intermediate in the synthesis of potent antituberculosis agents. We will explore the synthesis of this key intermediate, its conversion to the corresponding carboxylic acid, and its subsequent elaboration into bioactive carboxamides, a class of compounds that has demonstrated significant promise in antitubercular drug discovery.[9][10][13]
Strategic Overview: Synthetic Workflow
The overall synthetic strategy is a three-stage process, commencing with the construction of the imidazo[1,2-a]pyridine core to yield the ethanone intermediate. This is followed by the oxidation of the acetyl group to a carboxylic acid, a crucial functional group for further derivatization. The final stage involves the coupling of this carboxylic acid with various amines to generate a library of imidazo[1,2-a]pyridine-2-carboxamides for biological evaluation.
Caption: Synthetic workflow for antitubercular agents.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone. This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title intermediate via the reaction of 2-aminopyridine with 3-chloro-2,4-pentanedione.
Materials:
-
2-Aminopyridine
-
3-Chloro-2,4-pentanedione
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3-chloro-2,4-pentanedione (1.1 eq) in anhydrous ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Expert Insights:
-
The use of a base like sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic.
-
Anhydrous conditions are recommended to prevent potential side reactions.
-
The choice of solvent can influence the reaction rate and yield; ethanol is a common and effective choice.
Part 2: Conversion to the Carboxylic Acid Intermediate
The haloform reaction is a classic and efficient method for the conversion of methyl ketones to carboxylic acids. This reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by nucleophilic acyl substitution.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid
This protocol describes the oxidation of this compound to the corresponding carboxylic acid using the haloform reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypobromite (NaOBr) solution
-
Sodium sulfite (Na₂SO₃) solution, 10%
-
Hydrochloric acid (HCl), concentrated
-
Dioxane or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in dioxane or THF.
-
Prepare a solution of sodium hydroxide (excess, e.g., 6-8 eq) in water and cool it in an ice bath.
-
Slowly add bromine (excess, e.g., 3-4 eq) to the cold NaOH solution to generate sodium hypobromite in situ.
-
Add the solution of the ethanone derivative dropwise to the freshly prepared cold sodium hypobromite solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the excess hypobromite by adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Wash the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material and bromoform byproduct.
-
Carefully acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the product for maximum precipitation.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield Imidazo[1,2-a]pyridine-2-carboxylic acid.
Expert Insights:
-
The haloform reaction is exothermic and should be performed with careful temperature control to avoid side reactions.
-
The order of addition is important; adding the ketone to the hypohalite solution ensures that the halogen is always in excess, which is necessary for the exhaustive halogenation of the methyl group.
-
The pH of the final precipitation step is critical for maximizing the yield of the carboxylic acid.
Part 3: Synthesis of Antitubercular Imidazo[1,2-a]pyridine-2-carboxamides
The final step in the synthesis of many potent IPA-based antitubercular agents is the formation of an amide bond between the imidazo[1,2-a]pyridine-2-carboxylic acid and a suitable amine. This is a crucial step for exploring the SAR of the C-2 side chain.
Protocol 3: General Procedure for Amide Coupling
This protocol provides a general method for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a standard peptide coupling reagent.
Materials:
-
Imidazo[1,2-a]pyridine-2-carboxylic acid
-
Desired amine (e.g., substituted anilines, benzylamines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Add the coupling reagent (e.g., HATU or HBTU, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine-2-carboxamide.
Expert Insights:
-
The choice of coupling reagent and base can be optimized for different substrates to maximize yield and minimize side reactions, such as racemization if chiral amines are used.
-
Anhydrous conditions are essential for the success of the coupling reaction, as water can hydrolyze the activated ester intermediate.
-
The workup procedure is designed to remove the coupling byproducts and excess reagents.
Data Presentation: Representative Antitubercular Activity
The antitubercular activity of imidazo[1,2-a]pyridine derivatives is typically evaluated against the Mtb H37Rv strain, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The following table summarizes the reported MIC values for some representative imidazo[1,2-a]pyridine amides.
| Compound Class | Position of Amide | Representative MIC (μg/mL) | Reference |
| Imidazo[1,2-a]pyridine amides (IPAs) | 3 | 0.05 | [4] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 3 | 0.10 - 0.19 µM | [9][10] |
| Imidazo[1,2-a]pyridine-2-carboxamides | 2 | 17 - 30 µM | [2] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 3 | 0.025 - 0.054 | [3] |
Note: Lower MIC values indicate higher potency. The data highlights that the position of the carboxamide group significantly influences the antitubercular activity, with 3-carboxamides generally being more potent than 2-carboxamides.[2][9]
Mechanism of Action: Targeting Cellular Respiration
A significant body of evidence suggests that many potent antitubercular imidazo[1,2-a]pyridines, including Telacebec (Q203), exert their effect by inhibiting the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain.[9][11] This inhibition disrupts the proton motive force across the mycobacterial inner membrane, leading to a depletion of cellular ATP levels and ultimately resulting in a bacteriostatic effect.[11][12]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Haloform reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Modular Approach to the Synthesis of Imidazo[1,2-a]pyridine-Based PI3K Inhibitors
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This has established PI3K as a high-value target for oncological drug discovery.[3] Among the various heterocyclic scaffolds employed to target this enzyme, the imidazo[1,2-a]pyridine core has emerged as a "privileged structure" due to its favorable pharmacological properties and synthetic accessibility.[4][5] This document provides a detailed experimental protocol for the synthesis of imidazo[1,2-a]pyridine derivatives, explains the scientific rationale behind the chosen synthetic strategy, and outlines the necessary steps for characterization and preliminary biological evaluation.
The Scientific Imperative: Targeting the PI3K Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that translates extracellular signals into intracellular responses.[6] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting proteins like Akt (Protein Kinase B) to the plasma membrane, leading to their activation and the subsequent phosphorylation of a multitude of downstream targets that drive cell proliferation and inhibit apoptosis.[8][9] In many cancers, this pathway is constitutively active due to mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3.[6][9] Consequently, potent and selective inhibitors of PI3K are of significant therapeutic interest.
Figure 1: The PI3K/Akt/mTOR Signaling Pathway.
Synthetic Strategy: The Tschitschibabin Reaction and Its Modern Application
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most robust and widely used method being a modification of the Tschitschibabin reaction.[10] This strategy involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[11][12] The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the α-carbon of the carbonyl compound to displace the halide. This forms a pyridinium salt intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine core.[10]
This method is favored for its reliability, broad substrate scope, and generally good yields. It allows for modular assembly, where diversity can be easily introduced by varying the substituents on both the 2-aminopyridine and α-halocarbonyl starting materials.[13]
Figure 2: Overall experimental workflow.
Detailed Experimental Protocol: Synthesis of a Model Inhibitor
This protocol details the synthesis of a representative compound, 2-phenyl-imidazo[1,2-a]pyridine , which serves as a foundational core structure for more complex PI3K inhibitors.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Purpose |
| 2-Aminopyridine | 504-29-0 | 94.11 | Pyridine source |
| 2-Bromoacetophenone | 70-11-1 | 199.05 | α-halocarbonyl source |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Chromatography Eluent |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | Stationary Phase |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv) and ethanol (30 mL).
-
Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.
-
-
Reagent Addition:
-
Add 2-bromoacetophenone (2.1 g, 10.6 mmol, 1.0 equiv) to the flask in one portion.
-
Add sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv).
-
Scientist's Note (Causality): The base (NaHCO₃) is crucial. It neutralizes the hydrobromic acid (HBr) that is formed during the cyclization and dehydration steps. This prevents the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic, and drives the reaction towards the product.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: Prepare a sample by taking a small aliquot of the reaction mixture and dissolving it in ethyl acetate. Spot this on a silica gel TLC plate alongside spots of the starting materials.
-
Eluent: Use a mixture of 30% ethyl acetate in hexanes.
-
Visualization: View the plate under UV light (254 nm). The reaction is complete when the 2-aminopyridine spot has been consumed and a new, less polar product spot is dominant.
-
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution, 30 mL).
-
Scientist's Note (Trustworthiness): The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, leading to a cleaner crude product.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Packing: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 25% EtOAc).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenyl-imidazo[1,2-a]pyridine as a white to off-white solid.
-
Expected Yield: 75-85%.
-
Characterization and Biological Evaluation
Structural and Purity Confirmation
It is imperative to confirm the identity and purity of the synthesized compound before any biological testing.
| Technique | Purpose | Expected Data for 2-phenyl-imidazo[1,2-a]pyridine |
| ¹H NMR | Confirms proton structure | Aromatic protons in the range of δ 7.0-8.2 ppm; characteristic singlet for the C3-H proton. |
| ¹³C NMR | Confirms carbon backbone | Signals corresponding to the fused bicyclic system and the phenyl group. |
| LC-MS | Confirms molecular weight | Expected [M+H]⁺ = 195.09 |
| HPLC | Determines purity | >95% purity is required for biological assays. |
Biological Assays
Synthesized inhibitors should be evaluated for their ability to inhibit PI3K activity.
-
In Vitro Kinase Assay: The primary evaluation is an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀). This is often performed using a panel of PI3K isoforms (p110α, p110β, p110δ, p110γ) to assess both potency and selectivity.[14][15] Assays like the Scintillation Proximity Assay (SPA) or ADP-Glo™ Kinase Assay are commonly used.
-
Cell-Based Proliferation Assay: The compound's ability to inhibit cell growth is tested in cancer cell lines known to be dependent on the PI3K pathway (e.g., HCT116, HT-29, T47D).[3][13] The IC₅₀ for cell proliferation is determined using assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of bioactive imidazo[1,2-a]pyridine derivatives. This document offers detailed protocols for both biochemical and cell-based screening, along with insights into data analysis and hit validation, grounded in established scientific principles and field-proven methodologies.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] This versatile heterocyclic scaffold is present in approved drugs and numerous clinical candidates, demonstrating its therapeutic potential across various diseases, including cancer, infectious diseases, and central nervous system disorders.[3] The amenability of the imidazo[1,2-a]pyridine core to chemical modification allows for the creation of large, diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[4][5]
HTS enables the rapid screening of thousands to millions of compounds, facilitating the identification of "hits" that modulate a specific biological target or pathway.[5] The success of an HTS campaign is contingent upon the development of robust, reproducible, and relevant assays.[6] This guide provides detailed protocols for assays that have been successfully employed in the discovery of bioactive imidazo[1,2-a]pyridine derivatives.
PART 1: Biochemical Assays for Target-Based Screening
Biochemical assays are fundamental in target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor. For imidazo[1,2-a]pyridine derivatives, which are known to target kinases and phosphodiesterases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are particularly well-suited for HTS.[7][8]
Protocol 1: TR-FRET Kinase Activity Assay
Rationale: Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[1][4] TR-FRET assays offer a robust and sensitive method for screening large compound libraries against purified kinases.[9][10] This protocol describes a generalized TR-FRET assay to identify imidazo[1,2-a]pyridine inhibitors of a target kinase.
Workflow Visualization:
Caption: Workflow for a TR-FRET-based kinase inhibition assay.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and tracer)[9]
-
Assay buffer (optimized for the specific kinase)
-
Stop solution (e.g., EDTA in buffer)
-
Imidazo[1,2-a]pyridine compound library (typically in DMSO)
-
Positive control inhibitor (e.g., staurosporine)
-
Negative control (DMSO)
-
Low-volume, 384-well black assay plates
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each imidazo[1,2-a]pyridine derivative from the library stock plates to the 384-well assay plates.
-
Include wells for positive and negative controls on each plate.
-
-
Reagent Preparation:
-
Prepare a master mix of the kinase, substrate, and ATP in the assay buffer at optimized concentrations. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
-
-
Kinase Reaction:
-
Dispense the kinase reaction mix into the assay plates containing the pre-spotted compounds.
-
Mix the plate gently (e.g., by orbital shaking for 1 minute).
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Prepare the detection reagent mix containing the europium-labeled antibody and the acceptor fluorophore in the stop solution.
-
Add the detection reagent mix to all wells to stop the kinase reaction and initiate the FRET signal generation.
-
Incubate the plates at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well. The percent inhibition for each compound is then determined relative to the high (DMSO) and low (positive control inhibitor) controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample field).
PART 2: Cell-Based Assays for Phenotypic Screening
Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. These assays can identify compounds that modulate complex cellular pathways and provide insights into potential cytotoxicity.
Protocol 2: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Rationale: A primary concern in drug discovery is the potential for compound-induced cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay widely used in HTS to assess cell viability by measuring ATP levels, an indicator of metabolically active cells.[11][12] This assay is essential as a primary screen for anti-proliferative compounds or as a counter-screen to eliminate cytotoxic compounds from other assays.[6]
Workflow Visualization:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., relevant to the therapeutic area)
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine compound library
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled, 384-well clear-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density in culture medium.
-
Dispense the cell suspension into the wells of the 384-well plates.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add the imidazo[1,2-a]pyridine compounds, positive control, and negative control to the appropriate wells.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. The percent viability is calculated for each compound-treated well relative to the negative control (DMSO-treated) wells. For active compounds, a dose-response curve is generated to determine the IC50 value.
Protocol 3: High-Content Phenotypic Screening
Rationale: Phenotypic screening allows for the unbiased discovery of compounds that induce a desired cellular phenotype, without prior knowledge of the molecular target.[13] For imidazo[1,2-a]pyridines, this approach can identify compounds that induce differentiation in cancer cells, for example.[13] High-content imaging provides quantitative data on multiple cellular parameters.
Materials:
-
Cell line relevant to the desired phenotype (e.g., acute myeloid leukemia cell line for differentiation studies)
-
Fluorescent dyes or antibodies to label cellular components of interest (e.g., nuclear stain like DAPI, antibody against a differentiation marker like CD11b)
-
Imidazo[1,2-a]pyridine compound library
-
Positive and negative controls
-
High-content imaging system and analysis software
Step-by-Step Methodology:
-
Cell Plating and Compound Treatment:
-
Follow the same procedure as for the cell viability assay.
-
-
Cell Staining:
-
After the incubation period, fix and permeabilize the cells.
-
Incubate the cells with the appropriate fluorescently labeled antibodies and/or dyes.
-
Wash the cells to remove unbound staining reagents.
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system. Multiple images per well are typically captured to ensure statistical significance.
-
-
Image Analysis:
-
Use image analysis software to segment the images and quantify various cellular features, such as cell number, nuclear morphology, and the intensity and localization of the fluorescent signals.
-
Data Analysis: The quantified cellular features are used to generate a multiparametric profile for each compound. Hits are identified as compounds that induce a statistically significant change in the desired phenotypic parameter(s) compared to the negative controls.
PART 3: Data Quality, Hit Confirmation, and Troubleshooting
Data Quality Control: The robustness of an HTS assay is assessed using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.
Hit Confirmation and Prioritization: Primary hits from the HTS campaign should be re-tested to confirm their activity. Confirmed hits are then typically subjected to dose-response analysis to determine their potency (IC50 or EC50).
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| High False Positive Rate | Compound autofluorescence, light scattering, or interference with the assay reporter (e.g., luciferase inhibition). | Implement counter-screens to identify interfering compounds. For fluorescent compounds, consider using red-shifted dyes or time-resolved detection methods.[5] |
| Poor Z'-factor | High variability in assay signal, suboptimal reagent concentrations, or unstable reagents. | Optimize assay parameters such as reagent concentrations, incubation times, and buffer composition. Ensure consistent liquid handling and environmental control. |
| Low Hit Rate | The compound library may lack diversity or the assay may not be sensitive enough. | Consider screening a different, more diverse compound library. Re-evaluate the assay design to improve its sensitivity. |
| Poor Solubility of Imidazo[1,2-a]pyridines | The inherent physicochemical properties of some derivatives. | Prepare compound stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is kept low (typically <1%) and consistent across all wells. |
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. The successful identification of new lead compounds from this chemical class is highly dependent on the strategic implementation of well-designed and rigorously validated high-throughput screening assays. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to establish robust HTS campaigns, ultimately accelerating the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.
References
- 1. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oceanomics.eu [oceanomics.eu]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs for its diverse biological activities.[1][2][3][4] The synthesis of the target molecule, this compound, typically proceeds via the condensation of a 2-aminopyridine with an α-haloketone, a variation of the Tschitschibabin reaction.[2][5] While straightforward in principle, this reaction is often plagued by issues that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving these common problems.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: A low or non-existent yield is the most common issue, typically stemming from one of four areas: starting materials, reaction conditions, or the choice of base.
-
Purity of Starting Materials:
-
2-Aminopyridine: This starting material can degrade upon storage, especially if exposed to light and air, often turning darker in color. Use freshly purified 2-aminopyridine or a high-purity commercial grade. Impurities can interfere with the initial nucleophilic attack.
-
α-Halo-acetone (e.g., 2-bromoacetone or 2-chloroacetone): These reagents are lachrymatory and unstable. They can decompose or polymerize over time. It is highly advisable to use a freshly opened bottle or distill the reagent if its purity is questionable.
-
-
Reaction Stoichiometry and Order of Addition:
-
The reaction mechanism involves the initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone.[5][6] Using a slight excess (1.1 to 1.2 equivalents) of the α-haloketone can sometimes drive the reaction to completion. However, a large excess can lead to side reactions. The standard approach is a near 1:1 molar ratio.
-
-
Temperature Control:
-
The initial alkylation step is often exothermic. If the α-haloketone is added too quickly or at too high a temperature, side reactions and polymerization of the ketone can occur, leading to the formation of dark, tarry substances. It is recommended to add the α-haloketone dropwise at a lower temperature (e.g., 0-10 °C) before gently heating the reaction to reflux.[2]
-
-
Choice of Base and Solvent:
-
A base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the HBr or HCl formed during the cyclization step.[5] The absence of a base can stall the reaction after the initial alkylation, as the resulting pyridinium salt is less reactive.
-
The solvent choice is critical. Ethanol or acetone are common choices. Refluxing in a solvent like DMF has also been reported, sometimes eliminating the need for a base.[2]
-
Question 2: The reaction mixture turns dark brown or black, resulting in a tarry, intractable residue. How can this be prevented?
Answer: The formation of dark, polymeric material is a classic sign of side reactions, primarily driven by the instability of the α-haloketone and elevated temperatures.
-
Causality: α-haloketones, particularly bromoacetone, are prone to self-condensation and polymerization, a process that is accelerated by heat and the presence of nucleophiles. This is the most likely cause of tar formation.
-
Preventative Measures:
-
Strict Temperature Management: As mentioned above, perform the initial addition of the α-haloketone at a reduced temperature to control the initial exotherm.
-
Use of an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to discoloration and degradation of the reagents.
-
Reaction Time: Over-refluxing the reaction can lead to product degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting 2-aminopyridine spot has been consumed, it is time to proceed with the workup.
-
Question 3: I've managed to get a product, but it is difficult to purify. What are the common impurities and best purification strategies?
Answer: Purification challenges usually arise from unreacted starting materials and closely related side products.
-
Common Impurities:
-
Unreacted 2-aminopyridine: Being basic, this can often be removed by an acidic wash (e.g., dilute HCl) during the aqueous workup. However, be cautious as your product may also be acid-sensitive.
-
Polymeric material: This is often insoluble in common organic solvents and can sometimes be removed by filtration of the crude reaction mixture after dissolving it in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Salts: The hydrohalide salt of 2-aminopyridine or the inorganic base used will be present. These are typically removed during the aqueous workup.
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (e.g., Ethyl Acetate or DCM) is the first step. Washing the organic layer with brine can help remove residual water and some inorganic impurities.
-
Crystallization: this compound is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.
-
Silica Gel Chromatography: If crystallization fails or is insufficient, column chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.[7]
-
Frequently Asked Questions (FAQs)
Question 1: What is the detailed reaction mechanism for this synthesis?
Answer: The synthesis of this compound from 2-aminopyridine and an α-halo-acetone follows a well-established mechanism involving three key steps: N-alkylation, intramolecular cyclization, and dehydration.[5][6]
-
N-Alkylation: The process begins with a nucleophilic attack from the endocyclic nitrogen (the one within the pyridine ring) of 2-aminopyridine onto the electrophilic α-carbon of the halo-acetone. This SN2 reaction forms an N-(2-oxopropyl)pyridin-1-ium-2-amine salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group (-NH₂) then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered ring, creating a bicyclic hemiaminal intermediate.
-
Dehydration (Aromatization): This intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system. This final step is often acid-catalyzed and is essentially irreversible, driving the reaction to completion.
The entire process is visualized in the diagram below.
Caption: Reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Question 2: How can I systematically optimize the reaction conditions to maximize my yield?
Answer: Optimization is a multifactorial process. A systematic approach involves varying one parameter at a time while keeping others constant. Based on literature reports, the following table summarizes the impact of different conditions.
| Parameter | Variation | Expected Outcome on Yield | Rationale & Citation |
| Solvent | Ethanol | Good | Common, effective solvent for this condensation.[2] |
| DMF | Good to Excellent | High-boiling polar aprotic solvent, can sometimes be used without a base.[2][5] | |
| Acetone | Moderate to Good | Can act as both solvent and reactant if not careful, but generally effective. | |
| Water | Moderate to Good | Greener solvent choice, often requires a catalyst or specific conditions.[6][8] | |
| Base | NaHCO₃ | Good | Mild base, effective at neutralizing acid byproduct without causing side reactions. |
| K₂CO₃ | Good to Excellent | Slightly stronger base than NaHCO₃, can accelerate the cyclization step.[5] | |
| No Base | Poor to Moderate | Reaction can stall; yield is often lower unless a high-boiling solvent like DMF is used.[2] | |
| Temperature | Room Temp | Low to Moderate | Reaction is often slow at RT. |
| 50-60 °C | Good | A moderate temperature often provides a good balance between reaction rate and minimizing side products. | |
| Reflux (Ethanol) | Good to Excellent | Standard condition, typically provides good yields if tarring is controlled. | |
| Catalyst | None (Thermal) | Good (Standard) | The classical reaction is often run thermally without an external catalyst. |
| Iodine (I₂) | Excellent | Molecular iodine can catalyze the condensation, often leading to higher yields and cleaner reactions.[2][9][10] |
Recommendation for Optimization: Start with the standard conditions (e.g., refluxing ethanol with NaHCO₃). If the yield is suboptimal, consider switching to a catalyst-based system, such as using a catalytic amount of iodine (5-10 mol%), which has been shown to improve yields significantly.[9][10]
Question 3: Are there alternative or "greener" synthetic routes available?
Answer: Yes, significant research has been dedicated to developing more environmentally benign methods for synthesizing imidazo[1,2-a]pyridines.
-
One-Pot, Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction is a popular MCR that combines a 2-aminopyridine, an aldehyde, and an isocyanide in one pot to generate highly substituted imidazo[1,2-a]pyridines.[1][11][12] This approach offers high atom economy and reduces waste.
-
Use of Greener Solvents: Reactions have been successfully performed in water or polyethylene glycol (PEG), which are less toxic and more environmentally friendly than traditional organic solvents.[6][8]
-
Catalyst-Free and Metal-Free Conditions: Many modern protocols aim to eliminate heavy metal catalysts.[2][5] Thermal conditions or the use of non-metallic catalysts like iodine are preferred.[10]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[3][6]
Recommended Experimental Protocols
Protocol 1: Standard Synthesis
This protocol is a reliable starting point based on classical condensation methods.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (10 mmol, 1.0 eq).
-
Dissolution: Dissolve the 2-aminopyridine in 30 mL of absolute ethanol.
-
Base Addition: Add sodium bicarbonate (12 mmol, 1.2 eq).
-
Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly add 2-chloroacetone (11 mmol, 1.1 eq) dropwise over 15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as eluent) until the 2-aminopyridine spot disappears (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by silica gel chromatography.
Protocol 2: Iodine-Catalyzed High-Yield Synthesis
This optimized protocol utilizes molecular iodine as a catalyst to improve reaction efficiency.[9][10]
-
Preparation: To a 100 mL round-bottom flask, add 2-aminopyridine (10 mmol, 1.0 eq), the corresponding acetophenone (e.g., 2-bromo-1-phenylethanone for a phenyl-substituted analog) (10 mmol, 1.0 eq), and molecular iodine (1 mmol, 0.1 eq).
-
Solvent: Add 25 mL of ethanol.
-
Reaction: Stir the mixture at reflux for the time required as monitored by TLC (often shorter than the non-catalyzed version).
-
Workup: After cooling, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting product is often pure enough after this step, but can be further purified by recrystallization if needed. Notably, in some cases, the product may precipitate directly from the reaction mixture upon cooling, simplifying purification to simple filtration.[9]
Troubleshooting Workflow
For a systematic approach to problem-solving, please refer to the following workflow diagram.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone and its Derivatives
Welcome to the technical support center for the purification of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile and pharmaceutically important scaffold.[1][2][3][4] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, making robust and efficient purification a critical step in its synthesis and application.[2][5][6]
This document provides practical, field-proven insights in a direct question-and-answer format to address common challenges encountered during the purification of these N-heterocyclic compounds. We will delve into the causality behind experimental choices, offering troubleshooting strategies and validated protocols to ensure you achieve the desired purity and yield for your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: My final product yield is significantly lower than expected after column chromatography. What are the common causes and solutions?
A1: Low recovery after column chromatography is a frequent issue. The causes can be multifaceted, often involving both the compound's properties and the chromatographic technique.
-
Cause 1: Irreversible Adsorption on Silica Gel. Imidazo[1,2-a]pyridines, being basic N-heterocycles, can strongly adsorb to the acidic surface of standard silica gel. This is especially true for derivatives with exposed nitrogen atoms. This strong interaction can lead to significant product loss on the column.
-
Solution: Deactivate the silica gel before use. This can be done by preparing the slurry in the eluent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia. The modifier neutralizes the acidic silanol groups, reducing strong adsorption and improving recovery.
-
-
Cause 2: Product Streaking/Tailing. If the product streaks down the column, it elutes in a large volume of solvent, making it difficult to collect in concentrated fractions. This leads to apparent yield loss, especially if fractions with low concentration are discarded.
-
Solution: Optimize your solvent system. Streaking often indicates that the chosen eluent is not optimal for your compound's polarity. Try adjusting the polarity of the mobile phase or adding a modifier as mentioned above. A common and effective eluent system for these compounds is a mixture of petroleum ether and ethyl acetate or dichloromethane and methanol.[7][8][9]
-
-
Cause 3: Product Degradation. Although generally stable, some derivatives can be sensitive to prolonged exposure to the acidic silica gel.
-
Solution: Use a less acidic stationary phase like alumina (neutral or basic) or switch to a faster purification method like flash chromatography to minimize the contact time between your compound and the stationary phase.[7]
-
-
Cause 4: Inefficient Extraction from Aqueous Workup. Product may be lost before the chromatography step if the extraction from the reaction mixture is incomplete.
-
Solution: Ensure the pH of the aqueous layer is basic (pH > 8) before extracting with an organic solvent like ethyl acetate or dichloromethane.[8][10] This ensures the nitrogen-containing compound is in its neutral, more organic-soluble form. Perform multiple extractions (e.g., 3 x 15 mL) to maximize recovery.[9]
-
Q2: I am seeing multiple spots on my TLC plate after purification, and they are very close together. How can I improve the separation?
A2: Poor separation of closely related impurities, such as regioisomers or starting materials, is a common challenge.[10]
-
Solution 1: Adjust Mobile Phase Polarity. The primary strategy is to fine-tune the eluent system. If spots are clustered near the top of the TLC plate (high Rf), the system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a heptane/ethyl acetate system). If the spots are near the baseline (low Rf), the system is not polar enough; increase the proportion of the polar solvent.
-
Solution 2: Change Solvent System Composition. Sometimes, a simple polarity adjustment is insufficient. Different solvents interact with compounds in unique ways. If a heptane/ethyl acetate system fails, try a dichloromethane/methanol system or a toluene/acetone system. These changes can alter the selectivity of the separation.
-
Solution 3: Consider a Different Stationary Phase. If optimizing the mobile phase on silica gel is unsuccessful, switching the stationary phase is the next logical step.
-
Solution 4: High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC is the most powerful tool. It offers much higher resolution than standard column chromatography and is often used for final purification of high-purity compounds.[11][12][13]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if impurities are depressing the melting point.
-
Solution 1: Reduce the Rate of Cooling. Cool the solution very slowly. Allow the flask to cool to room temperature on the benchtop, and then transfer it to a refrigerator or ice bath. Slow cooling provides more time for proper crystal nucleation.
-
Solution 2: Use Less Solvent. Oiling out can occur if the solution is too dilute. Try to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Solution 3: Change the Solvent or Use a Co-solvent System. The solubility profile of your compound in the chosen solvent may be too steep (i.e., extremely soluble when hot, but immiscible when cold).
-
Try a solvent in which the compound is less soluble.
-
Alternatively, use a co-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common systems for imidazopyridines include ethanol/water or dichloromethane/ether.[14][15]
-
-
Solution 4: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification strategy for a crude this compound derivative?
A1: The best initial strategy depends on the state of the crude product. If the reaction yields a solid and TLC analysis shows one major spot with minor impurities, direct recrystallization is often the most efficient first step.[14][15] Solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[14] If the product precipitates directly from the reaction mixture in high purity, simple filtration and washing may be sufficient.[11][16] For crude oils or complex mixtures with multiple byproducts, direct purification by flash column chromatography on silica gel is the standard approach.[7][8][17]
Q2: How do I choose an appropriate solvent system for column chromatography of my imidazo[1,2-a]pyridine derivative?
A2: The process starts with Thin Layer Chromatography (TLC). The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rf) value of 0.25-0.35 . This Rf range typically provides the best separation in column chromatography.
-
Start with a standard system: A 7:3 mixture of petroleum ether (or heptane) to ethyl acetate is a good starting point.
-
Spot a TLC plate with your crude mixture and run it in this solvent system.
-
Analyze the result:
-
If the Rf is too high (>0.5), decrease the polarity by increasing the proportion of petroleum ether.
-
If the Rf is too low (<0.2), increase the polarity by increasing the proportion of ethyl acetate.
-
-
Test other systems if needed: If separation from impurities is poor, try systems with different solvent selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.
Q3: How can I definitively confirm the purity of my final product?
A3: Purity confirmation requires a combination of techniques:
-
Chromatographic Methods: A single sharp peak in an HPLC chromatogram is a strong indicator of purity (>95% is often required for biological testing).[11][12][13] A single spot on a TLC plate in multiple different solvent systems is also good evidence.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectrum is a critical purity check. The integration of proton signals should correspond to the expected number of protons for the structure.[7][15]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight of your compound, ensuring you have synthesized the correct molecule.[7][18]
-
-
Melting Point: A sharp and narrow melting point range that matches a literature value is a classic indicator of a pure crystalline solid.[14][18]
Section 3: Standard Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol describes a general procedure for purifying imidazo[1,2-a]pyridine derivatives.
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
- Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase (e.g., petroleum ether/ethyl acetate).[7]
- Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent (e.g., DCM), adding silica, and evaporating the solvent under reduced pressure.
- Carefully add the sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.
- Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
- Combine the fractions that contain the pure product.
4. Product Recovery:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[8][9]
Protocol 2: Recrystallization
This protocol is suitable for purifying solid compounds that are significantly more soluble in a hot solvent than in a cold one.
1. Solvent Selection:
- Place a small amount of your crude solid in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate).[14]
- If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor.
- The ideal solvent dissolves the compound when heated but allows it to crystallize upon cooling. An ethanol/water mixture is also commonly effective.[15]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.
3. Cooling and Crystallization:
- Remove the flask from the heat source and allow it to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask or placing it in an ice bath to induce crystallization.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Data & Visualization
Table 1: Common Solvent Systems for Chromatography
This table summarizes eluent systems reported for the purification of imidazo[1,2-a]pyridine derivatives on silica gel.
| Stationary Phase | Eluent System (v/v) | Compound Class/Notes | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | C3-carbonylated imidazopyridines | [7] |
| Silica Gel | Ethyl Acetate / Petroleum Ether | General imidazo[1,2-a]pyridines | [8] |
| Silica Gel | Petroleum Ether / EtOAc | 2-arylimidazo[1,2-a]pyridines | [9] |
| Silica Gel | Dichloromethane / Ether | General imidazopyridine derivatives | [14] |
| Reverse Phase C18 | Acetonitrile / Water (50:50) | Purity analysis by HPLC | [11][12] |
Diagram 1: General Purification Workflow
This diagram illustrates a typical decision-making process for purifying a synthesized imidazo[1,2-a]pyridine derivative.
Caption: A standard workflow for the purification and analysis of imidazo[1,2-a]pyridine derivatives.
Diagram 2: Troubleshooting Logic for Column Chromatography
This diagram provides a logical path for troubleshooting common issues during column chromatography.
Caption: A decision tree for resolving common column chromatography problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of substituted imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to enhance your synthetic success.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a critical class of nitrogen-fused heterocyclic compounds. Their structural resemblance to purines and indoles has made them a focal point in medicinal chemistry, with applications ranging from anticancer and anti-inflammatory agents to anxiolytics.[1][2] Despite their significance, the synthesis of substituted imidazo[1,2-a]pyridines can be fraught with challenges, including low yields, side-product formation, and purification difficulties. This guide aims to provide practical solutions to these common issues.
Troubleshooting Guide: Common Synthetic Challenges & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable advice.
Issue 1: Low or No Product Yield in Classical Condensation Reactions
Question: I am attempting a classical synthesis of a 2-substituted imidazo[1,2-a]pyridine by reacting a 2-aminopyridine with an α-haloketone (a variation of the Chichibabin reaction), but I am observing very low to no yield of my desired product. What are the likely causes and how can I optimize the reaction?
Answer: This is a common challenge often rooted in several factors related to starting material reactivity, reaction conditions, and potential side reactions.
Causality and Optimization Strategies:
-
Reactivity of the 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is paramount. Electron-withdrawing groups on the pyridine ring will decrease its nucleophilicity, slowing down the initial SN2 reaction with the α-haloketone. Conversely, electron-donating groups will enhance reactivity.
-
Recommendation: If your 2-aminopyridine is electron-deficient, consider using more forcing conditions such as higher temperatures or longer reaction times. However, be mindful of potential decomposition. Microwave irradiation can sometimes be effective in accelerating these reactions and improving yields.[1][2]
-
-
Stability of the α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially under basic conditions or at elevated temperatures.
-
Recommendation: Use freshly prepared or purified α-haloketone. Consider generating the α-haloketone in situ. For instance, α-bromoacetophenones can be generated from the corresponding acetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator, and then reacted in a one-pot synthesis with the 2-aminopyridine.[3]
-
-
Solvent and Base Choice: The choice of solvent and base is critical. Protic solvents can solvate the nucleophile and hinder the reaction. The presence of a base is often necessary to neutralize the HBr or HCl formed during the cyclization step.
-
Recommendation: Aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. For the base, a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is a good starting point.[4] In some cases, a solvent-free reaction at a moderate temperature (e.g., 60°C) can be highly efficient.[1]
-
Experimental Workflow: Optimization of a Classical Condensation
Caption: Workflow for optimizing a classical imidazo[1,2-a]pyridine synthesis.
Issue 2: Formation of Multiple Products in Multicomponent Reactions (MCRs)
Question: I am using a three-component reaction (e.g., 2-aminopyridine, an aldehyde, and an isocyanide - the Groebke-Blackburn-Bienaymé reaction) to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but my crude product shows multiple spots on TLC, suggesting the formation of side products. How can I improve the selectivity of my reaction?
Answer: Multicomponent reactions are powerful for building molecular complexity quickly, but their efficiency can be compromised by competing reaction pathways.
Causality and Optimization Strategies:
-
Order of Addition and Premixing: The sequence in which you add your reactants can significantly influence the outcome. For instance, pre-forming the imine by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can sometimes lead to a cleaner reaction.
-
Catalyst Choice: While some MCRs can proceed without a catalyst, many benefit from the use of a Lewis or Brønsted acid catalyst to activate the aldehyde and promote imine formation.[5][6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the rates of competing reactions.
Data Presentation: Catalyst Screening for a Three-Component Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) |
| None | Methanol | 60 | 24 | 25 |
| Sc(OTf)₃ (10) | Methanol | 60 | 12 | 75 |
| Iodine (20) | Dichloromethane | RT | 18 | 85[5][8] |
| FeCl₃ (10) | Acetonitrile | 80 | 8 | 68[1] |
| CuI (5) | Toluene | 110 | 12 | 80[9] |
Issue 3: Difficulty in Purification of the Final Product
Question: My reaction to form a substituted imidazo[1,2-a]pyridine appears to be successful based on LC-MS, but I am struggling to purify the product from starting materials and byproducts using column chromatography. What strategies can I employ for effective purification?
Answer: Purification is a common bottleneck, especially when the polarity of the product is similar to that of the starting materials or byproducts.
Causality and Optimization Strategies:
-
Chromatography Optimization:
-
Recommendation: Experiment with different solvent systems for your column chromatography. A gradual gradient elution is often more effective than an isocratic elution. Consider using a different stationary phase, such as alumina instead of silica gel, as the basic nature of the product may lead to tailing on silica.
-
-
Recrystallization:
-
Recommendation: If your product is a solid, recrystallization is an excellent method for purification. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.
-
-
Acid-Base Extraction:
-
Recommendation: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for selective extraction. Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your purified product back into an organic solvent.
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 3 x 25 mL of 1M HCl (aq). Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add saturated NaHCO₃ solution until the pH is ~8.
-
Back-Extraction: Extract the product from the neutralized aqueous layer with 3 x 30 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A1: The reaction proceeds via a two-step mechanism:
-
SN2 Reaction: The more nucleophilic pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[3][4]
Mechanism Visualization
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Q2: Are there more modern and "green" methods for synthesizing imidazo[1,2-a]pyridines?
A2: Yes, significant progress has been made in developing more environmentally friendly and efficient synthetic routes. These include:
-
Metal-catalyzed reactions: Copper and palladium catalysts are widely used for C-H functionalization and cross-coupling reactions to build the imidazo[1,2-a]pyridine core.[9][10][11] For example, copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins offers a sustainable approach using air as the oxidant.[12][13]
-
Metal-free reactions: Iodine-catalyzed reactions and syntheses under microwave irradiation or ultrasound assistance are gaining popularity due to milder reaction conditions and often improved yields.[3][8][14]
-
One-pot and multicomponent reactions in green solvents: The use of water, ethanol, or bio-based solvents like eucalyptol in one-pot procedures minimizes waste and simplifies the synthetic process.
Q3: How do I choose the right synthetic strategy for a specific substituted imidazo[1,2-a]pyridine?
A3: The choice of synthetic route depends heavily on the desired substitution pattern on both the pyridine and imidazole rings.
-
For 2- and 3-substituted derivatives: Multicomponent reactions are highly versatile. For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne can provide access to 2,3-disubstituted imidazo[1,2-a]pyridines.[1][15]
-
For substitutions on the pyridine ring: The substitution pattern is typically dictated by the choice of the starting 2-aminopyridine. A wide variety of substituted 2-aminopyridines are commercially available or can be synthesized.
-
For C-H functionalization of a pre-formed imidazo[1,2-a]pyridine: If you have the core scaffold, direct C-H functionalization is a powerful tool for late-stage modification, particularly at the C3 position.[16][17]
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: For air- and moisture-sensitive reactions, especially those involving organometallic reagents or catalysts, it is crucial to use standard Schlenk line or glovebox techniques.
-
Solvent and Reagent Purity: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled. Ensure all reagents are dry.
-
Inert Atmosphere: Purge your reaction flask with an inert gas (e.g., argon or nitrogen) before adding your reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassing: For reactions sensitive to dissolved oxygen (e.g., some palladium-catalyzed couplings), degas your solvent by bubbling an inert gas through it or by using the freeze-pump-thaw method.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide you with in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to help you overcome challenges related to the metabolic stability of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active agents.[1][2] However, optimizing its metabolic stability is often a critical step in advancing these promising molecules from discovery to clinical development.
Part 1: Troubleshooting and FAQs
This section addresses common questions and issues encountered during the development of imidazo[1,2-a]pyridine derivatives, providing concise answers and directing you to more detailed information within this guide.
Question 1: My imidazo[1,2-a]pyridine derivative shows high clearance in vivo, but was stable in my human liver microsome (HLM) assay. What could be the reason?
Answer: This discrepancy often points to metabolism by non-microsomal enzymes. While liver microsomes are rich in cytochrome P450 (CYP) enzymes, they lack cytosolic enzymes like aldehyde oxidase (AO).[3][4] The imidazo[1,2-a]pyridine ring, being electron-deficient, is a known substrate for AO.[3] We recommend performing a stability assay using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or hepatocytes to get a more complete picture of metabolic clearance.
Question 2: I've identified the primary metabolic "soft spot" on my molecule. What are the most common strategies to block this metabolism?
Answer: There are several effective strategies:
-
Steric Hindrance: Introducing a bulky group near the metabolic site can physically block enzyme access.
-
Fluorine Substitution: Replacing a hydrogen atom with fluorine at the site of oxidation can be highly effective. The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes.[5][6][7]
-
Deuteration: Replacing a C-H bond with a C-D bond at the metabolic site can slow down metabolism due to the kinetic isotope effect. This strategy has been successfully used to improve the metabolic stability of various drugs.[8][9][10][11][12]
Question 3: How can I determine which CYP or non-CYP enzymes are responsible for the metabolism of my compound?
Answer: A systematic approach is recommended:
-
Microsomal Stability with and without NADPH: If metabolism is observed only in the presence of the cofactor NADPH, CYP-mediated oxidation is likely the primary pathway.
-
S9 Fraction Stability: If you observe metabolism in S9 fractions but not in microsomes, cytosolic enzymes like aldehyde oxidase (AO) are likely involved.
-
Chemical Inhibition Studies: Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your microsomal assays to identify the specific CYPs involved. For AO, inhibitors like hydralazine can be used.
Question 4: I'm considering a scaffold hopping approach to improve metabolic stability. What are some successful examples for the imidazo[1,2-a]pyridine core?
Answer: Scaffold hopping can be a powerful strategy to mitigate metabolism by aldehyde oxidase. For instance, moving from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to reduce AO-mediated metabolism.[3] Another approach is the use of bioisosteres like 8-fluoroimidazo[1,2-a]pyridine as a mimic for imidazo[1,2-a]pyrimidine.
Part 2: In-Depth Technical Guidance
Understanding the Metabolic Pathways of Imidazo[1,2-a]pyridine Derivatives
The metabolic fate of imidazo[1,2-a]pyridine derivatives is primarily governed by two major enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Mediated Metabolism: CYPs are a superfamily of heme-containing monooxygenases primarily found in liver microsomes. They are responsible for the oxidative metabolism of a vast number of drugs. For imidazo[1,2-a]pyridines, common CYP-mediated reactions include hydroxylation of the pyridine or imidazole ring, as well as oxidation of substituents. For example, monohydroxylation on the imidazopyridine core has been identified as a major metabolic pathway for some derivatives.[13]
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme that catalyzes the oxidation of a wide range of nitrogen-containing heterocyclic compounds. The electron-deficient nature of the imidazo[1,2-a]pyridine ring makes it susceptible to nucleophilic attack by AO.[3] This can lead to rapid metabolism and high clearance, which may not be predicted by standard liver microsomal assays.[3]
The following diagram illustrates the key metabolic pathways for the imidazo[1,2-a]pyridine core.
Caption: Key metabolic pathways for imidazo[1,2-a]pyridine derivatives.
Strategies for Enhancing Metabolic Stability
A multi-pronged approach is often necessary to improve the metabolic stability of imidazo[1,2-a]pyridine derivatives.
Identifying and modifying the most metabolically labile positions ("soft spots") is a cornerstone of medicinal chemistry.
-
Fluorination: The introduction of a fluorine atom at a site of metabolism can effectively block oxidation due to the strength of the C-F bond.[5][6][7] This strategy has been widely used to improve the metabolic stability of various drug candidates.[5]
-
Deuteration: Replacing hydrogen with its stable isotope, deuterium, at a metabolic hotspot can significantly slow down the rate of metabolism due to the kinetic isotope effect.[8][9][10][11][12] This approach is particularly useful when other modifications might negatively impact pharmacological activity.
Table 1: Impact of Structural Modifications on Metabolic Stability
| Compound | Modification | In Vitro t1/2 (min) in Rat Liver Microsomes | Fold Improvement | Reference |
| Compound 5 | Parent | ~10 | - | [14] |
| Compound 13 | Pyridine substituent | >60 | >6 | [13][14] |
Data is illustrative and based on reported trends.
When metabolism occurs on the core heterocycle, modifying the scaffold itself can be a highly effective strategy.
-
Scaffold Hopping: Altering the arrangement of nitrogen atoms in the heterocyclic core can dramatically influence susceptibility to enzymes like AO. For example, transitioning from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been shown to mitigate AO-mediated metabolism.[3]
-
Bioisosteric Replacement: Replacing a part of the molecule with a chemical group that has similar physical or chemical properties can maintain biological activity while improving metabolic stability. For instance, an 8-fluoroimidazo[1,2-a]pyridine has been used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine.
The following diagram illustrates the decision-making process for improving metabolic stability.
Caption: Decision workflow for enhancing metabolic stability.
Part 3: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a step-by-step guide for assessing the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard solution
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare the main incubation mixture containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).
-
Prepare a separate solution of the NADPH regenerating system.
-
-
Compound Addition:
-
Serially dilute the test compound stock solution to an intermediate concentration in buffer.
-
Add the diluted test compound to the wells of the 96-well plate to achieve the desired final concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the plate containing the compound and microsomes at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.[15]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[15]
-
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol outlines a general procedure for identifying the metabolites of an imidazo[1,2-a]pyridine derivative.
Materials:
-
Samples from the microsomal stability assay (or other in vitro/in vivo studies)
-
LC-MS/MS system (preferably a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Sample Preparation:
-
The supernatant from the microsomal stability assay can often be directly injected. If necessary, samples can be concentrated to increase the abundance of low-level metabolites.
-
-
LC-MS/MS Analysis:
-
Develop a liquid chromatography method that provides good separation of the parent compound and potential metabolites.
-
Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation spectra for metabolite identification).
-
-
Data Processing:
-
Use metabolite identification software to compare the chromatograms of the t=0 and later time point samples. Look for new peaks that appear over time.
-
Analyze the mass spectra of these new peaks to determine their molecular weight and elemental composition.
-
Examine the MS/MS fragmentation patterns of the potential metabolites and compare them to the fragmentation pattern of the parent compound to elucidate the site of metabolic modification.
-
-
Structural Elucidation:
-
Based on the mass shift from the parent compound and the fragmentation data, propose the structure of the metabolite (e.g., +16 Da corresponds to a hydroxylation).
-
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 11. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Troubleshooting low yields in Groebke-Blackburn-Bienaymé reactions for imidazo[1,2-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthesis of imidazo[1,2-a]pyridines and related heterocycles. This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.
Troubleshooting Guide: Low Yields and Reaction Failures
This section addresses specific, common problems that lead to poor outcomes in the GBB reaction.
Q1: My GBB reaction has failed completely or is giving me yields below 20%. What are the first things I should check?
The first step is always to confirm the integrity of your starting materials. The GBB reaction involves the formation of an imine intermediate, which is highly sensitive to the quality of the aldehyde and the aminopyridine.[1][2] Subsequently, catalyst activity and the choice of solvent play pivotal roles.
Below is a workflow designed to logically diagnose the most common failure points.
Caption: A systematic workflow for troubleshooting the GBB reaction.
Start with Step 1 and proceed sequentially. Do not move to optimizing the temperature (Step 4) if your reagents may be compromised (Step 1).
Q2: I'm unsure which catalyst to use. Does it really make that much of a difference?
Yes, the choice and handling of the catalyst are absolutely critical. The GBB reaction is acid-catalyzed, and the catalyst's primary role is to activate the carbonyl group of the aldehyde, facilitating the formation of the crucial imine intermediate with the 2-aminopyridine.[2][3] Both Brønsted and Lewis acids are commonly employed, and the optimal choice can depend on your specific substrates.
-
Brønsted Acids (e.g., p-TsOH, HClO₄, TFA, Phosphotungstic Acid): These are proton donors. They are generally effective, inexpensive, and readily available.[3] p-Toluenesulfonic acid (p-TsOH) is a robust and frequently used option.[4]
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, ZrCl₄): These are electron-pair acceptors. Scandium(III) triflate (Sc(OTf)₃) was reported in one of the original publications and remains a gold standard due to its high activity, often allowing for lower catalyst loadings and milder conditions.[5][6]
Causality Behind the Choice: The key is imine formation. If this initial condensation is slow or inefficient, the subsequent steps cannot proceed. Electron-rich aldehydes may require a stronger acid to sufficiently activate the carbonyl, while sensitive substrates might benefit from a milder Lewis acid to prevent degradation.[6]
Troubleshooting Steps:
-
Switch Catalyst Type: If you are getting low yields with p-TsOH, consider trying Sc(OTf)₃. The triflate counterion is non-coordinating, which often enhances the Lewis acidity and, consequently, the catalytic activity.
-
Check Catalyst Loading: Typical loadings range from 2 mol% to 20 mol%.[3][6] If you are using 5 mol%, try increasing it to 15-20 mol%. Conversely, very high loadings can sometimes promote side reactions.
-
Ensure Anhydrous Conditions for Lewis Acids: Many Lewis acids are hygroscopic and their activity is severely diminished by water. Ensure your solvent is dry and consider running the reaction under an inert atmosphere (N₂ or Ar).
| Catalyst Type | Examples | Typical Loading | Key Considerations |
| Brønsted Acids | p-TsOH, HClO₄, TFA, HPW | 10-20 mol% | Cost-effective, robust. Can be harsh on sensitive substrates.[3] |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃ | 5-10 mol% | Highly efficient, milder conditions. More expensive and sensitive to water.[5][6] |
| Other | NH₄Cl, BiCl₃, AgOAc | 10-30 mol% | Offer alternative reactivity profiles; some are better for green chemistry approaches.[3][6][7] |
Q3: What is the best solvent? I see methanol, ethanol, and even solvent-free conditions mentioned in the literature.
This is an excellent and nuanced question. The solvent is not merely an inert medium in the GBB reaction; it can actively participate in the mechanism.
Recent mechanistic studies have shown that protic solvents, particularly methanol , act as a cocatalyst .[1][8] Methanol can participate in proton transfer steps, stabilizing intermediates and significantly accelerating the key cyclization step.[1][2] This is why many protocols report superior results in methanol or ethanol compared to aprotic solvents like DCM or toluene.[1]
Solvent Hierarchy and Rationale:
-
Methanol/Ethanol: Start here. They are the most commonly used and mechanistically supported solvents.[1][6] Methanol, in particular, has been shown to have a pronounced positive kinetic effect on the reaction rate.[1]
-
Solvent-Free: This can be a very effective "green" alternative, especially when heating.[6][7] It works by maximizing the concentration of reactants. However, it may not be suitable for substrates with poor solubility or those that are prone to thermal decomposition.
-
Aprotic Solvents (Toluene, DCM): Generally, these give poor results unless there is a specific reason to use them (e.g., substrate solubility). If you must use them, the reaction will be much more dependent on a strong catalyst.[1]
| Solvent | Pros | Cons | When to Use |
| Methanol | Mechanistically proven to accelerate the reaction; excellent solvating properties.[1][8] | Can sometimes participate in side reactions if not properly controlled. | Default starting point for most GBB reactions. |
| Ethanol | Good alternative to methanol, often considered a "greener" solvent.[7] | Slightly less effective as a cocatalyst than methanol in some cases.[1] | Excellent general-purpose choice, especially for scaling up. |
| Solvent-Free | High reactant concentration, environmentally friendly, often fast with heating.[6] | Not suitable for all substrates; risk of thermal degradation. | When reactants are liquids or have low melting points. |
| Toluene/DCM | Can be useful for specific solubility requirements. | Generally poor yields; does not assist in the reaction mechanism.[1] | Only when protic solvents are incompatible with your substrates. |
Q4: How important is the purity of my aldehyde and isocyanide?
It is paramount. The GBB is a multicomponent reaction, and its success hinges on the clean, efficient progression through several intermediates. Impurities can halt the reaction at any stage.
Caption: Interdependence of components in the GBB reaction.
-
Aldehydes: The most common point of failure. Aromatic aldehydes can oxidize to the corresponding carboxylic acid upon storage. This acid can neutralize your catalyst and inhibit the reaction.
-
Isocyanides: Known for their pungent odor, isocyanides can also be unstable. They can hydrolyze to formamides or polymerize over time, especially if exposed to acid or moisture.
-
Troubleshooting: Use freshly prepared or recently purchased isocyanides. Store them in a cool, dark place under an inert atmosphere. The quality of the isocyanide is particularly important for the final 5-exo-dig cyclization step.[2]
-
-
2-Aminopyridines: These are generally more stable, but impurities can still affect the initial imine formation. Ensure you are using a high-purity grade.
Frequently Asked Questions (FAQs)
What is the accepted mechanism for the Groebke-Blackburn-Bienaymé reaction?
The reaction proceeds through a well-established sequence:
-
Imine Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the 2-aminopyridine to form a Schiff base (imine). This is often the rate-limiting step.[1][2]
-
Nucleophilic Attack: The isocyanide attacks the electrophilic imine carbon to form a nitrilium intermediate.
-
Cyclization: An intramolecular 5-exo-dig cyclization occurs, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion.
-
Aromatization: A final tautomerization/aromatization step yields the stable imidazo[1,2-a]pyridine product.[1]
Caption: Simplified mechanism of the GBB reaction.
Can I use aliphatic aldehydes in this reaction?
Yes, but with caution. While aromatic and heteroaromatic aldehydes are widely reported and generally give good to excellent yields, aliphatic aldehydes can be more challenging.[6][7] The corresponding imines are often less stable and more prone to polymerization or other side reactions.[3] To improve success with aliphatic aldehydes:
-
Use a highly active catalyst system (e.g., Sc(OTf)₃ in methanol).
-
Maintain lower reaction temperatures if you observe decomposition.
-
Use the aldehyde immediately after purification.
Are there any established protocols I can start with?
Certainly. Here is a reliable, general protocol that serves as an excellent starting point for optimization.
Experimental Protocol: General Procedure for GBB Reaction
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., methanol, 3-5 mL).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH·H₂O, 0.2 mmol, 20 mol % or Sc(OTf)₃, 0.1 mmol, 10 mol %).
-
Isocyanide Addition: Begin stirring the mixture, then add the isocyanide (1.0 mmol, 1.0 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 6-24 hours.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization to help you achieve efficient and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for synthesizing imidazo[1,2-a]pyridines?
The synthesis of the imidazo[1,2-a]pyridine scaffold is versatile, with several classes of catalysts being employed, each with distinct advantages. The choice often depends on the starting materials and desired reaction conditions.
-
Copper Catalysts (Cu(I) and Cu(II)) : Copper is one of the most widely used metals for this transformation. Copper(I) salts like CuI and CuBr are particularly effective.[1] These catalysts are valued for their low cost, high efficiency, and ability to facilitate aerobic oxidation, using air as a green oxidant.[1][2] They are commonly used in reactions involving 2-aminopyridines with ketones, nitroolefins, and alkynes.[1][2][3][4]
-
Iron Catalysts (Fe(II) and Fe(III)) : Iron catalysts, such as FeCl₂, are an inexpensive and environmentally friendly option.[5] They are particularly effective in cascade reactions, for instance, the reaction of 2-aminopyridines with nitroolefins, which proceeds through a Michael addition followed by an iron-catalyzed cyclization and elimination.[5][6]
-
Palladium Catalysts (Pd(II)) : Palladium catalysts are typically used for cross-dehydrogenative coupling (CDC) reactions to form the imidazo[1,2-a]pyridine core.[7][8] They can also be used in tandem with other reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by a Pd(II)-catalyzed cyclization.[9]
-
Gold Catalysts (Au(I) and Au(III)) : Gold catalysts, such as PicAuCl₂, are effective under mild conditions and are noted for their ability to activate alkynes towards nucleophilic attack.[10][11] This makes them suitable for redox-neutral syntheses from pyridine N-oxides and alkynes, which can be advantageous for substrates with sensitive functional groups or stereocenters.[10][11]
-
Iodine (Metal-Free) : Molecular iodine has emerged as a powerful metal-free catalyst for this synthesis. It is inexpensive, readily available, and promotes reactions under green conditions, often in aqueous media.[12][13] Iodine can catalyze multicomponent reactions and is effective in oxidative C-N bond formation.[12][14]
-
Catalyst-Free & Green Systems : Several modern protocols aim to minimize or eliminate catalyst use altogether, often employing microwave irradiation or ultrasound to drive the reaction.[15][16][17] These methods frequently use green solvents like water or polyethylene glycol (PEG) and avoid hazardous reagents.[16][18]
Q2: My reaction yield is low. What are the most common catalyst-related issues to troubleshoot?
Low yield is a frequent challenge. Before altering your core reactants, consider these catalyst-centric factors:
-
Catalyst Loading : The optimal catalyst concentration is crucial. For many copper- or iron-catalyzed reactions, a loading of 5-10 mol% is standard.[5] Insufficient catalyst will result in a sluggish or incomplete reaction. Conversely, excessive catalyst can sometimes lead to the formation of side products or insoluble metal complexes, hindering the reaction.
-
Catalyst Oxidation State & Purity : Ensure your catalyst is of the correct oxidation state and purity. For example, many copper-catalyzed reactions rely on Cu(I).[1] If your Cu(I) salt has been significantly oxidized to Cu(II) through improper storage, its catalytic activity may be compromised.
-
Solvent Choice : The solvent can dramatically impact catalyst efficacy. For instance, in a copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the optimal solvent, leading to a 90% yield, while other solvents gave significantly lower returns.[1] Polar aprotic solvents are common, but the choice must be compatible with your specific catalytic system.
-
Temperature : Reaction temperature is critical. While heat can accelerate the reaction, excessive temperatures can lead to catalyst decomposition or the promotion of undesired side pathways. For a CuBr-catalyzed reaction, 80°C was identified as the ideal temperature.[1]
-
Atmosphere : Many catalytic cycles, particularly those involving copper or palladium, are sensitive to the atmosphere.[1][8] Copper-catalyzed aerobic dehydrogenative cyclizations explicitly require air or oxygen as the terminal oxidant.[4] Conversely, other systems may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or side reactions.[19]
Q3: I am observing significant side product formation. How can I improve selectivity?
Side product formation often points to issues with reaction conditions or the catalytic pathway.
-
Mechanism of Side Reactions : The most common side reactions involve self-condensation of starting materials or alternative cyclization pathways. For example, in multicomponent reactions, the order of bond formation is critical. An incorrect catalyst or conditions can favor undesired pathways.
-
Adjusting Ligands : In many transition-metal-catalyzed reactions (e.g., Pd, Cu), the choice of ligand can fine-tune the catalyst's steric and electronic properties, thereby enhancing selectivity. For a Cu(I)/Pd(II) catalyzed synthesis, the use of a bipyridine (bipy) ligand was found to be optimal.[20]
-
Lowering Temperature : Often, running the reaction at a lower temperature, even if it requires a longer reaction time, can suppress the activation energy barrier for side reactions more than for the desired reaction, thus improving selectivity.
-
Re-evaluating the Catalyst : If selectivity issues persist, the chosen catalyst may be fundamentally unsuited for the specific substrate combination. For example, a highly acidic Lewis acid catalyst might degrade sensitive functional groups on your starting materials.[6] In such cases, switching to a milder system, like molecular iodine or a gold catalyst under neutral conditions, could be beneficial.[10][14]
Q4: When should I consider using microwave-assisted synthesis?
Microwave (MW) irradiation is a powerful tool for accelerating imidazo[1,2-a]pyridine synthesis and often aligns with green chemistry principles.[16][17]
-
Drastic Reduction in Reaction Time : MW-assisted syntheses can often be completed in minutes, compared to hours for conventional heating methods.[21][22] For example, the conjugation of 2-aminopyridine with phenacyl bromides was achieved in just 60 seconds with microwave heating, yielding up to 99%.[21]
-
Improved Yields : The rapid and uniform heating provided by microwaves can minimize the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[22]
-
Enabling Catalyst-Free Reactions : The high energy input from microwaves can sometimes overcome the activation barrier for a reaction without the need for a catalyst, simplifying the procedure and purification.[16][17]
-
Solvent-Free Conditions : Many microwave protocols are designed to run under solvent-free conditions, which is environmentally advantageous and simplifies product workup.[17]
Consider switching to a microwave-assisted protocol when you need to rapidly synthesize a library of analogs, improve a low-yielding thermal reaction, or develop a greener synthetic route.
Troubleshooting Guide: Specific Experimental Issues
| Problem | Potential Catalyst-Related Cause | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (e.g., oxidation, poisoning).2. Insufficient catalyst loading.3. Poor catalyst solubility in the chosen solvent. | 1. Run the reaction under an inert atmosphere if using an air-sensitive catalyst. Ensure starting materials are pure and free of potential catalyst poisons (e.g., thiols).2. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).3. Switch to a solvent known to be effective for your catalyst system. For example, DMF is often a good choice for copper catalysts.[1] |
| Formation of a Dark, Insoluble Precipitate | 1. Catalyst agglomeration or decomposition at high temperatures.2. Formation of insoluble metal-substrate coordination complexes. | 1. Lower the reaction temperature. Monitor the reaction for any visual changes.2. Add a suitable ligand (e.g., bipyridine for copper) to maintain catalyst solubility and stability.[20] Dilute the reaction mixture. |
| Poor Regioselectivity (with substituted 2-aminopyridines) | The electronic or steric properties of the catalyst are not sufficient to differentiate between the two nitrogen atoms of the aminopyridine. | 1. Switch to a bulkier catalyst or add a sterically demanding ligand. This can favor nucleophilic attack from the less hindered endocyclic pyridine nitrogen.2. Change the catalyst class. A metal-free system (e.g., iodine-catalyzed) may offer a different regiochemical outcome based on a different mechanism.[12] |
| Inconsistent Results / Poor Reproducibility | 1. Catalyst quality varies between batches.2. Sensitivity to trace amounts of water or oxygen. | 1. Purchase high-purity catalyst from a reliable vendor. If possible, titrate or test a small batch of a new catalyst bottle before large-scale use.2. Dry solvents and reagents thoroughly. If the reaction is aerobic, ensure consistent and efficient stirring to maximize air exposure; if anaerobic, use proper inert gas techniques (e.g., Schlenk line). |
Catalyst Performance Comparison
The following table summarizes common catalytic systems for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners.
| Catalyst System | Typical Substrates | Typical Conditions | Advantages | Disadvantages |
| CuI / CuBr | Ketones, Nitroolefins, Alkynes | DMF or CH₂Cl₂, 80-120 °C, Air | Low cost, high efficiency, uses air as oxidant.[1][4] | Can be sensitive to air (if anaerobic conditions are needed), may require ligands. |
| FeCl₂ / FeCl₃ | Nitroolefins | DMF, 150 °C | Very inexpensive, environmentally benign.[5][6] | Often requires high temperatures, may have limited substrate scope. |
| PdCl₂ | Aldehydes (CDC reactions) | Toluene, 80 °C, Air | Effective for specific C-H activation pathways.[7][8] | Catalyst is expensive, potential for heavy metal contamination in the product. |
| PicAuCl₂ | Alkynes, Pyridine N-Oxides | CH₂Cl₂, 40 °C, Acid co-catalyst | Very mild conditions, tolerates sensitive functional groups, atom-economical.[10][11] | Gold catalysts are very expensive. |
| I₂ (Molecular Iodine) | Aldehydes, Ketones (MCRs) | Ethanol or Water, RT - Reflux | Metal-free, very low cost, environmentally friendly, simple to handle.[12][13][14] | May not be as efficient for all substrate combinations as metal catalysts. |
| Microwave (Catalyst-Free) | α-Haloketones, Aldehydes | Solvent-free or Water, MW Irradiation | Extremely fast, high yields, green chemistry principles.[16][17] | Requires specialized microwave reactor equipment. |
Diagrams and Workflows
Generalized Catalytic Cycle for Copper-Catalyzed Synthesis
This diagram illustrates a plausible mechanistic pathway for the copper(I)-catalyzed aerobic oxidative synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and a ketone, which proceeds via a catalytic Ortoleva-King type reaction.[4]
Caption: Generalized catalytic cycle for Cu(I)-catalyzed imidazo[1,2-a]pyridine synthesis.
Decision Workflow for Catalyst Selection
This flowchart provides a logical path for selecting an appropriate catalyst based on experimental priorities and constraints.
Caption: Decision workflow for selecting a suitable catalyst system.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example based on common literature procedures for the Cu(I)-catalyzed aerobic synthesis from 2-aminopyridine and acetophenone.[4]
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Stir plate and magnetic stir bar
-
Oil bath
Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air via a drying tube), add 2-aminopyridine (1.0 mmol, 94 mg).
-
Addition of Reagents : Add acetophenone (1.2 mmol, 144 mg, 140 µL) and anhydrous DMF (5 mL).
-
Catalyst Addition : Add Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%).
-
Reaction : Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously to ensure good mixing and exposure to air. The reaction is typically complete within 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-aminopyridine spot indicates reaction completion.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyridine product.
-
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. connectjournals.com [connectjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Imidazo[1,2-a]Pyridine Functionalization: A Technical Support Guide to Mastering Regioselectivity
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine core. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their synthetic endeavors. The unique electronic nature of the imidazo[1,2-a]pyridine scaffold presents both opportunities and challenges in directing functional groups to specific positions. This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems that you may encounter during your experiments. The answers provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Question 1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of C3 and C5/C7 isomers. How can I improve C3 selectivity?
Answer: This is a classic challenge in imidazo[1,2-a]pyridine chemistry. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack due to the influence of the imidazole ring's nitrogen atom. However, under certain conditions, substitution on the pyridine ring (C5, C7) can compete. Here’s a breakdown of the causative factors and how to address them:
-
Understanding the "Why": The regiochemical outcome is a delicate balance between electronic effects and reaction conditions. While C3 is electronically activated, strong acidic conditions can lead to protonation of the pyridine nitrogen, which can influence the electron density distribution across the entire ring system and potentially favor substitution on the pyridine ring.
-
Strategic Solutions to Enhance C3 Selectivity:
-
Milder Reaction Conditions: Avoid overly harsh acidic conditions. For instance, in nitration, instead of a potent nitric acid/sulfuric acid mixture, consider milder nitrating agents.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with a range of solvents, from polar aprotic (like DMF) to nonpolar (like toluene), to find the optimal medium for C3 functionalization.
-
Temperature Control: Running the reaction at lower temperatures can often favor the kinetically controlled C3 product over thermodynamically favored isomers.
-
Transition-Metal-Free Halogenation: For halogenation, consider transition-metal-free methods. For example, using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of acetic acid has been shown to provide excellent regioselectivity for the C3 position.[1][2][3] This approach avoids the use of harsh Lewis acids that can promote side reactions.
-
Below is a DOT script illustrating the decision-making process for optimizing C3-selectivity in electrophilic substitution.
Caption: Troubleshooting C3 vs. C5/C7 Isomerism.
Question 2: I am struggling to achieve functionalization at the C5 position. What strategies can I employ?
Answer: Directing functionalization to the C5 position often requires overcoming the intrinsic reactivity of the C3 position. This typically involves either blocking the C3 position or utilizing a directing group to steer the reaction to the desired site.
-
Causality: The C5 position is part of the electron-deficient pyridine ring, making direct electrophilic attack challenging. Transition-metal-catalyzed C-H activation is a powerful tool to overcome this hurdle.
-
Proven Methodologies for C5 Functionalization:
-
Directing Groups: The use of a directing group is a highly effective strategy. For example, a pyridine or similar nitrogen-containing group can be temporarily installed at a position that allows it to direct a metal catalyst to the C5 C-H bond.
-
Catalyst Choice: Ruthenium and cobalt catalysts have shown promise in promoting C5-selective alkenylation of imidazo[1,2-a]pyridine derivatives.[4]
-
Lewis Acid Coordination: In some cases, Lewis acids can coordinate to the imidazo[1,2-a]pyridine core in a way that directs incoming reagents to the C5 position. For instance, a Lewis acid-mediated coordination has been shown to control the regioselective addition of silyl radicals to the C5 position.[4]
-
The following table summarizes catalyst systems that have been successfully used for C5 functionalization.
| Catalyst System | Reaction Type | Reference |
| Co/Al | Alkenylation | [4] |
| Ru-based | Annulation | [4] |
| Lewis Acid | Silylation | [4] |
Question 3: My Friedel-Crafts acylation is giving low yields and poor regioselectivity. What am I doing wrong?
Answer: Friedel-Crafts reactions on the imidazo[1,2-a]pyridine core can be tricky due to the Lewis basicity of the nitrogen atoms, which can sequester the catalyst. However, with the right approach, highly selective C3-acylation is achievable.
-
The "Why": The primary issue is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by coordination with the nitrogen atoms of the heterocyclic core. This reduces the catalyst's ability to activate the acylating agent.
-
Troubleshooting and Optimization Protocol:
-
Catalyst Stoichiometry: While traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acid, for imidazo[1,2-a]pyridines, a catalytic amount of AlCl₃ can be effective, especially when combined with an activating agent like acetic anhydride.[5] This minimizes side reactions and simplifies workup.
-
Reaction Temperature and Time: These reactions often require elevated temperatures and longer reaction times to overcome the activation energy barrier.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Substituent Effects: Be mindful of the electronic nature of substituents already present on the imidazo[1,2-a]pyridine ring. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it.[5] Substituents at the C8 position, in particular, can influence the electron density at C3 and may lead to lower yields.[5]
-
Here is a step-by-step protocol for an optimized Friedel-Crafts acylation at the C3 position:
Protocol: C3-Selective Acetylation of Imidazo[1,2-a]pyridines [5]
-
Reactant Preparation: To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., dichloroethane), add acetic anhydride.
-
Catalyst Addition: Carefully add a catalytic amount of aluminum chloride (AlCl₃).
-
Heating: Heat the reaction mixture to reflux and monitor its progress.
-
Workup: After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the regioselective functionalization of imidazo[1,2-a]pyridines.
What are the general rules of regioselectivity for the imidazo[1,2-a]pyridine core?
The regioselectivity is primarily governed by the electronic properties of the bicyclic system. Here's a general hierarchy of reactivity for electrophilic substitution:
C3 > C5 > C7 > C8 > C6 > C2
-
C3: The most nucleophilic and kinetically favored position for electrophilic attack.[6][7]
-
C5 and C7: These positions on the pyridine ring are the next most reactive sites for electrophilic substitution, though significantly less so than C3.
-
C2, C6, and C8: These positions are generally the least reactive towards electrophiles.
For C-H functionalization using transition metal catalysis, the regioselectivity can be altered by the choice of catalyst and directing groups.[8][9]
How can I achieve functionalization at the C2 position?
Functionalization at the C2 position is less common via direct C-H activation due to its lower intrinsic reactivity. The most common strategies involve:
-
Synthesis from Pre-functionalized Precursors: Building the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and a carbonyl compound that already contains the desired C2 substituent is a highly effective approach.[10][11]
-
Metal-Catalyzed Cross-Coupling: If a handle is present at the C2 position (e.g., a halogen), standard cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig can be employed to introduce a wide range of functional groups.[12]
Are there any "green" or metal-free methods for regioselective functionalization?
Yes, the field is increasingly moving towards more sustainable methods.
-
Iodine-Catalyzed Reactions: Molecular iodine has been used as a catalyst for various transformations, including chalcogenations at the C3 position, often under solvent-free conditions.[13]
-
Photocatalysis: Visible-light-induced reactions have emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, often proceeding under mild, metal-free conditions.[14]
-
Transition-Metal-Free Halogenation: As mentioned earlier, methods using reagents like NaClO₂ or NaBrO₂ offer a metal-free route to C3-halogenated products.[1][2][3]
The following diagram illustrates the workflow for selecting a functionalization strategy.
Caption: Strategy Selection for Regioselective Functionalization.
References
- 1. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
- 13. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone for Preclinical Studies
Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important pharmaceutical intermediate for preclinical studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient scale-up process.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] This method is robust and generally provides good yields, making it suitable for scale-up. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.[3]
Visualizing the Synthesis Workflow
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone for Medicinal and Process Chemistry
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents such as the sedative Zolpidem and the anti-osteoporosis drug Minodronic acid.[1][2] Its unique electronic and structural properties make it a "privileged scaffold" in drug discovery.[3] A key intermediate for the elaboration of this core is 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone, which features a versatile acetyl group at the 2-position, prime for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's advantages and limitations. We will delve into the classical cyclocondensation pathway, the direct Ortoleva-King type reactions, and the potential application of multicomponent strategies, providing researchers and drug development professionals with the necessary information to select the optimal route for their specific needs.
The Classical Pathway: Cyclocondensation with α-Dicarbonyl Precursors
The most traditional and straightforward synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with a suitable α-haloketone or its equivalent.[2][4] This is a variation of the Tschitschibabin (or Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis. The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.
For the synthesis of this compound, the key is selecting a three-carbon electrophilic synthon that can provide the acetyl group. A common and effective choice is 3-chloro-2,4-pentanedione.
Reaction Mechanism: The mechanism involves the nucleophilic attack of the pyridine nitrogen onto the carbon bearing the halogen, forming a pyridinium salt intermediate. The exocyclic amino group then attacks one of the carbonyl carbons, leading to a cyclic hemiaminal, which subsequently dehydrates under the reaction conditions to afford the final aromatic product.
Visualizing the Cyclocondensation Pathway```dot
Caption: One-pot synthesis via an Ortoleva-King type reaction.
Experimental Protocol: Iodine-Catalyzed Ortoleva-King Type Reaction
-
Setup: In a sealed vial or round-bottom flask, combine 2-aminopyridine (1.0 eq), acetylacetone (1.2 eq), and a catalytic amount of molecular iodine (I₂) (10-20 mol%).
-
Solvent: Use a suitable solvent such as chlorobenzene or DMSO. Some protocols have also been developed in aqueous media. [4]3. Reaction: Heat the mixture at 80-120 °C for 8-12 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Analysis:
-
Advantages: This is often a one-pot procedure which enhances operational simplicity. It avoids the need to pre-synthesize and handle lachrymatory α-haloketones. The use of an inexpensive catalyst like iodine is also beneficial. [4]* Disadvantages: The reaction may require higher temperatures and longer reaction times compared to the classical method. Substrate scope can sometimes be limited, and the reaction may not be suitable for sensitive functional groups.
Multicomponent Strategies: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a prominent MCR for the synthesis of 3-amino-imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. [5][6] While the standard GBBR does not directly yield a 2-acetyl group, its power in rapidly generating molecular diversity is noteworthy. A hypothetical two-step route could involve using methylglyoxal (pyruvaldehyde) as the aldehyde component. This would install an acetyl group at the 2-position and a 3-amino substituent, which could then be removed via diazotization and reduction if necessary, although this adds steps to the overall synthesis. The primary value of the GBBR lies in its ability to quickly generate libraries of analogs for structure-activity relationship (SAR) studies. [7][8]
Visualizing the Standard GBBR Pathway
Caption: General scheme for the Groebke-Blackburn-Bienaymé reaction.
Analysis:
-
Advantages: High atom economy, operational simplicity, and the ability to generate complex molecules in a single step. Microwave assistance can drastically reduce reaction times. [9][10]* Disadvantages: Does not directly produce the target molecule. Isocyanides can have unpleasant odors and potential toxicity. The resulting 3-amino group would require subsequent removal, adding steps and reducing overall efficiency for this specific target.
Comparative Analysis of Synthetic Routes
| Feature | Classical Cyclocondensation | Ortoleva-King Type Reaction | Groebke-Blackburn-Bienaymé (GBBR) |
| Number of Steps | 1 | 1 (One-Pot) | 1 (for analog); >2 (for target) |
| Starting Materials | 2-Aminopyridine, α-haloketone | 2-Aminopyridine, β-dicarbonyl | 2-Aminopyridine, Aldehyde, Isocyanide |
| Reagent Availability | Good | Excellent | Good (Isocyanides can be specialized) |
| Typical Yields | Good to Excellent (70-90%) | Moderate to Good (60-85%) [11][12] | Good to Excellent (for 3-amino product) [5][6] |
| Reaction Conditions | Mild (Reflux in EtOH) | Moderate to High Temp (80-120 °C) | Mild to Moderate (RT to 60 °C) [6] |
| Catalyst | Base-mediated (e.g., NaHCO₃) | I₂, Cu, Fe, Ni salts [11][12] | Lewis or Brønsted acids (e.g., NH₄Cl) [6][13] |
| Green Chemistry | Fair; uses organic solvents. | Good; one-pot, catalytic. Aqueous methods exist. [4] | Excellent; high atom economy, often one-pot. |
| Scalability | Good | Good; catalyst loading can be optimized. | Moderate; cost/handling of isocyanides. |
| Key Advantage | Reliability and high yield. | Avoids handling α-haloketones. | Rapid access to diverse analogs. |
| Key Disadvantage | Requires handling of lachrymatory reagents. | Higher temperatures, potentially longer times. | Indirect route to the target molecule. |
Conclusion and Recommendations
For the direct, reliable, and scalable synthesis of this compound, the Classical Cyclocondensation remains an excellent choice, particularly if appropriate safety measures are in place for handling the α-haloketone. Its high yields and straightforward procedure make it suitable for both lab-scale and process development.
The Ortoleva-King Type Reaction presents a compelling alternative, especially for researchers wishing to avoid halogenated ketones. Its one-pot nature is operationally simple and aligns well with modern synthetic chemistry principles. This method is highly recommended when starting material availability and the avoidance of harsh reagents are a priority.
While the Groebke-Blackburn-Bienaymé Reaction is not a direct route to the target, it is an unparalleled tool for generating libraries of related compounds. For programs focused on exploring the structure-activity relationships around the imidazo[1,2-a]pyridine core, the GBBR is the most efficient strategy for creating a diverse set of molecules for biological screening.
The choice of synthetic route will ultimately depend on the specific goals of the project, available resources, and the desired scale of the reaction.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone Derivatives
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of several clinically approved drugs.[1] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, this scaffold is associated with a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[2][3] The 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone moiety, in particular, offers a versatile synthetic handle for creating new chemical entities with potentially enhanced potency and selectivity. This guide provides a comprehensive framework for the preclinical validation of novel derivatives, comparing their performance against established therapeutic agents and elucidating their mechanisms of action through robust, reproducible in vitro assays.
Comparative Landscape: Benchmarking Against Established Agents
To establish the therapeutic potential of novel derivatives, their biological activity must be benchmarked against current standards of care or well-characterized compounds. The choice of comparator is dictated by the intended therapeutic application. Given the broad spectrum of activities reported for this scaffold, this guide will focus on three key areas: oncology, inflammation, and infectious diseases.
-
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been reported to exert cytotoxic effects through mechanisms such as inhibition of Epidermal Growth Factor Receptor (EGFR) or disruption of microtubule dynamics via tubulin polymerization inhibition.[4][5] Therefore, a suitable comparison would involve:
-
Anti-inflammatory Activity: The scaffold has shown promise in modulating key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, which regulate the expression of enzymes like COX-2 and iNOS.[9]
-
Celecoxib: A selective COX-2 inhibitor used to treat inflammatory disorders.
-
-
Antimicrobial Activity: The structural motif is also present in compounds with antibacterial and antifungal properties.[10][11]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Experimental Design & Rationale: A Self-Validating Approach
The integrity of any biological validation rests on a meticulously planned experimental design. The choices of cell lines, microbial strains, and controls are paramount for generating trustworthy and interpretable data.
Workflow for In Vitro Biological Activity Screening
The following diagram outlines the logical flow for a comprehensive initial screening of the novel derivatives.
Caption: High-level workflow for validating novel compounds.
Rationale for Assay Selection
-
Cell Lines for Anticancer Screening: A panel of cell lines is crucial to assess both the breadth and selectivity of the compounds' activity.[12]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line.
-
NCI-H460 (Lung Carcinoma): Often used in initial screening panels for anticancer agents.[12]
-
A375 (Melanoma): Selected based on reports of imidazo[1,2-a]pyridine efficacy against melanoma.[13]
-
WI-38 (Normal Human Fibroblasts): A non-cancerous cell line used to determine the selectivity index (SI), a measure of a compound's specific toxicity towards cancer cells versus normal cells.[4] A higher SI is desirable.
-
-
Cell Line for Anti-inflammatory Screening:
-
Microbial Strains for Antimicrobial Screening:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Rationale: These strains represent the two major classes of bacteria and are standard for initial susceptibility testing as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
-
Detailed Experimental Protocols
The following protocols are described in a step-by-step manner to ensure reproducibility.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Selected cell lines (MCF-7, NCI-H460, A375, WI-38)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Novel derivatives, Gefitinib, Paclitaxel (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the novel derivatives and reference drugs in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay quantifies the level of nitrite, a stable and oxidized product of NO, in the supernatant of LPS-stimulated RAW 264.7 cells using the Griess reagent.[14]
Materials:
-
RAW 264.7 cells
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.[14]
-
Pre-treatment: Treat the cells with various concentrations of the novel derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include an unstimulated control group and an LPS-only group.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[15]
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 3: Antimicrobial Susceptibility Testing
This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentration (MIC).[21][22][23]
Materials:
-
S. aureus and E. coli strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Novel derivatives and Ciprofloxacin
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and Ciprofloxacin in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Analysis
The following tables present hypothetical but realistic data to illustrate how the performance of novel this compound derivatives (coded IPD-1 and IPD-2) can be compared against established agents.
Table 1: Comparative Anticancer Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | A375 (Melanoma) | WI-38 (Normal) | Selectivity Index (SI) vs. A375 |
| IPD-1 | 8.5 ± 0.9 | 5.2 ± 0.6 | 1.1 ± 0.2 | 25.3 ± 3.1 | 23.0 |
| IPD-2 | 15.1 ± 1.8 | 11.7 ± 1.3 | 3.4 ± 0.4 | > 50 | > 14.7 |
| Gefitinib | 12.3 ± 1.5 | 0.9 ± 0.1 | 18.9 ± 2.2 | 21.5 ± 2.8 | 1.1 |
| Paclitaxel | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.5 |
Note: Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± SD.
Table 2: Comparative Anti-inflammatory and Antimicrobial Activity
| Compound | NO Inhibition (IC₅₀ in µM) | Antimicrobial (MIC in µg/mL) |
| RAW 264.7 (LPS) | S. aureus | |
| IPD-1 | 21.4 ± 2.5 | > 128 |
| IPD-2 | 4.8 ± 0.5 | 16 |
| Celecoxib | 1.5 ± 0.2 | N/A |
| Ciprofloxacin | N/A | 0.5 |
N/A: Not Applicable. Data are presented as mean ± SD or as determined MIC values.
Mechanistic Insights & Discussion
The data from Table 1 suggest that IPD-1 shows potent and selective activity against the A375 melanoma cell line, with an excellent selectivity index of 23.0. This is a significant improvement over the reference drugs Gefitinib and Paclitaxel, the latter of which shows high toxicity to normal cells. The high potency against melanoma cells warrants further investigation into its mechanism. Many imidazo[1,2-a]pyridines are known to inhibit protein kinases.[4][13] A potential mechanism could be the inhibition of a signaling pathway critical for melanoma cell survival, such as the EGFR pathway.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades controlling cell proliferation, survival, and differentiation.[24] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[25]
EGFR Signaling Pathway and Points of Inhibition
Caption: Simplified EGFR signaling pathway and inhibition.
As shown in the diagram, an inhibitor like IPD-1 could block the intracellular tyrosine kinase domain of EGFR, preventing the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This would halt uncontrolled proliferation and, by preventing AKT from inhibiting apoptosis, promote programmed cell death in cancer cells.
Meanwhile, IPD-2 demonstrates promising anti-inflammatory activity, superior to its anticancer effects, and moderate antibacterial activity. Its ability to inhibit NO production at a low micromolar concentration (4.8 µM) suggests it may be a valuable lead for developing new anti-inflammatory agents. Further studies could explore its effect on COX-2 expression and cytokine release.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the biological activity of novel this compound derivatives. Through a tiered screening process, we can identify lead compounds with distinct and potent pharmacological profiles.
-
IPD-1 has emerged as a promising and selective anticancer agent, particularly for melanoma. The next steps should involve kinase profiling assays to confirm its target (e.g., EGFR, BRAF), followed by in vivo studies in xenograft mouse models.[26]
-
IPD-2 is a strong candidate for development as an anti-inflammatory agent. Future work should focus on elucidating its mechanism within inflammatory pathways and assessing its in vivo efficacy in models of acute or chronic inflammation.[27]
By employing these rigorous, self-validating protocols and comparative analyses, researchers can effectively triage novel compounds and accelerate the journey from chemical synthesis to potential clinical application.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. benchchem.com [benchchem.com]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. goums.ac.ir [goums.ac.ir]
- 23. iacld.com [iacld.com]
- 24. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 26. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives and Other Heterocyclic Kinase Inhibitors
This guide provides an in-depth comparison of imidazo[1,2-a]pyridine derivatives against other prominent heterocyclic kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and therapeutic potential of these important molecular scaffolds. We will delve into the underlying chemical principles, compare performance using experimental data, and provide detailed protocols for key validation assays.
Introduction: The Central Role of Heterocycles in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. Since the landmark approval of Imatinib, over 80 kinase inhibitors have reached the clinic, the majority of which are small molecules designed to compete with ATP at the enzyme's active site.[1]
The structural core, or "scaffold," of these inhibitors is critical to their function. Nitrogen-containing heterocyclic rings are particularly prevalent due to their ability to form key hydrogen bond interactions within the kinase hinge region, mimicking the adenine moiety of ATP.[2] Scaffolds like quinazoline and pyrimidine have given rise to numerous FDA-approved drugs.[3][4] More recently, the imidazo[1,2-a]pyridine scaffold has emerged as a versatile and promising platform for developing novel kinase inhibitors with unique properties.[5][6] This guide will compare and contrast this emergent scaffold with its more established counterparts.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Newcomer
The imidazo[1,2-a]pyridine ring is a fused bicyclic 5-6 heterocycle recognized as a "privileged scaffold" due to its wide range of applications in medicinal chemistry.[5][6] Its rigid structure provides a well-defined vector for substituents, allowing for precise tuning of target affinity and selectivity. Furthermore, its chemical properties facilitate the development of compounds with good oral bioavailability.[7]
Key Advantages & Applications:
-
Structural Versatility: The scaffold allows for diversification at multiple positions, enabling the optimization of interactions with different kinase active sites.[8] This has led to the development of inhibitors for a wide array of kinases, including PDGFR, PI3K, IGF-1R, and Src family kinases.[7][9][10]
-
Novelty and Patentability: As a less explored scaffold compared to quinazolines or pyrimidines, it offers opportunities for discovering novel chemical matter with unique activity profiles.
-
Covalent Inhibition: The scaffold has recently been validated as suitable for the development of targeted covalent inhibitors (TCIs), a strategy that can lead to increased potency and duration of action.[11]
A prominent example of an imidazo[1,2-a]pyridine-based kinase inhibitor is Saracatinib (AZD0530) , a potent dual inhibitor of Src and Abl kinases that was initially investigated for cancer and is now being explored for other indications like Alzheimer's disease.[12][13]
Established Heterocyclic Scaffolds: A Comparative Overview
To understand the context of the imidazo[1,2-a]pyridine scaffold, we must compare it to the well-established heterocyclic systems that form the basis of many successful kinase inhibitors.
The Quinazoline Scaffold
The 4-anilinoquinazoline core is one of the most successful scaffolds in kinase inhibitor design. It led to the first generation of Epidermal Growth Factor Receptor (EGFR) inhibitors. Several quinazoline-based drugs are FDA-approved for cancer treatment, including gefitinib, erlotinib, and lapatinib.[3][14]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors, with the quinazoline nitrogen forming a critical hydrogen bond with the kinase hinge region.[15][16]
-
Primary Targets: Predominantly EGFR family kinases (EGFR/ErbB1, HER2/ErbB2).[14]
-
Representative Drug: Gefitinib (Iressa®) is an EGFR inhibitor approved for non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[15][17]
The Pyrimidine & Pyrazolopyrimidine Scaffolds
The pyrimidine ring is a foundational building block in many kinase inhibitors and is a key component of DNA and RNA.[4] Fused systems, such as the pyrazolo[3,4-d]pyrimidine scaffold, are particularly effective as they are isosteres of the adenine ring of ATP, allowing them to effectively mimic hinge-binding interactions.[2][18]
-
Mechanism: These scaffolds are excellent "hinge-binders" and form the core of many multi-kinase inhibitors.
-
Primary Targets: This scaffold has been successfully used to target a very wide range of kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Src family kinases.[2]
-
Representative Drug: Dasatinib (Sprycel®) is a powerful multi-kinase inhibitor based on an aminopyrimidine core that potently inhibits BCR-Abl and Src family kinases. It is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Head-to-Head Performance Comparison
Objective comparison requires quantitative data. The following table summarizes the inhibitory activity (IC₅₀) of representative compounds from each scaffold class against a selection of key kinases. Lower values indicate higher potency.
| Kinase Target | Saracatinib (AZD0530) [19] | Dasatinib | Gefitinib [15][16] |
| Scaffold | Imidazo[1,2-a]pyridine | Aminopyrimidine | Quinazoline |
| Src | 2.7 nM | <1 nM | >10,000 nM |
| Abl | Potent, <50 nM | <1 nM | >10,000 nM |
| EGFR | >1,000 nM | ~100 nM | ~30-80 nM |
| LCK | 4 nM | <1 nM | >10,000 nM |
| PDGFRβ | ~300 nM | ~20 nM | >10,000 nM |
| VEGFR2 (KDR) | >1,000 nM | ~10 nM | >10,000 nM |
Data for Dasatinib synthesized from public databases and literature.
Analysis of Performance:
-
Selectivity: This data clearly illustrates the different selectivity profiles driven by the scaffold and its substitutions. Gefitinib is highly selective for EGFR. In contrast, Saracatinib is highly potent against Src family kinases (Src, LCK) and Abl, while Dasatinib is a broader multi-kinase inhibitor, potently targeting Src, Abl, PDGFR, and VEGFR families.[19]
-
Potency: Within their respective target classes, all three compounds demonstrate high potency, with IC₅₀ values in the low nanomolar range. Saracatinib and Dasatinib are both exceptionally potent inhibitors of Src kinase.[19]
-
Scaffold Influence: The imidazo[1,2-a]pyridine scaffold of Saracatinib yields a distinct selectivity profile compared to the aminopyrimidine of Dasatinib, even though both potently inhibit Src/Abl. This highlights how the core scaffold can be tuned to either broaden or narrow the target profile.
Contextualizing Inhibition: Signaling Pathways & Experimental Workflows
Understanding where these inhibitors act is crucial. Most kinase inhibitors target key nodes in signaling pathways that drive cell proliferation and survival.
EGFR and Src Signaling Pathway
The diagram below illustrates a simplified signaling cascade initiated by Epidermal Growth Factor (EGF). It shows the points of intervention for an EGFR inhibitor like Gefitinib and a Src inhibitor like Saracatinib. Dysregulation of this pathway is common in many cancers.[20]
Caption: EGFR and Src signaling pathways and points of inhibition.
Typical Kinase Inhibitor Screening Workflow
The discovery and validation of a kinase inhibitor follows a structured cascade of experiments, moving from broad biochemical screens to more complex cell-based and target validation assays.
Caption: A typical experimental workflow for kinase inhibitor screening.
Experimental Methodologies
To ensure scientific integrity, the data presented in comparative guides must be supported by robust and reproducible experimental protocols. Here we provide detailed, step-by-step methodologies for the key assays used to characterize kinase inhibitors.
Protocol: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are a common choice for primary screening due to their high sensitivity and low background.[21] The principle involves a kinase phosphorylating a fluorescently-labeled substrate. A terbium-labeled antibody that specifically binds the phosphorylated substrate is then added. When the antibody binds, the terbium donor and the substrate's fluorophore are brought into proximity, allowing for energy transfer upon excitation, which is measured as a ratiometric signal.[21]
Methodology:
-
Reagent Preparation: Prepare 4X solutions of the test inhibitor (e.g., Saracatinib), 4X kinase solution, and 4X ATP/fluorescent substrate mix in the appropriate kinase reaction buffer.
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the 4X inhibitor solution to the appropriate wells.
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 4X ATP/substrate mix to all wells for a final volume of 10 µL.
-
Causality Note: This order of addition allows the inhibitor to bind to the kinase before the reaction is initiated with ATP.
-
-
Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.
-
Detection:
-
Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.
-
Add 10 µL of this detection mix to each well to stop the reaction and begin detection.
-
Causality Note: EDTA stops the reaction by chelating Mg²⁺, a critical cofactor for ATP-dependent kinase activity.[22]
-
-
Final Incubation & Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[23]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[24] It is a gold standard for secondary screening to assess the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor. Add 10 µL of the diluted inhibitor to the wells, resulting in a final volume of 100 µL. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[25]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[26]
-
Add 100 µL of the reagent directly to each well.
-
Causality Note: This is a homogeneous "add-mix-measure" assay; the reagent contains a detergent to lyse the cells and all the necessary components for the luciferase reaction.[24]
-
-
Signal Stabilization and Reading:
-
Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated controls and plot cell viability (%) against inhibitor concentration to determine the GI₅₀/IC₅₀ value.
Protocol: Western Blot for Target Engagement
Western blotting is essential for confirming that an inhibitor is engaging its intended target within the cell. This is achieved by measuring the phosphorylation status of the target kinase or its direct downstream substrate.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells and grow to ~80% confluency. Starve cells of serum overnight if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the kinase inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the target pathway.
-
Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis and sample processing.
-
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[27]
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[20]
-
Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Causality Note: BSA is preferred over non-fat milk for blocking when detecting phosphoproteins, as milk contains the phosphoprotein casein, which can increase background signal.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Src (Tyr416)) diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total Src) and a loading control (e.g., β-Actin or GAPDH).
Conclusion
The landscape of kinase inhibitor discovery is one of constant evolution. While established scaffolds like quinazoline and pyrimidine form the backbone of many successful therapies, the exploration of novel heterocyclic systems is crucial for overcoming challenges of resistance and selectivity. The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform in this regard.
As demonstrated by the comparative data, imidazo[1,2-a]pyridine derivatives like Saracatinib can be developed into highly potent and selective agents, offering distinct profiles from broad-spectrum inhibitors like Dasatinib and highly targeted drugs like Gefitinib. Its proven utility in modulating diverse kinases such as PDGFR and PI3K, combined with its suitability for developing covalent inhibitors, positions the imidazo[1,2-a]pyridine scaffold as a valuable tool for the next generation of targeted therapies. The strategic choice of a scaffold remains a critical decision in drug design, balancing the need for potent on-target activity with a desirable selectivity profile to ultimately achieve clinical success.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Saracatinib - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gefitinib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
A Guide to Spectroscopic Cross-Referencing: Characterizing 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone Against Key Analogs
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anti-cancer, anti-tubercular, and antiviral agents.[1][2] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of potential drug candidates. Spectroscopic analysis is the gold standard for this purpose, providing a detailed fingerprint of a molecule's chemical environment.
This guide provides an in-depth analysis of the spectroscopic characteristics of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone . Due to the compound's specific nature, direct and complete published experimental spectra can be elusive. Therefore, we will employ a methodology common in synthetic and analytical chemistry: building a robust, inferred spectroscopic profile based on the foundational data of the parent heterocycle and cross-referencing it with the verified experimental data of close structural analogs. This comparative approach not only allows for confident characterization of the target molecule but also provides deeper insight into the electronic effects of substituents on this versatile bicyclic system.
Part 1: Spectroscopic Profile of the Core Scaffold — Imidazo[1,2-a]pyridine
Understanding the parent imidazo[1,2-a]pyridine ring system is the critical first step. Its spectroscopic data provides the baseline upon which we can interpret the effects of substitution.
References
Evaluating the In Vivo Efficacy of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone-Based Compounds: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comprehensive evaluation of the in vivo efficacy of a specific subclass, 1-(imidazo[1,2-a]pyridin-2-yl)ethanone-based compounds, comparing their performance against established alternatives and detailing the experimental methodologies crucial for their preclinical assessment. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to navigate the complexities of in vivo testing for this promising class of molecules.
Pharmacological Context and Rationale
Imidazo[1,2-a]pyridine derivatives have garnered significant attention due to their ability to modulate key signaling pathways implicated in various pathologies. In the realm of oncology, these compounds have been shown to inhibit critical pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4] Similarly, their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5] The this compound core represents a key pharmacophore that can be synthetically tailored to optimize potency, selectivity, and pharmacokinetic properties.
This guide will dissect the in vivo evaluation of these compounds through two primary therapeutic lenses: as anti-inflammatory agents and as anticancer therapeutics.
Visualizing the In Vivo Evaluation Workflow
A systematic approach is paramount for the robust in vivo evaluation of novel chemical entities. The following diagram outlines a typical workflow for assessing the efficacy of this compound-based compounds.
Caption: A generalized workflow for the in vivo evaluation of therapeutic compounds.
Comparative In Vivo Efficacy: Anti-Inflammatory Activity
A cornerstone for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema model. This assay reliably screens for compounds that can mitigate the inflammatory response.
Experimental Data Summary
| Compound/Drug | Animal Model | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Compound 5j¹ | Rat | 12.38 mg/kg (ED₅₀) | Oral | 50% | [5] |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal | Significant inhibition | [6] |
| Dexamethasone | Mouse | 25 mg/kg | Oral | Significant inhibition | [7] |
| Ellagic Acid | Rat | 8.41 mg/kg (ED₅₀) | Intraperitoneal | 50% | [6] |
¹ 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine
Detailed Protocol: Carrageenan-Induced Paw Edema
This protocol is adapted from established methodologies to provide a robust framework for assessing anti-inflammatory efficacy.[6][8][9]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice (180-250 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Test Compound Groups (various doses of the this compound derivative, orally)
-
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Compound Administration: The test compounds, vehicle, or positive control are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative In Vivo Efficacy: Anticancer Activity
The gold standard for preclinical evaluation of anticancer agents remains the use of xenograft models in immunocompromised mice.[10] These models allow for the growth of human tumors, providing a clinically relevant system to assess therapeutic efficacy.
Experimental Data Summary
| Compound/Drug | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Compound 15a¹ | HCT116 (colon) | 50 mg/kg, daily, oral | Significant inhibition | [10][11] |
| Compound 28² | C6 (glioma) | 10, 30, 100 mg/kg, single dose, oral | Dose-dependent PD response | [12] |
| BMS-433771 | - | - | EC₅₀ of 24 nM (in vitro) | [13] |
| Standard Chemotherapy (e.g., Paclitaxel) | Various | Varies | Varies | - |
¹ A PI3K/mTOR dual inhibitor with an imidazo[1,2-a]pyridine core. ² A PDGFR inhibitor with an imidazo[1,2-a]pyridine core.
Detailed Protocol: Human Tumor Xenograft Model
This protocol provides a generalized framework for establishing and evaluating efficacy in a subcutaneous xenograft model.[14][15][16]
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A375) are cultured in appropriate media under standard conditions (37°C, 5% CO₂). Cells are harvested during the logarithmic growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old, are used as hosts.
-
Tumor Implantation: A suspension of 3-5 x 10⁶ tumor cells in 100-200 µL of sterile PBS or a mixture with a basement membrane matrix (e.g., Cultrex BME) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (width)² x length / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (standard-of-care chemotherapy)
-
Test Compound Groups (various doses and schedules)
-
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring tumor volume and body weight. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for analysis of target modulation (e.g., Western blot for phosphorylated proteins in a signaling pathway).
Mechanistic Insights: Signaling Pathway Modulation
The therapeutic effects of this compound-based compounds are underpinned by their interaction with specific intracellular signaling pathways. A common target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Rise of Imidazo[1,2-a]pyridine Carboxamides: A New Frontier in Antitubercular Drug Discovery
A Comparative Guide to a Promising Class of Mycobacterium tuberculosis Inhibitors
The global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), urgently necessitates the development of novel therapeutic agents.[1][2][3] In this landscape, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a particularly promising chemotype, with several analogues demonstrating potent and selective antitubercular activity.[2][3][4] This guide provides a comprehensive comparison of the antitubercular activity of various imidazo[1,2-a]pyridine carboxamides, delving into their structure-activity relationships, mechanism of action, and the experimental data that underscore their potential as next-generation TB drugs.
The Imidazo[1,2-a]pyridine Carboxamide Scaffold: A Privileged Structure
The core of this promising class of compounds is the imidazo[1,2-a]pyridine bicyclic system, typically functionalized with a carboxamide group at the 3-position. This scaffold has proven to be a "drug prejudice" structure in medicinal chemistry, lending itself to a wide range of biological activities.[2][3][4] The general structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Caption: General chemical structure of the imidazo[1,2-a]pyridine-3-carboxamide scaffold.
Mechanism of Action: Targeting Mtb's Energy Production
A significant body of evidence points to the cytochrome bc1 complex (also known as complex III) of the electron transport chain as the primary target of imidazo[1,2-a]pyridine carboxamides.[1][4] Specifically, these compounds are known to inhibit QcrB, the β-subunit of this complex.[1][4] The cytochrome bc1 complex is crucial for oxidative phosphorylation, the process by which Mtb generates the majority of its adenosine triphosphate (ATP), the cell's energy currency.[3][4] By inhibiting QcrB, IPAs effectively shut down ATP synthesis, leading to bacterial cell death. This targeted approach is a key reason for their potent activity against both replicating and non-replicating Mtb.[5][6][7]
Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridine carboxamides.
Comparative Antitubercular Activity: A Data-Driven Analysis
The potency of imidazo[1,2-a]pyridine carboxamides has been extensively evaluated against various Mtb strains. The following table summarizes the in vitro activity of representative analogues, highlighting the impact of different substituents on their efficacy. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC₉₀). The selectivity index (SI), calculated as the ratio of cytotoxicity (IC₅₀ in a mammalian cell line like Vero) to the MIC, provides an indication of the compound's therapeutic window.
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 7) | Amide Moiety (R4) | MIC H37Rv (µM) | MIC MDR-TB (µM) | MIC XDR-TB (µM) | IC₅₀ Vero (µM) | SI |
| 1 | CH₃ | H | CH₃ | N-benzyl | ≤1 | 0.07 - 2.2 | 0.07 - 0.14 | >128 | >128 |
| 15 | CH₃ | H | CH₃ | N-((5-methylthiophen-2-yl)methyl) | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 | ≥191.67 | >1000 |
| 16 | CH₃ | H | CH₃ | N-((5-chlorothiophen-2-yl)methyl) | 0.19 | 0.09 - 0.75 | 0.09 - 0.75 | ≥191.67 | >1000 |
| 18 | CH₃ | H | CH₃ | N-(4-(4-chlorophenoxy)benzyl) | ≤0.006 | <0.03 - 0.8 | <0.03 - 0.8 | >10 | >1667 |
| 10j | CH₃ | CH₃ | H | N-(2-(4-bromophenoxy)ethyl) | 0.025 - 0.054 | - | - | >10 | >185 |
| B1 | CH₃ | H | CH₃ | N-(4-(cyclohexylmethyl)piperazin-1-yl)ethyl | <0.035 | <0.035 | - | >100 | >2857 |
Data sourced from: [1][5][8][9][10]
Structure-Activity Relationship (SAR) Insights
The extensive research on imidazo[1,2-a]pyridine carboxamides has yielded crucial insights into the structural features that govern their antitubercular activity.
-
Imidazo[1,2-a]pyridine Core:
-
Small alkyl groups, particularly methyl groups, at positions 2 and 7 are generally favorable for potent activity.[5][6][7] The 2,7-dimethyl substitution pattern is a common feature in many highly active analogues.[5][6][7]
-
Substitution at position 6 can also influence activity, with a methyl group often being well-tolerated.[9]
-
-
Carboxamide Linker:
-
The carboxamide at the 3-position is essential for activity.
-
The nature of the substituent on the amide nitrogen (R4) is a critical determinant of potency.
-
-
Amide Substituent (R4):
-
Aromatic and heteroaromatic side chains on the amide nitrogen often lead to potent compounds.[1]
-
The introduction of bulky and lipophilic biaryl ethers can result in nanomolar potency.[3]
-
Modifications to the N-benzyl group, such as the inclusion of piperazine moieties, have led to compounds with excellent in vitro activity and favorable pharmacokinetic profiles.[8]
-
The replacement of an aromatic side chain with cyclic aliphatic groups like N-cyclohexyl resulted in a loss of activity, highlighting the importance of the aromatic system in this position for some series.[1]
-
Caption: Summary of the structure-activity relationships for imidazo[1,2-a]pyridine carboxamides.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and evaluation of imidazo[1,2-a]pyridine carboxamides follow a well-established workflow in medicinal chemistry.
General Synthetic Protocol
A common synthetic route to imidazo[1,2-a]pyridine-3-carboxamides involves the following key steps:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone.
-
Introduction of the Carboxylic Acid: The carboxylic acid moiety is introduced at the 3-position of the imidazo[1,2-a]pyridine ring.
-
Amide Coupling: The final step involves the coupling of the imidazo[1,2-a]pyridine-3-carboxylic acid with a desired amine to form the carboxamide. This is often facilitated by standard peptide coupling reagents.
Caption: A generalized synthetic workflow for imidazo[1,2-a]pyridine carboxamides.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Reading: The fluorescence or absorbance is measured. A change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (Vero Cells)
-
Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in appropriate media.
-
Compound Exposure: Cells are seeded in a 96-well plate and exposed to serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or resazurin assay.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Conclusion and Future Directions
Imidazo[1,2-a]pyridine carboxamides represent a highly promising class of antitubercular agents with a novel mechanism of action.[10] Their potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with their synthetic accessibility and tunable structure-activity relationships, makes them a focal point of current TB drug discovery efforts.[2][3][4] Several lead compounds have demonstrated encouraging pharmacokinetic profiles, with some advancing to preclinical and clinical development.[11]
Future research will likely focus on further optimization of the pharmacokinetic and safety profiles of these compounds, as well as exploring their efficacy in combination with existing TB drugs. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold holds significant promise for the development of new, more effective treatments to combat the global tuberculosis pandemic.
References
- 1. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors of KRAS G12C
Introduction: For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, well-defined binding pockets. The discovery of a transient, druggable pocket in the GDP-bound state of the KRAS G12C mutant, however, has revolutionized targeted cancer therapy. This led to the development of first-in-class covalent inhibitors, Sotorasib and Adagrasib, which irreversibly bind to the mutant cysteine-12 residue, locking the protein in its inactive state.[1][2] While these agents represent a significant breakthrough, the search for novel chemical scaffolds with improved potency, selectivity, and resistance profiles is paramount.
This guide focuses on the validation of a promising new chemical class: imidazo[1,2-a]pyridine derivatives. We will use a representative molecule, 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone (herein referred to as IPE-1), as a model to outline a comprehensive, field-proven workflow for its validation as a clinical candidate. This document provides not just the protocols, but the scientific rationale behind each step, enabling researchers to rigorously assess any novel KRAS G12C covalent inhibitor.
Pillar 1: Understanding the Target and Mechanism
The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling.[3] In its active, GTP-bound state, it engages downstream effector proteins like RAF and PI3K, triggering pathways that drive cell proliferation and survival.[1] The G12C mutation impairs GTP hydrolysis, causing the protein to accumulate in the active state, leading to oncogenic signaling.[4]
Covalent inhibitors for KRAS G12C are designed to exploit the unique cysteine residue introduced by the mutation. These inhibitors selectively bind to KRAS G12C in its inactive, GDP-bound form, forming an irreversible covalent bond with the thiol group of Cysteine-12.[1][5] This permanently traps the protein in an "off" state, preventing reloading with GTP and subsequent downstream signaling.
Pillar 2: The Validation Workflow: From Benchtop to Cell
A rigorous validation process is essential to build a compelling case for a new inhibitor. The workflow should be logical, with each stage providing the data necessary to justify advancing to the next.
Part A: Biochemical Validation - Is the Bond Formed Correctly?
The first step is to prove, unequivocally, that the inhibitor forms a covalent bond with the intended target at the specific Cysteine-12 residue. Mass spectrometry is the gold standard for this analysis.[6][7]
-
Objective: To confirm that IPE-1 forms a covalent adduct with KRAS G12C protein.
-
Rationale: By measuring the total mass of the protein before and after incubation with the inhibitor, we can detect a mass shift corresponding to the molecular weight of the inhibitor. This provides direct evidence of covalent bond formation.[6] This experiment is a crucial first pass; a lack of a mass shift indicates a failure of the fundamental mechanism.
Protocol: Intact Protein MS Analysis
-
Protein Preparation: Recombinantly express and purify human KRAS G12C (residues 1-169) protein. Ensure the protein is in its GDP-bound state.
-
Incubation: Incubate 10 µM of KRAS G12C protein with 20 µM of IPE-1 (or vehicle control - DMSO) in a suitable buffer (e.g., 25 mM HEPES, 100 mM NaCl, 1 mM TCEP, pH 7.4) for 1 hour at room temperature.
-
Sample Cleanup: Desalt the protein-inhibitor mixture using a C4 ZipTip to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry: Analyze the sample via direct infusion into a high-resolution mass spectrometer (e.g., ESI-TOF).[7]
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass increase equal to the molecular weight of IPE-1 in the treated sample confirms covalent adduct formation.
-
Objective: To identify the precise amino acid residue modified by IPE-1.
-
Rationale: While intact mass confirms if a bond is formed, peptide mapping confirms where. This is critical to validate that the covalent bond is formed with the target Cys12 and not with other reactive cysteines on the protein, ensuring on-target specificity.[6]
Protocol: Peptide Mapping
-
Reaction and Denaturation: Following the incubation step from the intact mass protocol, denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduction and Alkylation (Control): Reduce disulfide bonds with DTT and alkylate non-target cysteines with iodoacetamide. This step is crucial to prevent non-specific labeling during digestion and ensures that only the inhibitor-bound cysteine remains modified.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using a protease like Trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Orbitrap). The peptides are separated by the LC and then fragmented in the mass spectrometer.
-
Data Analysis: Search the fragmentation data against the known KRAS protein sequence. Look for the specific peptide containing Cys12 with a mass modification corresponding to the addition of IPE-1.
Part B: Cellular Validation - Does It Work in a Biological System?
Biochemical success must translate to a cellular context. These experiments determine if the inhibitor can enter cells, engage its target, and elicit the desired biological response. The NCI-H358 non-small cell lung cancer (NSCLC) cell line, which is heterozygous for the KRAS G12C mutation, is an excellent model system.[8][9]
-
Objective: To measure the inhibition of KRAS downstream signaling.
-
Rationale: Successful engagement and inhibition of KRAS G12C should lead to a decrease in the phosphorylation of downstream effector proteins, most notably ERK (p-ERK).[10] A dose-dependent decrease in p-ERK is a strong indicator of on-target activity in a cellular environment.
Protocol: p-ERK Western Blot
-
Cell Culture and Plating: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS. Seed 1x10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of IPE-1 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Quantification and SDS-PAGE: Quantify total protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel for separation.
-
Transfer and Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Quantify the band intensities. A decrease in the ratio of p-ERK to total ERK with increasing IPE-1 concentration demonstrates target engagement and pathway inhibition.
-
Objective: To determine the potency of IPE-1 in inhibiting cancer cell growth.
-
Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cell proliferation. This assay measures the concentration of the inhibitor required to reduce cell viability by 50% (IC50), providing a key metric for potency and comparison with other drugs.[12]
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of IPE-1 (typically from 1 pM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay: Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Pillar 3: Comparative Analysis and Selectivity
A potent inhibitor is only useful if it is also selective. High selectivity for the mutant protein over its wild-type counterpart and other related proteins is crucial for minimizing off-target toxicity and achieving a favorable therapeutic window.[13]
Comparative Performance Data
The performance of IPE-1 must be benchmarked against the established FDA-approved inhibitors, Sotorasib and Adagrasib.
| Parameter | IPE-1 (Hypothetical Data) | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Target | KRAS G12C | KRAS G12C | KRAS G12C | [14],[15] |
| Binding Mode | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | [14],[15] |
| Biochemical IC50 (p-ERK) | ~15 nM | ~8.88 nM | ~5 nM | [3],[16] |
| Cellular IC50 (NCI-H358) | ~50 nM | 0.3 - 2534 nM (cell line dependent) | 10 - 973 nM (cell line dependent) | [15],[17] |
| Selectivity (vs WT KRAS) | >1000-fold | High, no inhibition observed | High, selective for G12C | [3],[18] |
Note: Data for Sotorasib and Adagrasib are compiled from published literature. IPE-1 data is hypothetical, based on the potential of the novel scaffold, for illustrative purposes.
Experiment 5: Selectivity Profiling
-
Objective: To assess the selectivity of IPE-1 for KRAS G12C over wild-type KRAS and other RAS isoforms (e.g., HRAS, NRAS).
-
Rationale: The ideal inhibitor should potently inhibit the mutant oncoprotein while sparing the wild-type protein, which plays a role in normal cellular function. This is a critical safety and efficacy parameter.
Protocol: Isoform Selectivity Assay
-
Cell Lines: Utilize a panel of engineered cell lines (e.g., Ba/F3) that are dependent on specific RAS isoforms for survival (e.g., KRAS G12C, KRAS WT, NRAS G12C, HRAS G12C).[19]
-
Viability Assay: Perform a cell viability assay as described previously across this cell panel.
-
Analysis: Calculate the IC50 for each cell line. A significantly higher IC50 value in the WT and other isoform cell lines compared to the KRAS G12C line indicates high selectivity.
Conclusion and Forward Outlook
The validation workflow presented here provides a robust framework for evaluating novel imidazo[1,2-a]pyridine derivatives as covalent KRAS G12C inhibitors. By systematically confirming covalent adduct formation, demonstrating on-target cellular activity, and establishing a strong selectivity profile, researchers can build a compelling data package for preclinical development.
The imidazo[1,2-a]pyridine scaffold represents an exciting avenue for the discovery of next-generation covalent anticancer agents.[20] A rigorous, mechanistically grounded validation approach, as detailed in this guide, is the critical path to translating this chemical novelty into a tangible therapeutic benefit for patients with KRAS G12C-mutated cancers.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cyagen.com [cyagen.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the drug-likeness of novel 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone derivatives using ADME-T analysis
Assessing the Drug-Likeness of Novel 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone Derivatives: A Comparative ADME-T Analysis
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic profiles.[4] This guide provides a comprehensive framework for assessing the "drug-likeness" of novel this compound derivatives, focusing on the critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) parameters. By integrating in silico predictions with robust in vitro experimental validation, researchers can "fail early and fail cheap," prioritizing candidates with the highest probability of success in later-stage development.[5]
The Imperative of Early ADME-T Assessment
Historically, ADME-T evaluation was a late-stage endeavor, often leading to the costly termination of promising drug candidates. The modern drug discovery paradigm emphasizes the early integration of ADME-T profiling.[5][6] This shift allows for the concurrent optimization of pharmacological potency and pharmacokinetic properties, significantly reducing the high attrition rates that plague the pharmaceutical industry.[4] For novel this compound derivatives, understanding their ADME-T profile is paramount to harnessing their therapeutic potential.
Part 1: In Silico Prediction of Drug-Likeness
Computational, or in silico, tools provide a rapid and cost-effective first pass in the drug-likeness assessment.[5][7][8] These models use algorithms and extensive databases to predict a compound's physicochemical and ADME-T properties based on its chemical structure.[4][7]
Key In Silico Parameters and Their Significance
A crucial starting point is the evaluation of fundamental physicochemical properties that govern a drug's behavior in the body. One of the most influential guidelines is Lipinski's Rule of Five.[9][10][11] This rule of thumb predicts poor oral absorption or permeation if a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[10][11]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal LogP is critical for membrane permeability and solubility.[12]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[10]
While Lipinski's rules are a valuable guide for oral bioavailability, it's important to note they do not predict pharmacological activity and may not apply to compounds that are substrates for active transporters.[10][13]
Other critical computational predictions include:
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for drug absorption.
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions, as Cytochrome P450 enzymes are key in drug metabolism.[14]
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) is critical for cardiac function, and its inhibition can lead to cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
In Silico Workflow
The computational assessment of novel derivatives can be structured as a sequential filtering process.
Comparative In Silico Data
Let's consider a hypothetical set of novel this compound derivatives (IMP-001, IMP-002, IMP-003) and a reference compound with known properties.
| Parameter | Reference Compound | IMP-001 | IMP-002 | IMP-003 |
| Molecular Weight | 350.4 g/mol | 420.5 g/mol | 510.6 g/mol | 450.5 g/mol |
| LogP | 2.8 | 3.5 | 5.2 | 4.1 |
| HBD | 2 | 1 | 3 | 2 |
| HBA | 4 | 5 | 7 | 6 |
| Lipinski Violations | 0 | 0 | 2 | 0 |
| TPSA | 65 Ų | 75 Ų | 95 Ų | 85 Ų |
| LogS | -3.5 | -4.2 | -5.8 | -4.8 |
| BBB Permeant | No | No | No | No |
| CYP2D6 Inhibitor | No | Yes | Yes | No |
| hERG Inhibitor | No | No | Yes | No |
| Hepatotoxicity | No | No | Yes | No |
From this initial screen, IMP-002 shows multiple liabilities (2 Lipinski violations, potential hERG inhibition, and hepatotoxicity) and would be a low-priority candidate for synthesis and experimental testing. IMP-001 and IMP-003 present more favorable profiles, though the predicted CYP2D6 inhibition for IMP-001 warrants experimental verification.
Part 2: Experimental Validation of ADME-T Properties
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the computational findings and provide more accurate data for decision-making.[6]
Experimental Workflow
A tiered approach to experimental ADME-T assessment ensures efficient use of resources.
Detailed Experimental Protocols
Rationale: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport.[15] It is a cost-effective alternative to cell-based assays like the Caco-2 model for initial permeability screening.[16][17] The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[16]
Protocol:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane and allow the solvent to evaporate.[18]
-
Prepare Solutions: Dissolve test compounds and controls (high and low permeability) in a buffer solution (e.g., PBS with 5% DMSO) to create the donor solutions.[17][18]
-
Fill Acceptor Plate: Add buffer to the wells of a 96-well acceptor plate.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solutions containing the test compounds to the donor plate wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 16-20 hours) with gentle shaking.[19]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[16]
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells. Compounds are often classified as having low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[19]
Rationale: This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[14][20] It provides an in vitro measure of intrinsic clearance, helping to predict in vivo metabolic stability.[21][22]
Protocol:
-
Prepare Reagents: Thaw human liver microsomes on ice.[21] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[20][23]
-
Reaction Mixture: In a 96-well plate, combine the buffer, test compound (typically at 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[21] Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[20][21]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[14][21]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[20]
Rationale: The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[24][25][26] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[24][27]
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24 or 48 hours).[26]
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[27]
-
Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance of the wells using a microplate spectrophotometer at the appropriate wavelength.
-
Calculate Viability: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.[26]
Comparative Experimental Data
Based on the in silico results, IMP-001 and IMP-003 were advanced to experimental testing alongside the reference compound.
| Assay | Parameter | Reference Compound | IMP-001 | IMP-003 |
| PAMPA | Pe (x 10⁻⁶ cm/s) | 5.2 (High) | 4.8 (High) | 1.2 (Low) |
| Microsomal Stability | t½ (min) | >60 | 25 | >60 |
| MTT (HepG2) | IC₅₀ (µM) | >100 | >100 | >100 |
Synthesizing the Data: A Holistic Assessment
The final step is to integrate the in silico and in vitro data to form a comprehensive drug-likeness assessment.
-
IMP-001: Showed promising high permeability in the PAMPA assay, aligning with its favorable in silico physicochemical properties. However, its moderate metabolic stability (t½ = 25 min) is a potential concern and corroborates the in silico prediction of CYP inhibition. Its low cytotoxicity is a positive attribute. This compound may require structural modification to improve metabolic stability.
-
IMP-003: Demonstrated excellent metabolic stability and low cytotoxicity. However, its low permeability in the PAMPA assay presents a significant hurdle for oral absorption. This suggests that despite a good in silico profile, its real-world permeability is poor, highlighting the importance of experimental validation.
-
Reference Compound: As expected, it shows a favorable profile with high permeability, high metabolic stability, and low cytotoxicity, making it a good benchmark.
Conclusion
The assessment of drug-likeness is a multi-faceted process that requires a synergistic application of computational and experimental methods. This guide provides a robust framework for the ADME-T evaluation of novel this compound derivatives. By systematically evaluating properties from Lipinski's rules and in silico toxicity flags to experimental permeability, metabolic stability, and cytotoxicity, researchers can make more informed decisions. This integrated approach de-risks the drug discovery process, ensuring that resources are focused on candidates like IMP-001 (with a clear path for optimization) and deprioritizing those with significant liabilities like IMP-002 and IMP-003, ultimately accelerating the journey towards safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. kosheeka.com [kosheeka.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. ijprajournal.com [ijprajournal.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the PI3K/mTOR Inhibitory Activity of Novel Imidazo[1,2-a]pyridine Compounds
This guide provides a comprehensive benchmark analysis of new imidazo[1,2-a]pyridine compounds as inhibitors of the Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with established inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of the PI3K/mTOR Pathway in Oncology
The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has positioned it as a prime target for therapeutic intervention.[3] Hyperactivation of this pathway, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[1][3] Consequently, the development of potent and selective inhibitors of PI3K and mTOR has been a major focus in oncology drug discovery.[4]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors, including those targeting the PI3K/mTOR pathway.[5][6][7] These compounds have demonstrated significant anticancer activities, and their unique structural features offer opportunities for potent and selective inhibition.[8][9][10] This guide will delve into a comparative analysis of newly developed imidazo[1,2-a]pyridine derivatives, benchmarking their performance against established PI3K/mTOR inhibitors.
The PI3K/mTOR Signaling Pathway: A Visual Overview
The PI3K/mTOR pathway is a complex network of protein interactions that translates extracellular signals into cellular responses. A simplified representation of this pathway is illustrated below, highlighting the key nodes targeted by inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of novel imidazo[1,2-a]pyridine compounds is evaluated against various isoforms of PI3K and mTOR. This section presents a comparative summary of their half-maximal inhibitory concentrations (IC50) alongside established benchmark inhibitors.
In Vitro Kinase Inhibition
The following table summarizes the biochemical IC50 values of selected imidazo[1,2-a]pyridine compounds and benchmark inhibitors against key PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference(s) |
| Imidazo[1,2-a]pyridines | ||||||
| Compound 35 | 150 | - | - | - | - | [8][9] |
| Compound 13k | 1.94 | - | - | - | - | [10] |
| Benchmark Inhibitors | ||||||
| Gedatolisib (PKI-587) | 0.4 | 6 | 8 | 5.4 | 1.6 | [1][2][11][12] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | 580 | [6][13][14] |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | - | [15][16] |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | 45 | [3][17][18][19] |
Note: "-" indicates data not available.
Cellular Antiproliferative Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, providing an indication of their cell-based efficacy.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Imidazo[1,2-a]pyridines | |||
| Compound 35 | T47D (Breast Cancer) | 7.9 | [8][9] |
| Compound 35 | MCF-7 (Breast Cancer) | 9.4 | [8][9] |
| Compound 13k | HCC827 (Lung Cancer) | 0.09 | [10] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [7] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [7] |
| Benchmark Inhibitors | |||
| Gedatolisib (PKI-587) | MDA-MB-361 (Breast Cancer) | 0.004 | [2][12] |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | 0.95 | [13][20] |
| Alpelisib (BYL719) | MCF-7 (Breast Cancer) | 0.225 | [21] |
| Copanlisib | GIST-T1 (Gastrointestinal Stromal Tumor) | 0.0545 | [22] |
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, this section provides detailed, step-by-step protocols for the key experiments utilized in the characterization of these PI3K/mTOR inhibitors.
Experimental Workflow Overview
The general workflow for evaluating the PI3K/mTOR inhibitory activity of new compounds is depicted below.
Protocol 1: In Vitro PI3K Kinase Assay (ADP-Glo™)
This protocol outlines the determination of enzymatic IC50 values using a luminescent ADP-detection platform.[23][24][25][26][27]
Materials:
-
PI3K enzyme (e.g., PI3Kα/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (imidazo[1,2-a]pyridines and benchmarks)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO).
-
Prepare a mixture of the PI3K enzyme and lipid substrate in kinase reaction buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][28][29][30]
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, HCC1937)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Proteins
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as AKT and mTOR.[31][32][33][34][35]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of imidazo[1,2-a]pyridine derivatives are intricately linked to their chemical structure. Key modifications on the imidazo[1,2-a]pyridine core can significantly impact their interaction with the ATP-binding pocket of PI3K and mTOR. Further exploration of SAR will be crucial for the optimization of this promising class of inhibitors.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a valuable starting point for the development of novel and potent PI3K/mTOR inhibitors. The compounds highlighted in this guide demonstrate promising in vitro and cellular activities, in some cases comparable to or exceeding those of established benchmark inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further investigation into their selectivity across the different PI3K isoforms and their potential for combination therapies will be critical in advancing these promising molecules towards clinical development. This guide provides a foundational framework for researchers to build upon in the quest for more effective and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Copanlisib | PI3K | Apoptosis | TargetMol [targetmol.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. adooq.com [adooq.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Alpelisib (BYL-719) | PI3Kα抑制剂 | MCE [medchemexpress.cn]
- 17. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abmole.com [abmole.com]
- 21. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 24. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 25. promega.de [promega.de]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. promega.com [promega.com]
- 28. benchchem.com [benchchem.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. MTT (Assay protocol [protocols.io]
- 31. benchchem.com [benchchem.com]
- 32. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 35. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
Introduction: Beyond the Benchtop – A Commitment to Safety and Sustainability
In the fast-paced world of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone, a heterocyclic ketone intermediate common in medicinal chemistry.[1][2] Our approach moves beyond simple instruction, delving into the causality behind each procedural step to empower researchers with the knowledge to handle not just this specific compound, but all laboratory chemicals, with the highest degree of safety and scientific integrity.
Part 1: Hazard Characterization and Initial Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's physical, chemical, and toxicological properties is essential. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates hazard identification as a cornerstone of a laboratory's Chemical Hygiene Plan.[3][4][5]
This compound (CAS No. 7682-20-4) is a solid organic compound. While its specific toxicity profile is not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been studied for various biological activities, and some have been shown to exhibit cytotoxic potential.[6][7][8] Therefore, in the absence of comprehensive data, we must apply the precautionary principle and manage this compound as a hazardous chemical waste.
A review of supplier Safety Data Sheets (SDS) indicates that while the compound may not be regulated as a dangerous good for transport, it requires careful handling.[9] It should not be allowed to enter drains or the environment.[9]
Table 1: Key Properties and Hazard Information for this compound
| Property | Data | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 7682-20-4 | [9] |
| Physical State | Solid | [10] |
| Known Hazards | Data is limited. Similar compounds in the imidazo-pyridine class have shown cytotoxic effects.[6] Treat as harmful. Avoid contact with skin, eyes, and clothing. Avoid creating dust.[9] | [6][9] |
| Environmental Fate | Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[9] However, release into the environment must be avoided.[11] | [9][11] |
| Regulatory Status | Not regulated as a dangerous good for transport (ADR, IMDG, IATA).[9] However, it is subject to laboratory hazardous waste regulations under the EPA's Resource Conservation and Recovery Act (RCRA).[12] | [9][12] |
Part 2: The Waste Management Hierarchy in Practice
The most effective disposal procedure is to minimize waste generation from the outset. Before we detail the disposal of existing waste, consider these essential waste minimization strategies as mandated by federal guidelines and laboratory best practices.[13]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[13]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of both product and residual waste.[13]
-
Inventory Management: Maintain a meticulous chemical inventory to prevent the over-purchase of reagents and the generation of expired chemical waste.
Part 3: Step-by-Step Disposal Protocol
The following protocol is designed to ensure compliance with EPA and OSHA regulations and to provide a clear, logical workflow for laboratory personnel.
Workflow for Waste Characterization and Segregation
The first critical decision is to determine the correct waste stream. This decision depends on the physical form of the waste.
Caption: Decision workflow for segregating waste containing this compound.
Step 1: Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[14]
-
Solid Waste: Unused or contaminated solid this compound, along with contaminated personal protective equipment (PPE) like gloves or weigh boats, must be placed in a designated container for Solid Chemical Waste .
-
Liquid Waste (Solutions): If the compound is in a solution, the waste stream is determined by the solvent.
-
Non-Halogenated Solvents (e.g., ethanol, methanol, acetone, hexanes): Dispose of in the Non-Halogenated Solvent Waste container.
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Dispose of in the Halogenated Solvent Waste container.
-
Aqueous Solutions: Do NOT dispose of aqueous solutions containing this compound down the drain.[15] They must be collected as Aqueous Hazardous Waste . Only very specific, low-toxicity materials with a neutral pH are suitable for drain disposal, a category this compound does not fall into.[15]
-
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.[12]
-
Select a Compatible Container: Use a container made of a material that will not react with the waste. For solid waste, a high-density polyethylene (HDPE) pail is suitable. For liquid waste, use glass or HDPE bottles.[14][16]
-
Ensure Good Condition: The container must be free of cracks or damage and must have a secure, leak-proof, screw-on cap.[12][14] Keep the container closed at all times except when adding waste.[13]
-
Avoid Overfilling: Never fill a liquid waste container more than 90% full to allow for vapor expansion.[16]
-
Use Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.[14]
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and a critical safety measure. An unlabeled container of "mystery waste" poses a significant risk and incurs substantial disposal costs.
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag that includes the following information:[17][18]
-
The words "Hazardous Waste" .[18]
-
Full Chemical Names: List all contents by their full, unabbreviated names (e.g., "this compound," "Methanol," "Dichloromethane"). Include the approximate percentage or concentration of each component.[14]
-
Hazard Information: Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Researcher's Name and Lab Information.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[13][14]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[13][19]
-
Quantity Limits: A single SAA can accumulate no more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) at any one time.[13][19]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[14] Partially filled containers can remain in the SAA for up to one year.[14][19]
Step 5: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact EH&S: Do NOT attempt to dispose of the chemical waste yourself. Your institution's Environmental Health & Safety (EH&S) department is responsible for the collection and disposal of hazardous waste.[13]
-
Schedule a Pickup: Follow your institution's specific procedures to schedule a waste pickup from your laboratory's SAA.
-
Documentation: Ensure all paperwork, such as waste manifests provided by EH&S, is completed accurately. This is a legal requirement under the RCRA.[12]
Part 4: Emergency Procedures – Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: Cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Avoid sweeping, which can create dust.
-
Collect Waste: Gently scoop the material and place it into your designated "Solid Hazardous Chemical Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of the towels as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EH&S department, per your institution's policy.
The proper disposal of this compound is not merely a procedural task but a reflection of our professional responsibility as scientists. By understanding the hazards, adhering to the principles of waste minimization, and meticulously following the steps of segregation, containerization, labeling, and accumulation, we ensure the safety of ourselves, our colleagues, and our community. This guide serves as a framework for building a robust and compliant waste management system within your laboratory, transforming regulatory requirements into a seamless and integral part of the scientific process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acs.org [acs.org]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-(Imidazo[1,2-a]pyridin-2-yl)ethanone, a member of the promising imidazo[1,2-a]pyridine class of compounds, demands a meticulous and informed approach to personal protection and laboratory operations. This guide synthesizes critical safety information, drawing from data on closely related analogues and established best practices, to provide a comprehensive operational plan for its safe use and disposal.
Hazard Identification and Risk Assessment
The primary hazards associated with imidazo[1,2-a]pyridine derivatives, and by extension this compound, are:
-
Skin Irritation : Direct contact can lead to redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation : Contact with the eyes can cause significant damage.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract.[2][4]
Given that the toxicological properties of this specific compound have not been fully investigated, it is prudent to treat it as having unknown hazards and to handle it with the utmost care.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Nitrile gloves offer good resistance against a variety of chemicals, including many ketones. Always inspect gloves for any signs of degradation or perforation before use. For prolonged or repeated contact, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | This combination provides comprehensive protection against accidental splashes to the eyes and face.[6] |
| Body Protection | A standard laboratory coat, fully buttoned. | A lab coat protects the skin on your arms and torso from contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Engineering controls like a fume hood are the primary means of preventing inhalation exposure. A respirator adds a layer of protection, especially during weighing or transfer operations. |
Visualizing the PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
